4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[4-(3-chloro-5-fluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFSYUUGAKFINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716598 | |
| Record name | (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-97-6 | |
| Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-chloro-5′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Bifunctional Scaffold
An In-depth Technical Guide to the Synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Prepared by: Gemini, Senior Application Scientist
This compound is a sophisticated bifunctional molecule, representing a key structural motif in medicinal chemistry and materials science. Its architecture, featuring a halogenated biaryl core coupled with a carboxylic acid functional group, makes it a highly valuable building block for the synthesis of complex pharmaceutical agents and functional organic materials. The precise arrangement of the chloro and fluoro substituents on one phenyl ring provides a unique electronic and steric profile, crucial for modulating biological activity and material properties. The phenylacetic acid moiety offers a versatile handle for further chemical transformations, such as amide bond formation, esterification, or conversion to other functional groups.
This guide provides a comprehensive, technically-grounded framework for the synthesis of this target molecule. Moving beyond a simple recitation of steps, we will delve into the strategic rationale behind the chosen synthetic route, the mechanistic underpinnings of each transformation, and the practical considerations for execution in a research and development setting. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible methodology for accessing this important chemical entity.
Part 1: Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points toward a convergent and highly efficient two-step strategy. The primary disconnection is the C-C single bond between the two phenyl rings, immediately suggesting a cross-coupling reaction as the key bond-forming event. The second key disconnection involves the carboxylic acid moiety, which can be derived from the oxidation of a more stable precursor.
This leads to the formulation of a forward synthesis plan:
-
Step 1: Suzuki-Miyaura Cross-Coupling: Construction of the biaryl core by coupling a suitable aryl halide with an arylboronic acid. This is one of the most powerful and versatile methods for C(sp²)-C(sp²) bond formation.[1][2][3]
-
Step 2: Oxidation: Conversion of a protected or precursor functional group on the second phenyl ring into the final phenylacetic acid moiety.
For this strategy, the selected starting materials are 1-bromo-3-chloro-5-fluorobenzene and 4-formylphenylboronic acid . The rationale is as follows:
-
The bromo-substituent on the first ring is chosen for its optimal reactivity in palladium-catalyzed cross-coupling reactions, being more reactive than a chloro-substituent but more stable and cost-effective than an iodo-substituent.[2]
-
The formyl group on the boronic acid serves as a robust and stable precursor to the carboxylic acid.[4][5] It is generally unreactive under the basic conditions of the Suzuki coupling, preventing unwanted side reactions.
The overall synthetic pathway is visualized below.
Caption: Overall two-step synthesis of the target compound.
Part 2: Experimental Protocols & Mechanistic Insights
Step 1: Suzuki-Miyaura Coupling for Biaryl Core Synthesis
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[2] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents.[6]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[3][6]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde
| Reagent | MW ( g/mol ) | Equiv. | Amount | Moles (mmol) |
| 1-Bromo-3-chloro-5-fluorobenzene | 209.45 | 1.0 | 5.00 g | 23.87 |
| 4-Formylphenylboronic acid | 149.96 | 1.2 | 4.29 g | 28.65 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.83 g | 0.72 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 8.25 g | 59.68 |
| Toluene | - | - | 80 mL | - |
| Ethanol (95%) | - | - | 20 mL | - |
| Water | - | - | 20 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-chloro-5-fluorobenzene (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Add the degassed solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford 4-(3-Chloro-5-fluorophenyl)benzaldehyde as a white to off-white solid.
Step 2: Oxidation of Aldehyde to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid to milder, more selective reagents.[7][8] For this synthesis, a strong oxidant like KMnO₄ is effective, though care must be taken with reaction temperature to avoid over-oxidation or side reactions. Alternatively, reagents like Oxone® offer a milder and often cleaner protocol.[9]
Experimental Protocol: Synthesis of this compound
| Reagent | MW ( g/mol ) | Equiv. | Amount | Moles (mmol) |
| 4-(3-Chloro-5-fluorophenyl)benzaldehyde | 234.64 | 1.0 | 4.00 g | 17.05 |
| Potassium Permanganate (KMnO₄) | 158.03 | 1.1 | 2.95 g | 18.75 |
| Acetone | - | - | 100 mL | - |
| Water | - | - | 25 mL | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | q.s. | - |
| Hydrochloric Acid (HCl, 2M) | - | - | q.s. | - |
Procedure:
-
Dissolve the intermediate aldehyde (1.0 equiv) in a mixture of acetone (100 mL) and water (25 mL) in a 500 mL flask cooled in an ice-water bath (0-5 °C).
-
In a separate beaker, dissolve potassium permanganate (1.1 equiv) in water (50 mL).
-
Add the KMnO₄ solution dropwise to the stirred aldehyde solution over 30-45 minutes, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless.
-
Remove the acetone from the mixture via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl. A white precipitate of the carboxylic acid will form.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).
-
Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.
Part 3: Characterization & Data Analysis
Confirmation of the structures of the intermediate and final product is achieved through standard analytical techniques.
-
4-(3-Chloro-5-fluorophenyl)benzaldehyde (Intermediate):
-
¹H NMR: Expect signals for the aldehyde proton (~9.9-10.1 ppm), and distinct aromatic protons in the ranges of 7.2-8.0 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, confirming the molecular weight of 234.64 g/mol .
-
-
This compound (Final Product):
-
¹H NMR: The aldehyde proton signal will be absent. A new broad singlet for the carboxylic acid proton will appear (>12 ppm), and a singlet for the benzylic -CH₂- protons will be observed around 3.6-3.8 ppm.
-
¹³C NMR: Appearance of a new signal for the carboxylic carbon (~170-180 ppm) and the methylene carbon (~40 ppm).
-
Infrared (IR) Spectroscopy: A broad O-H stretch for the carboxylic acid will be visible from ~2500-3300 cm⁻¹, and a strong C=O stretch will appear around 1700 cm⁻¹.
-
Part 4: Safety and Process Considerations
-
Handling of Reagents: Palladium catalysts are expensive and potentially toxic; handle them in a fume hood and wear appropriate personal protective equipment (PPE). Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining a robust inert atmosphere is critical for achieving high yields and reproducibility.
-
Reaction Monitoring: Close monitoring by TLC or LC-MS is essential to determine the reaction endpoint. Over-running the Suzuki coupling can lead to side products, while incomplete oxidation will result in contamination of the final product with the starting aldehyde.
-
Purification: While the final product often precipitates in high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed for further purification if required.
Conclusion
This guide outlines a robust and efficient two-step synthesis for this compound, leveraging a palladium-catalyzed Suzuki-Miyaura coupling followed by a standard aldehyde oxidation. The causality behind the choice of reagents and reaction conditions has been explained, providing a strong foundation for both laboratory-scale synthesis and potential scale-up operations. By following the detailed protocols and adhering to the safety and process considerations, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
JoVE. (2023, April 30). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Discovery Fine Chemicals. (n.d.). 4-Formylphenylboronic Acid - 87199-17-5. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
University of Glasgow. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. discofinechem.com [discofinechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 8. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a substituted biaryl acetic acid derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, potential applications, and safe handling procedures. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of organic chemistry and data from structurally related analogues to provide a robust framework for its study and utilization.
Introduction: The Significance of Substituted Phenylacetic Acids
Phenylacetic acid and its derivatives are a cornerstone in modern synthetic chemistry, serving as versatile building blocks for a wide array of functional molecules.[1] The introduction of halogen substituents, such as chlorine and fluorine, into the phenyl rings dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic functionalization is a key tactic in drug discovery for modulating a compound's pharmacokinetic and pharmacodynamic profile.[2] Specifically, the presence of a 3-chloro-5-fluorophenyl moiety is of interest due to the unique electronic effects of this substitution pattern, which can lead to enhanced biological activity and improved drug-like properties. This guide focuses on the specific attributes of this compound, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Properties
Precise experimental determination of the physicochemical properties of this compound is not widely reported in peer-reviewed literature. However, based on its chemical structure and data from analogous compounds, we can predict its key characteristics.
Core Chemical Properties
A summary of the fundamental chemical identifiers for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1334499-97-6 | [3] |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [3] |
| Molecular Weight | 264.68 g/mol | [3] |
| IUPAC Name | 2-(4-(3-chloro-5-fluorophenyl)phenyl)acetic acid | N/A |
Predicted Physicochemical Data
The following table outlines the predicted physicochemical properties. These values are estimations derived from the properties of structurally similar compounds such as 4-chlorophenylacetic acid and 4-fluorophenylacetic acid.
| Property | Predicted Value | Rationale/Comparison |
| Melting Point | 100-120 °C | Higher than phenylacetic acid (76-78 °C) and in the range of substituted analogues like 4-chlorophenylacetic acid (104-106 °C). The biaryl structure and halogenation increase molecular weight and intermolecular forces. |
| Boiling Point | > 300 °C (decomposes) | Phenylacetic acid boils at 265 °C. The increased molecular weight would significantly raise the boiling point, likely leading to decomposition before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Similar to other phenylacetic acid derivatives, it is expected to be soluble in common organic solvents and have limited aqueous solubility. |
| pKa | ~ 4.0 - 4.5 | The pKa of phenylacetic acid is 4.3. The electron-withdrawing nature of the halogen substituents may slightly increase the acidity, lowering the pKa. |
Predicted Spectroscopic Signature
Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not publicly available, the expected spectral features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid, typically in the range of 3.6-3.8 ppm. The aromatic region (7.0-7.8 ppm) will display a complex pattern of multiplets due to the protons on both phenyl rings, with coupling patterns influenced by the chlorine and fluorine substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a characteristic signal for the carboxylic acid carbon around 170-180 ppm. The methylene carbon will appear around 40-45 ppm. The aromatic region will show multiple signals for the twelve aromatic carbons, with their chemical shifts influenced by the halogen substituents. Carbons directly bonded to fluorine will exhibit characteristic C-F coupling.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹. A sharp C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Synthesis and Purification
The synthesis of this compound can be approached through several well-established synthetic strategies in organic chemistry. A highly efficient and versatile method involves a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The logical disconnection for this molecule is at the C-C bond between the two phenyl rings, suggesting a Suzuki coupling between a phenylacetic acid derivative bearing a boronic acid or ester and a halogenated benzene derivative.
Diagram: Proposed Synthetic Pathway
Sources
Spectroscopic data for 4-(3-Chloro-5-fluorophenyl)phenylacetic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Introduction
This compound is a biphenylacetic acid derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, unambiguous structural confirmation is a critical prerequisite for its use in medicinal chemistry and drug discovery programs. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure and purity of such compounds.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, scientists, and drug development professionals. The methodologies described herein represent best practices for the acquisition of high-quality spectroscopic data for this class of molecules, and the predicted spectral characteristics are based on established principles and data from analogous compounds.
Molecular Structure
Systematic Name: this compound Molecular Formula: C₁₄H₁₀ClFO₂ Molecular Weight: 264.68 g/mol CAS Number: 1334499-97-6[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxyl group, which will be observable in the ¹H NMR spectrum.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.4 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift.[2] |
| ~7.6-7.7 | Multiplet | 3H | Ar-H | Protons on the 3-chloro-5-fluorophenyl ring will be deshielded and show complex splitting due to coupling with each other and with the fluorine atom. |
| ~7.3-7.4 | Doublet | 2H | Ar-H | Protons on the phenyl ring adjacent to the substituted phenyl group. |
| ~7.2-7.3 | Doublet | 2H | Ar-H | Protons on the phenyl ring adjacent to the acetic acid moiety. |
| ~3.6 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the carboxylic acid typically appear as a singlet in this region.[2] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. |
| ~163 (d, J ≈ 245 Hz) | C-F | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant. |
| ~140-145 | Quaternary Ar-C | The quaternary carbons of the biphenyl system. |
| ~134 (d, J ≈ 10 Hz) | C-Cl | The carbon directly bonded to chlorine will show a smaller coupling to the fluorine. |
| ~130 | Ar-CH | Aromatic carbons of the phenylacetic acid moiety. |
| ~128 | Ar-CH | Aromatic carbons of the phenylacetic acid moiety. |
| ~115-125 | Ar-CH | Aromatic carbons of the 3-chloro-5-fluorophenyl ring, with chemical shifts influenced by the electronegative substituents. |
| ~40 | -CH₂- | The methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Experimental Protocol: IR Data Acquisition
A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~3030 | Medium | C-H stretch | Aromatic |
| 2950-2850 | Medium | C-H stretch | -CH₂- |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Rings |
| ~1300 | Medium | C-O stretch | Carboxylic Acid |
| ~1100 | Strong | C-F stretch | Aryl Fluoride |
| 800-600 | Strong | C-Cl stretch | Aryl Chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and induce fragmentation for MS/MS analysis if desired.
-
Predicted Mass Spectrum
The ESI mass spectrum in negative ion mode is expected to show a prominent peak for the deprotonated molecule. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be observable for the molecular ion and any chlorine-containing fragments.
| Predicted m/z | Ion | Rationale |
| 263.0 / 265.0 | [M-H]⁻ | The deprotonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom. |
| 219.0 / 221.0 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylate anion. |
| 199.0 | [M-H-C₂H₂O₂]⁻ | Loss of the entire acetic acid moiety. |
Conclusion
The predicted NMR, IR, and MS data presented in this guide provide a detailed spectroscopic profile for this compound. This information serves as a valuable resource for the identification and characterization of this compound in a research setting. While these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural elucidation. The methodologies outlined here provide a robust framework for obtaining high-quality experimental data.
References
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Larock, R. C., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(7), 1044-1056. [Link]
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An In-depth Technical Guide on the Crystal Structure of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive public crystal structure for this specific compound is not available at the time of this writing, this document outlines a robust, field-proven methodology for its determination. By leveraging established protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD), we present a hypothetical yet scientifically rigorous pathway to elucidate its three-dimensional atomic arrangement. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental framework and a predictive analysis of the anticipated structural features and intermolecular interactions that govern its solid-state architecture.
Introduction: The Significance of Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are a cornerstone in pharmaceutical development, known for their diverse biological activities.[1] The parent compound, phenylacetic acid, is utilized in the production of penicillin G and diclofenac.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl rings can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of a 3-chloro-5-fluoro substitution pattern on one of the phenyl rings of a biphenylacetic acid scaffold, as in this compound (Molecular Formula: C₁₄H₁₀ClFO₂, Molecular Weight: 264.68[2]), presents an intriguing case for structural analysis.[2]
The crystal structure of a molecule is its atomic blueprint in the solid state, revealing crucial information about molecular conformation, packing, and intermolecular interactions.[3][4] For active pharmaceutical ingredients (APIs), these features dictate critical properties such as solubility, dissolution rate, stability, and bioavailability. Understanding the crystal structure of this compound is therefore paramount for its potential development and for establishing structure-property relationships within this class of compounds.
A Roadmap to Crystal Structure Elucidation
The determination of a novel crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of its atomic coordinates from diffraction data. The following sections detail a hypothetical, yet standard, workflow for the crystallographic analysis of this compound.
Synthesis and Purification
A plausible synthetic route to the title compound would involve a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.
Hypothetical Synthesis Workflow:
Caption: Hypothetical Suzuki coupling for synthesis.
Following the synthesis, purification would be achieved through recrystallization or column chromatography to yield the compound with a purity of >98%, suitable for crystallization trials.
Crystallization Protocol
The growth of high-quality single crystals is often the most challenging step. A systematic approach using various solvents and techniques is crucial.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Dissolve 5-10 mg of purified this compound in a minimal amount of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at an elevated temperature. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Slow Evaporation: Prepare saturated solutions of the compound in the chosen solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization. A common setup would be a solution in ethyl acetate with hexane as the anti-solvent.
-
Cooling: Prepare a near-saturated solution at a higher temperature and slowly cool it to a lower temperature (e.g., 4 °C). The gradual decrease in solubility can induce the formation of well-ordered crystals.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals are obtained, the next step is to analyze them using SCXRD to determine the arrangement of atoms within the crystal lattice.[5]
SCXRD Data Collection Workflow:
Caption: Workflow for SCXRD analysis.
Detailed Experimental Parameters for SCXRD:
| Parameter | Value/Setting | Rationale |
| Instrument | Bruker D8 VENTURE or similar | Equipped with a modern area detector for efficient data collection.[6] |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good resolution for small organic molecules.[5] |
| Temperature | 100(2) K | Reduces thermal motion of atoms, leading to higher quality diffraction data. |
| Data Collection | ω and φ scans | A combination of scans ensures complete data coverage. |
| Detector Distance | 50-60 mm | Balances resolution and the ability to capture high-angle reflections. |
| Exposure Time | 10-30 seconds/frame | Optimized to achieve good signal-to-noise ratio without overloading the detector. |
| Data Processing | SAINT/SADABS | Software for integration of reflection intensities and absorption correction. |
Anticipated Crystal Structure and Intermolecular Interactions
Based on the molecular structure of this compound and crystallographic data from similar compounds, several key structural features can be anticipated.
Molecular Conformation
The molecule possesses a biphenyl core, and a key conformational feature will be the torsion angle between the two phenyl rings. Due to steric hindrance from the ortho-hydrogens, the rings are not expected to be coplanar. The acetic acid side chain will also have rotational freedom around the C-C single bonds.
Hypothetical Crystallographic Data
The following table presents a realistic, hypothetical set of crystallographic data for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₀ClFO₂ |
| Formula Weight | 264.68 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-7 |
| c (Å) | ~20-22 |
| β (°) | ~95-105 |
| Volume (ų) | ~1200-1500 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.4-1.6 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Key Intermolecular Interactions
The crystal packing will be dominated by a network of non-covalent interactions.
-
Hydrogen Bonding: The carboxylic acid groups are highly likely to form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and stabilizing motif in the crystal structures of carboxylic acids.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, potentially interacting with electronegative atoms like oxygen.
-
π-π Stacking: The aromatic phenyl rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds are also expected to play a role in the crystal packing.
Predicted Intermolecular Interactions:
Caption: Key anticipated intermolecular interactions.
Conclusion and Future Outlook
This guide has presented a comprehensive, albeit hypothetical, framework for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of this molecule. The anticipated structural features, including the formation of carboxylic acid dimers and the presence of halogen- and π-based interactions, provide a solid foundation for interpreting the experimental results. The successful determination of this crystal structure will be a valuable contribution to the fields of structural chemistry and drug development, enabling a deeper understanding of its solid-state properties and paving the way for its potential applications.
References
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]4]
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Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 125-148).[6]
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]1]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]5]
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Potential Biological Activity of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Phenylacetic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established. This technical guide delves into the potential biological activity of a specific scaffold, 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, and its derivatives. We will explore the rationale for investigating this particular halogenated structure, propose synthetic routes for novel derivatives, and provide detailed, field-proven protocols for evaluating their anti-inflammatory potential through in vitro and in vivo assays. Furthermore, this guide will contextualize the experimental data within the broader landscape of inflammatory signaling pathways and discuss the critical structure-activity relationships that govern the efficacy and selectivity of these compounds.
Introduction: The Rationale for Targeting Halogenated Phenylacetic Acids
The therapeutic efficacy of NSAIDs is primarily attributed to their inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has guided the development of isoform-selective inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition.[3][4]
The phenylacetic acid scaffold is a privileged structure in the design of COX inhibitors, with notable examples like diclofenac. The nature and position of substituents on the phenyl rings play a crucial role in determining the inhibitory potency and selectivity for COX-1 versus COX-2.[5][6] Halogen atoms, such as chlorine and fluorine, are of particular interest due to their ability to modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its binding affinity and pharmacokinetic profile. The specific substitution pattern of this compound presents an intriguing candidate for investigation, with the potential for potent and selective COX-2 inhibition.
This guide will explore the synthesis of amide and ester derivatives of this core structure to probe the impact of modifying the carboxylic acid moiety on biological activity.
Synthesis of this compound Derivatives
The carboxylic acid group of this compound (herein designated as CFA-001 ) serves as a versatile handle for the synthesis of various derivatives. Here, we present protocols for the synthesis of an amide (CFA-002 ) and an ester (CFA-003 ) derivative.
Synthesis of N-benzyl-2-(4-(3-chloro-5-fluorophenyl)phenyl)acetamide (CFA-002)
Causality: Amide bond formation is a fundamental reaction in medicinal chemistry. The conversion of the carboxylic acid to an amide can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. Thionyl chloride is an effective activating agent for the carboxylic acid, converting it to a more reactive acyl chloride intermediate.[7][8]
Protocol:
-
To a solution of CFA-001 (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add thionyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in anhydrous dichloromethane (10 mL) and cool to 0 °C.
-
Add a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield CFA-002 .
Synthesis of Methyl 2-(4-(3-chloro-5-fluorophenyl)phenyl)acetate (CFA-003)
Causality: Esterification of the carboxylic acid can increase the lipophilicity of the compound, potentially improving its cell permeability. The Fischer esterification is a classic and reliable method for this transformation, using an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[9][10]
Protocol:
-
Dissolve CFA-001 (1 mmol) in methanol (20 mL).
-
Add concentrated sulfuric acid (3-4 drops) as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain CFA-003 .
In Vitro Evaluation of Biological Activity
The primary in vitro assessment for this class of compounds is the determination of their inhibitory activity against COX-1 and COX-2 enzymes.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Causality: This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of COX-1 and COX-2. By quantifying the production of prostaglandin E₂ (PGE₂), a key product of the COX pathway, we can determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).[11] A colorimetric or ELISA-based detection method provides a sensitive and high-throughput means of quantification.[12][13]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound (CFA-001 , CFA-002 , CFA-003 ) at various concentrations or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37 °C for 2 minutes.
-
Stop the reaction by adding a solution of HCl.
-
-
PGE₂ Quantification (ELISA):
-
The amount of PGE₂ produced is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Hypothetical In Vitro Data
The following table summarizes the hypothetical IC₅₀ values for the parent compound and its derivatives against COX-1 and COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| CFA-001 | 15.2 | 0.85 | 17.9 |
| CFA-002 | 25.8 | 1.50 | 17.2 |
| CFA-003 | 10.5 | 0.62 | 16.9 |
| Celecoxib | 28.5 | 0.09 | 316.7 |
In Vivo Evaluation of Anti-Inflammatory Activity
To validate the in vitro findings, the most promising compound(s) should be evaluated in a relevant animal model of inflammation.
Carrageenan-Induced Paw Edema in Rats
Causality: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model.[14][15] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.[16] The effectiveness of an anti-inflammatory agent is determined by its ability to reduce this edema.[17]
Protocol:
-
Animals: Male Wistar rats (180-200 g) are used.
-
Dosing:
-
The test compound (e.g., CFA-003 ) is administered orally at different doses (e.g., 10, 30, and 100 mg/kg).
-
A control group receives the vehicle only.
-
A positive control group receives a standard NSAID (e.g., indomethacin, 10 mg/kg).
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point.
-
The formula for calculating the percentage inhibition is:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Hypothetical In Vivo Data
The following table presents hypothetical data for the percentage inhibition of paw edema by CFA-003 .
| Treatment | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle | - | 0 |
| CFA-003 | 10 | 25.5 |
| CFA-003 | 30 | 48.2 |
| CFA-003 | 100 | 65.8 |
| Indomethacin | 10 | 55.3 |
Mechanistic Insights: The Prostaglandin Biosynthesis Pathway
The anti-inflammatory effects of this compound derivatives are mediated through the inhibition of the prostaglandin biosynthesis pathway.
Caption: Prostaglandin biosynthesis and the site of action for CFA derivatives.
As depicted in the diagram, cellular stimuli trigger the release of arachidonic acid from membrane phospholipids by phospholipase A₂.[18] Arachidonic acid is then converted to prostaglandin H₂ (PGH₂) by either COX-1 or COX-2.[19] PGH₂ is subsequently converted into various prostaglandins by specific synthases.[4] The prostaglandins produced via COX-1 are involved in physiological functions, while those produced by COX-2 are primarily associated with inflammatory responses.[3] this compound and its derivatives are hypothesized to exert their anti-inflammatory effects by selectively inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental design for evaluating the potential biological activity of the synthesized compounds.
Caption: Experimental workflow for the synthesis and evaluation of CFA derivatives.
This workflow ensures a systematic and logical progression from compound synthesis to in vivo validation. The initial synthesis and rigorous characterization of the derivatives provide the necessary foundation for reliable biological testing. The in vitro screening allows for the rapid assessment of potency and selectivity, enabling the selection of the most promising candidate(s) for more resource-intensive in vivo studies. This tiered approach is a cost-effective and efficient strategy in early-stage drug discovery.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the investigation of this compound derivatives as potential anti-inflammatory agents. The provided protocols for synthesis and biological evaluation are robust and based on established methodologies. The hypothetical data presented suggest that this class of compounds, particularly the ester derivative CFA-003 , holds promise as a selective COX-2 inhibitor with in vivo efficacy.
Future work should focus on synthesizing a broader range of derivatives to establish a more detailed structure-activity relationship. Investigating the pharmacokinetic and toxicological profiles of the lead compounds will be crucial for their further development as potential therapeutic agents. The exploration of other potential biological activities beyond COX inhibition could also unveil novel applications for this versatile chemical scaffold.
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. (2023). World's Veterinary Journal. [Link]
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Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... (n.d.). ResearchGate. [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Academic Journals. [Link]
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
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An ELISA method to measure inhibition of the COX enzymes. (2007). National Institutes of Health. [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]
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Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. [Link]
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Prostaglandin Synthesis. (2023). Biology LibreTexts. [Link]
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). National Institutes of Health. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). National Institutes of Health. [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
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Introduction to Prostaglandin. (n.d.). Creative Diagnostics. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
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How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. [Link]
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Prostaglandin. (n.d.). Wikipedia. [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2011). Beilstein Journal of Organic Chemistry. [Link]
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preparation of esters. (n.d.). Chemguide. [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. [Link]
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Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
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Prostaglandin biosynthesis pathways. Arachidonic acid liberated from... (n.d.). ResearchGate. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Institutes of Health. [Link]
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Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification. (2023). ACS Publications. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. [Link]
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Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). MDPI. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
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An In-Depth Technical Guide to the In Silico Target Prediction of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid
Executive Summary
The deconvolution of a small molecule's biological targets is a pivotal and often rate-limiting step in drug discovery and chemical biology. For novel or "orphan" ligands, such as 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, where experimental data is scarce, in silico methodologies provide a powerful, resource-efficient paradigm for generating high-quality, testable hypotheses. This guide eschews a rigid, one-size-fits-all template in favor of a tailored, multi-pronged computational strategy. We present a self-validating workflow that integrates ligand-based similarity analysis, structure-based reverse docking, and pharmacophore-based screening. The causality behind each methodological choice is explained, providing the user not just with a protocol, but with the strategic reasoning of an experienced computational scientist. By triangulating evidence from these orthogonal approaches, we move beyond a simple list of candidates to a prioritized set of high-confidence targets, paving the way for focused, efficient experimental validation.
Introduction: The Challenge of the Orphan Ligand
In the landscape of drug development, countless compounds are synthesized with potential therapeutic value that remains locked away due to an unknown mechanism of action. These "orphan ligands" represent a significant challenge and a missed opportunity. The traditional path of target identification through broad, unbiased experimental screening is resource-intensive and time-consuming. Computational, or in silico, approaches have revolutionized this process by reversing the paradigm: instead of screening a library of compounds against a target, we can now screen a single compound of interest against a vast library of potential biological targets.[1]
This guide uses This compound as a representative case study. This molecule belongs to the phenylacetic acid class, a scaffold with known biological roles, including as an auxin plant hormone and a human metabolite of phenylalanine.[2][3] The addition of chloro- and fluoro- groups significantly alters its electronic and steric properties, suggesting a unique pharmacological profile that warrants investigation. Lacking published bioactivity data, this compound is a perfect candidate for a de novo target prediction campaign.
Our approach is built on the principle of evidence triangulation , where confidence in a predicted target increases when it is identified by multiple, independent computational methods.[4] We will deploy three distinct yet complementary strategies to build a robust, data-driven hypothesis for the biological targets of our query molecule.
Foundational Analysis: Ligand Preparation and Profiling
The integrity of any in silico prediction is fundamentally dependent on the quality of the input data. Before initiating target screening, the query molecule must be accurately represented in a three-dimensional, energetically favorable state. This foundational step ensures that the subsequent similarity searches and docking simulations are based on a physically realistic conformation.
Protocol 2.1: 3D Structure Generation and Energy Minimization
Causality: A 2D chemical structure is insufficient for computational methods that rely on 3D shape and electrostatics, such as docking and pharmacophore modeling. We must generate a plausible 3D conformer and minimize its energy to relieve any steric strain, resulting in a low-energy, stable structure that is more representative of its state in a biological system.
-
Obtain 2D Representation: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(O)CC1=CC(F)=CC(Cl)=C1.
-
Generate 3D Coordinates: Utilize an open-source chemical toolbox such as Open Babel. Input the SMILES string and generate initial 3D coordinates.
-
Protonation State: At physiological pH (~7.4), the carboxylic acid moiety will be deprotonated. It is crucial to model this state correctly as it dictates the molecule's charge and its potential to form ionic interactions. Use a tool to assign the correct protonation state.
-
Energy Minimization: Employ a force field (e.g., MMFF94 or UFF) within the software to perform energy minimization. This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum.
-
Output Format: Save the final, minimized structure in a .mol2 or .sdf format, which retains the 3D coordinates and atom typing necessary for subsequent steps.
Data Presentation: Physicochemical Property Profile
To assess the "drug-likeness" of the query molecule, we calculate key physicochemical properties. This helps to contextualize our search within the space of known therapeutics.
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 218.61 g/mol | ≤ 500 | Yes |
| LogP (Octanol/Water) | 3.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Overall Assessment | Drug-like |
Table 1: Calculated physicochemical properties for this compound. Data can be generated using web servers like SwissADME.
A Multi-Pronged Strategy for Target Prediction
We will now deploy three orthogonal computational strategies. Each method leverages a different aspect of molecular recognition, and their combined output provides a more robust and reliable prediction than any single method alone.[5][6]
Method 1: Ligand-Based Similarity Search ("Guilt by Association")
Expertise & Rationale: The foundational principle of medicinal chemistry is that structurally similar molecules often exhibit similar biological activities. This "guilt by association" approach leverages vast chemogenomics databases, which link chemical structures to experimental bioactivity data.[7] By identifying known drugs or bioactive compounds that are structurally similar to our query, we can infer potential targets. This method is powerful because it is independent of protein structure information and relies entirely on curated experimental data.
Caption: Workflow for Ligand-Based Target Prediction.
-
Select a Web Server: Utilize a publicly available, well-maintained server such as SwissTargetPrediction, SuperPred, or search the ChEMBL database directly.[8]
-
Input the Molecule: Submit the SMILES string or the 3D structure of this compound.
-
Execute the Search: The server will compare the query molecule against its database of known active compounds using similarity metrics (e.g., 2D fingerprints or 3D shape similarity).
-
Analyze Results: The output will be a list of potential protein targets, ranked by a probability or score that reflects the similarity of the query molecule to known ligands for that target.
| Target Class | Predicted Target | Probability / Score | Known Ligands with High Similarity |
| Enzyme | Prostaglandin G/H Synthase 2 (COX-2) | 0.65 | Diclofenac, Lumiracoxib |
| Enzyme | Carbonic Anhydrase II | 0.48 | Various sulfonamide inhibitors |
| G-Protein Coupled Receptor | TRPM5 | 0.41 | (1R, 3R)-1-(3-chloro-5-fluorophenyl)...[9] |
| Nuclear Receptor | Peroxisome Proliferator-Activated Receptor γ | 0.35 | Phenylacetic acid derivatives |
Table 2: A hypothetical, representative output from a ligand-based similarity search. The probability score indicates the likelihood of the query molecule binding to the target based on structural similarity to known ligands.
Method 2: Structure-Based Reverse Docking ("Lock and Key")
Expertise & Rationale: This approach directly models the physical interaction between our ligand and potential protein targets.[10] Reverse docking involves taking our single, flexible ligand and computationally "docking" it into the binding sites of thousands of different protein crystal structures.[11][12] Each docking event is evaluated by a scoring function that estimates the binding affinity. Targets with the most favorable (i.e., lowest) binding energy scores are considered the most likely candidates. This method is powerful because it can identify novel interactions that similarity-based methods might miss, provided a 3D structure of the target is available.
Caption: The general workflow for a reverse docking experiment.
-
Ligand Preparation: Use the energy-minimized .mol2 file from Protocol 2.1.
-
Target Library Selection: Select a library of protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable human proteins.
-
Define Binding Site: For each protein, the docking search space must be defined. For a "blind" reverse dock, the search box is typically defined to encompass the entire protein surface.[11]
-
Execution: Use a validated docking program like AutoDock Vina. Script the process to iteratively dock the ligand into each protein in the library.
-
Post-processing and Analysis: For each protein, extract the binding energy (in kcal/mol) of the top-scoring pose. Rank all proteins from most to least favorable binding energy.
-
Visual Inspection: For the top-ranked hits, visually inspect the predicted binding pose to ensure it is chemically reasonable (e.g., hydrogen bonds are formed, hydrophobic parts are in greasy pockets, no steric clashes).
| Rank | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Predicted Interactions |
| 1 | MDM2 (4JRG) | -9.2 | Pi-stacking with Phe55, H-bond with Leu54 |
| 2 | Prostaglandin G/H Synthase 2 (5F1A) | -8.8 | H-bond with Arg120, Hydrophobic contact |
| 3 | Aldose Reductase (1US0) | -8.5 | H-bond with Tyr48, Halogen bond with Trp111 |
| 4 | Serum Albumin (1H9Z) | -8.3 | Hydrophobic interactions in Sudlow's Site II |
Table 3: A hypothetical, ranked list of top protein targets from a reverse docking screen. Lower binding energy values indicate a more favorable predicted interaction.
Method 3: Pharmacophore-Based Screening ("Abstracting the Essentials")
Expertise & Rationale: A pharmacophore is an abstract 3D representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—necessary for molecular recognition at a target's active site.[13][14][15] We can generate a pharmacophore model based on our query ligand and then use this model to screen a database of protein structures, searching for binding sites that spatially and chemically match the pharmacophore.[16] This method is computationally efficient and excels at identifying targets that may be structurally dissimilar but share a common binding motif.
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Discovery and history of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)phenylacetic acid: Synthesis, and Scientific Context
Introduction
This compound is a halogenated biphenylacetic acid derivative. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its structural class—biphenylacetic acids—has been a cornerstone in medicinal chemistry for decades. This guide provides a comprehensive overview of the compound, including its scientific context, a detailed plausible synthesis based on established methodologies, and its potential significance in drug discovery. The biphenylacetic acid scaffold is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac and fenbufen, which underscores the therapeutic potential inherent in this class of molecules[1][2]. Phenylacetic acid and its derivatives are a versatile class of substances with a broad spectrum of biological activities, serving as starting materials for numerous drugs[3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1334499-97-6 | [5] |
| Molecular Formula | C14H10ClFO2 | [5] |
| Molecular Weight | 264.68 g/mol | [5] |
| Storage Temperature | 2-8°C | [5] |
Historical Context and Significance of Biphenylacetic Acid Derivatives
The development of biphenylacetic acid derivatives has been a significant area of research in medicinal chemistry. These compounds are recognized for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties[1][2]. The structural motif of two connected phenyl rings offers a versatile scaffold that can be functionalized to modulate biological activity, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact a molecule's potency, metabolic stability, and binding affinity to target proteins[6]. The specific substitution pattern of a chloro and a fluoro group on one of the phenyl rings, as seen in this compound, suggests a design aimed at fine-tuning these properties for a specific biological target.
Plausible Synthesis of this compound
The following multi-step synthesis is a representative and technically sound approach for the preparation of this compound.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Chloro-5-fluorophenylboronic acid
The synthesis of the required boronic acid can be achieved from the commercially available 3-chloro-5-fluoroaniline.
Protocol:
-
Diazotization: 3-Chloro-5-fluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.
-
Borylation: The resulting diazonium salt is then reacted with a boronic acid precursor, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to yield the boronic acid derivative. This method is a common and effective way to prepare arylboronic acids from anilines[7].
Step 2: Suzuki Coupling Reaction
This key step involves the palladium-catalyzed cross-coupling of 3-chloro-5-fluorophenylboronic acid with a suitable phenylacetic acid derivative, such as methyl 4-bromophenylacetate.
Caption: Key Suzuki coupling reaction for the formation of the biphenyl scaffold.
Protocol:
-
To a reaction vessel, add 3-chloro-5-fluorophenylboronic acid (1.1 equivalents), methyl 4-bromophenylacetate (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).
-
Add a solvent system, typically a mixture of toluene and water.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled, and the organic layer is separated, washed, dried, and concentrated to yield the crude product, methyl 4-(3-chloro-5-fluorophenyl)phenylacetate.
-
The crude product is then purified using column chromatography.
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Protocol:
-
The purified methyl 4-(3-chloro-5-fluorophenyl)phenylacetate is dissolved in a suitable solvent mixture, such as methanol and water.
-
An excess of a base, like sodium hydroxide or potassium hydroxide, is added to the solution.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete.
-
The reaction mixture is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product, this compound, is collected by filtration, washed with water, and dried.
Potential Applications and Future Directions
Given the well-established therapeutic activities of biphenylacetic acid derivatives, this compound holds potential for investigation in several areas of drug discovery. The presence of the chloro and fluoro substituents may confer unique properties, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles compared to existing compounds.
Future research could focus on:
-
Screening for Anti-inflammatory and Analgesic Activity: Evaluating the compound's ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
-
Anticancer Research: Some substituted biphenyl acetamides have shown therapeutic potential in cancer treatment, suggesting a possible avenue for investigation[1].
-
Other Therapeutic Areas: The versatility of the biphenylacetic acid scaffold allows for its exploration in a wide range of diseases, including those where related compounds have shown promise[8][9].
Conclusion
While the specific history of this compound is not prominently documented, its chemical structure places it within a well-studied and therapeutically important class of compounds. The plausible synthesis outlined in this guide, centered around the robust Suzuki coupling reaction, provides a clear and efficient pathway for its preparation. The unique halogenation pattern of this molecule makes it an interesting candidate for further investigation in various drug discovery programs, building upon the rich history and proven potential of biphenylacetic acid derivatives.
References
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
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Dannenberg, A. J., & Isakson, P. C. (1997). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 7(13), 1665-1670. [Link]
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Kowalski, P., & Osiak, M. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(12), 2299. [Link]
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Chen, L., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7434. [Link]
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El-Sayed, N. N. E., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18481. [Link]
- Fujisawa Pharmaceutical Co., Ltd. (1980). Substituted phenylacetic acid compounds and process for preparation thereof. U.S.
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Hulverson, M. A., et al. (2017). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 3(11), 859-872. [Link]
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Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 57(4), 1548-1565. [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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- Jiangsu Changshu Pesticide Factory Co., Ltd. (2007). Preparation method of chlorophenyl acetic acid.
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Evotec. (n.d.). The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. [Link]
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Liu, G., et al. (2009). Synthesis and characterization of p-chlorophenylacetic acid. Advanced Materials Research, 79-82, 173-176. [Link]
- Suzhou Huayao Chemical Co., Ltd. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
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Cook, S. D., & Nichols, D. S. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 241-252. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]
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Wikipedia. (n.d.). Phenylacetic acid. [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
- Zhejiang Yongtai Technology Co., Ltd. (2011). Synthesis method of m-fluoroaniline.
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A Technical Guide to Commercially Available Analogs of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid for Drug Discovery and Development
This guide provides a comprehensive technical overview of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid and its commercially available analogs. It is intended for researchers, medicinal chemists, and drug development professionals investigating novel therapeutics, with a particular focus on modulators of neurological pathways. This document delves into the structure-activity relationships (SAR), potential therapeutic applications, and detailed experimental protocols for the evaluation of this important class of molecules.
Introduction: The Biphenylacetic Acid Scaffold
The biphenylacetic acid motif is a privileged scaffold in medicinal chemistry. Its semi-rigid structure allows for precise positioning of substituents to interact with biological targets, while the carboxylic acid group often serves as a key anchoring point or a handle for further chemical modification. The parent compound of interest, this compound, features a biphenyl core with a specific halogenation pattern on one of the phenyl rings, a substitution strategy frequently employed to modulate potency, selectivity, and pharmacokinetic properties.
Compounds based on this scaffold have shown a wide range of biological activities, including anti-inflammatory and analgesic effects.[1] However, a significant area of interest lies in their ability to modulate G-protein coupled receptors (GPCRs), particularly the metabotropic glutamate receptors (mGluRs).[2] The mGluRs are critical regulators of synaptic transmission and neuronal excitability, making them attractive targets for treating a host of neurological and psychiatric disorders, such as chronic pain, anxiety, and depression.[3][4] This guide will focus on analogs of this compound and their potential as mGluR modulators.
The Core Compound and Its Commercially Available Analogs
The core compound, this compound, serves as a foundational structure for exploring chemical space. Its specific substitution pattern (meta-chloro and para-fluoro relative to the phenyl-phenyl bond) is designed to influence electronic and steric properties, which in turn dictate binding affinity and selectivity for target proteins. This compound is available from specialized chemical suppliers.[5]
A variety of structurally related analogs are commercially available, allowing for systematic investigation of structure-activity relationships. These analogs can be broadly categorized by modifications to the biphenyl core and the acetic acid side chain.
Structural Analogs and Commercial Availability
The table below summarizes a selection of commercially available analogs, providing a starting point for research programs. The availability of these compounds from major suppliers facilitates rapid procurement and screening.
| Compound Name | Structure | CAS Number | Key Suppliers |
| This compound | (Illustrative) | 1334499-97-6 | United States Biological[5] |
| 4-Biphenylacetic acid | (Illustrative) | 5728-52-9 | Thermo Scientific, Sigma-Aldrich, BLD Pharm[6][7] |
| 3-Chloro-4-fluorophenylacetic acid | (Illustrative) | 705-79-3 | Sigma-Aldrich |
| 4-(Trifluoromethoxy)phenylacetic acid | (Illustrative) | 4315-07-5 | Sigma-Aldrich |
| 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid | (Illustrative) | 1334500-13-8 | BroadPharm[8] |
Note: The structures provided are for illustrative purposes. Please refer to the supplier's documentation for exact chemical structures.
Biological Context: Targeting Metabotropic Glutamate Receptors
The primary therapeutic rationale for exploring analogs of this compound is their potential to act as allosteric modulators of metabotropic glutamate receptors. Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to a topographically distinct site on the receptor. This often leads to greater subtype selectivity and a more nuanced modulation of receptor function, which is highly desirable for therapeutic agents.
Structure-Activity Relationship (SAR) Insights
Research into phenylglycine and related derivatives has established key SAR principles for mGluR modulation.[2] The nature and position of substituents on the phenyl ring(s) are critical for determining agonist versus antagonist activity and for selectivity across different mGluR subtypes.[9] For instance, carboxyphenylglycine derivatives have been shown to act as antagonists at mGluR1.[2] The halogenation pattern in the core compound of interest likely plays a crucial role in its interaction with the allosteric binding pocket of a specific mGluR subtype, potentially mGluR1 or mGluR5.[3]
The logical workflow for investigating a new analog would be to first confirm its binding and functional activity at a panel of mGluR subtypes and then to assess its broader pharmacological profile.
Caption: Logical workflow for the evaluation of novel biphenylacetic acid analogs.
Experimental Protocols for Compound Evaluation
To rigorously assess the therapeutic potential of these analogs, a series of well-defined in vitro assays is required. The following protocols are standard in the field for characterizing GPCR modulators.
Functional Characterization: Gq-Coupled mGluR Activity
Group I mGluRs (mGluR1 and mGluR5) couple to the Gq G-protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i) and inositol phosphates (IPs).[10]
This assay provides a real-time measurement of Gq-coupled receptor activation.
Principle: Cells expressing the target mGluR are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the release of calcium from intracellular stores leads to an increase in fluorescence, which is measured by a fluorescence plate reader.[11] Antagonists or negative allosteric modulators (NAMs) will inhibit this agonist-induced fluorescence increase.
Step-by-Step Protocol:
-
Cell Culture: Seed HEK293 or CHO cells stably expressing the mGluR of interest (e.g., mGluR1) into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.[12]
-
Compound Preparation: Prepare serial dilutions of the test compound (analog) and a known agonist (e.g., glutamate or DHPG) in an appropriate assay buffer.
-
Assay Execution:
-
Place the plate in a fluorescence kinetic plate reader (e.g., FlexStation 3 or FLIPR).[11]
-
To test for antagonist activity, add the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading for several seconds.
-
Add the agonist at a predetermined concentration (typically EC80) and immediately begin monitoring fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated. For antagonists, the data is typically plotted as a concentration-response curve to determine the IC50 value.
Caption: Workflow for a typical intracellular calcium flux assay.
This assay provides a cumulative measure of Gq-coupled receptor activation and is often less susceptible to signal desensitization than calcium assays.
Principle: PLC activation leads to the production of IP3, which is rapidly metabolized to IP2, and then to IP1. In the presence of lithium chloride (LiCl), the enzyme that degrades IP1 is inhibited, causing IP1 to accumulate.[13] The amount of accumulated IP1 is then quantified, typically using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[14][15]
Step-by-Step Protocol:
-
Cell Culture: Culture mGluR-expressing cells as described for the calcium flux assay.
-
Cell Stimulation:
-
Cell Lysis and Detection:
-
Lyse the cells by adding the HTRF detection reagents: an IP1 analog labeled with a fluorescent acceptor (e.g., d2) and an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).[14]
-
-
Incubation and Reading: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[16]
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. This ratio is inversely proportional to the amount of IP1 produced by the cells. Use a standard curve to convert the ratio to IP1 concentration and determine the IC50 of the antagonist.[14]
Pharmacokinetic Profiling: In Vitro Metabolic Stability
Early assessment of a compound's metabolic stability is crucial to predict its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a standard, high-throughput method for this purpose.
Principle: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[17][18] The test compound is incubated with liver microsomes and a necessary cofactor (NADPH). The rate of disappearance of the parent compound over time is measured by LC-MS/MS, which allows for the calculation of in vitro intrinsic clearance.[19]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (human, rat, or other species) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[19]
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding a cold quenching solution, typically acetonitrile containing an internal standard.[17]
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the half-life and incubation parameters.[20]
-
Conclusion
The this compound scaffold and its commercially available analogs represent a promising starting point for the discovery of novel modulators of mGluRs and other biological targets. The availability of diverse analogs allows for a systematic exploration of structure-activity relationships, guided by the robust in vitro assays detailed in this guide. By integrating functional characterization with early pharmacokinetic profiling, research teams can efficiently identify and optimize lead candidates with therapeutic potential for a range of challenging neurological and psychiatric disorders.
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Microsomal Stability. Cyprotex. [Link]
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IP1 assay for GPCR activation measurements. BMG LABTECH. [Link]
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Metabolic stability in liver microsomes. Mercell. [Link]
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IP-3/IP-1 Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Calcium Flux Protocol. University of Pennsylvania. [Link]
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Microsomal Stability Assay. Creative Bioarray. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. [Link]
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Metabolic Stability Assay Services. BioIVT. [Link]
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Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. Semantic Scholar. [Link]
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IP3/IP1 Assay. Creative Bioarray. [Link]
-
4-biphenylacetic acid suppliers UK. UK Chemical Suppliers. [Link]
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Structure-activity relationships of novel non-competitive mGluR1 antagonists: a potential treatment for chronic pain. PubMed. [Link]
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Structure-activity Relationships of New Agonists and Antagonists of Different Metabotropic Glutamate Receptor Subtypes. PubMed. [Link]
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Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. PubMed Central. [Link]
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Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. PubMed. [Link]
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Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]
-
Calcium Flux Assay Protocol. ResearchGate. [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE. [Link]
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Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. MDPI. [Link]
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A positive feedback loop linking enhanced mGluR function and basal calcium in spinocerebellar ataxia type 2. eLife. [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]
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Whitepaper: A Comprehensive Guide to the Thermochemical Analysis of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid
Abstract: This technical guide provides a robust, methodology-driven framework for the comprehensive thermochemical characterization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to deliver an in-depth understanding of the causality behind experimental choices. We detail the application of three core thermoanalytical techniques: Differential Scanning Calorimetry (DSC) for phase behavior and purity, Thermogravimetric Analysis (TGA) for thermal stability and decomposition, and Isoperibol Combustion Calorimetry for the definitive determination of the enthalpy of combustion and formation. The integration of these analyses yields a complete thermochemical profile, a dataset of critical importance for assessing the material's stability, safety, and suitability for pharmaceutical development and manufacturing.
Introduction
Overview of this compound
This compound is a halogenated derivative of phenylacetic acid, a scaffold found in various biologically active molecules.[1] Its structure, featuring a substituted biphenyl core, suggests its potential as a key intermediate or building block in the synthesis of novel active pharmaceutical ingredients (APIs). The presence of chloro and fluoro substituents can significantly influence molecular packing, solubility, and metabolic stability, making a thorough understanding of its fundamental physicochemical properties essential.
The Critical Role of Thermochemical Analysis in Drug Development
Thermochemical analysis is a cornerstone of pharmaceutical material science, providing critical data that informs every stage from discovery to production.[2] A compound's thermal behavior dictates its stability during storage, its compatibility with excipients, and the safety parameters for manufacturing processes like milling and drying.[3] Key thermochemical properties such as melting point, enthalpy of fusion, and decomposition temperature are fundamental indicators of a material's physical form and stability.[4][5] Furthermore, the standard enthalpy of formation, derived from combustion calorimetry, is a crucial thermodynamic value for reaction modeling and safety assessments of energetic processes. This guide provides the authoritative framework to establish these parameters for this compound.
Scope of this Guide
This document presents an integrated approach to the thermochemical characterization of the title compound. It provides not only the procedural steps for three essential analytical techniques but also the scientific rationale that underpins each protocol. The objective is to equip the scientist with the expertise to execute the experiments, interpret the data, and synthesize the results into a cohesive and reliable thermochemical profile.
Physicochemical Properties and Safety
A precise understanding of the compound's basic properties is the foundation for any analysis.
Compound Identification
All experiments should be conducted on a well-characterized, high-purity sample of the target compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1334499-97-6 | [6][7] |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [6][7] |
| Molecular Weight | 264.68 g/mol | [6][7] |
| Physical Form | Solid (Assumed) | [8] |
Material Handling and Safety
Prior to handling, a comprehensive review of the Material Safety Data Sheet (MSDS) is mandatory. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All sample manipulations should be performed in a well-ventilated fume hood to avoid inhalation of fine particulates.
Differential Scanning Calorimetry (DSC): Purity, Phase Transitions, and Enthalpy of Fusion
Theoretical Principles
Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It allows for the precise determination of thermal events such as melting (fusion), crystallization, and glass transitions.[10] The resulting thermogram provides the melting temperature (Tₘ), a key indicator of purity, and the enthalpy of fusion (ΔHfus), which quantifies the energy required to melt the crystalline solid.[11]
Experimental Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6°C, ΔHfus = 28.71 J/g). This step is critical for ensuring the trustworthiness and accuracy of the experimental data.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to contain any potential off-gassing and prevent mass loss prior to decomposition.
-
Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 30°C).
-
Dynamic Scan: Heat the sample at a controlled linear rate of 10°C/min under a constant purge of inert nitrogen gas (50 mL/min). The controlled heating rate ensures uniform temperature distribution within the sample, while the inert atmosphere prevents oxidative degradation.[9]
-
Data Acquisition: Record the heat flow as a function of temperature up to a point beyond the melting event but below the onset of decomposition (e.g., 250°C, to be confirmed by TGA).
Data Analysis and Interpretation
The resulting DSC thermogram will display an endothermic peak corresponding to the melting of the sample.
-
Melting Point (Tₘ): Determined as the onset temperature of the melting endotherm. A sharp, well-defined peak is indicative of a high-purity crystalline material.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is characteristic of the material's crystal lattice energy.
DSC Experimental Workflow
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA): Thermal Stability and Decomposition Profile
Theoretical Principles
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5][12] This technique is essential for determining the thermal stability of a material, identifying the temperature at which decomposition begins, and quantifying the presence of volatile components such as residual solvents or moisture.[3][4]
Experimental Protocol
-
Instrument Verification: Verify the TGA's mass balance accuracy using certified calibration weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an open ceramic or platinum TGA pan. A larger sample mass than in DSC is used to improve the accuracy of mass loss detection.
-
Thermal Program: Place the sample pan into the TGA furnace. Equilibrate the system at 30°C.
-
Dynamic Scan: Heat the sample at a controlled linear rate of 10°C/min under a constant purge of inert nitrogen gas (50-100 mL/min). Heating is continued to a high temperature (e.g., 600°C) to ensure complete decomposition is observed.
-
Data Acquisition: Record the sample mass as a function of temperature.
Data Analysis and Interpretation
The TGA thermogram plots percent mass versus temperature.
-
Initial Mass Loss: Any mass loss at temperatures below ~120°C typically corresponds to the loss of adsorbed water or volatile solvents.
-
Decomposition Onset (T_onset): The temperature at which significant, rapid mass loss begins. This is a primary indicator of the material's thermal stability. It is determined mathematically as the intersection of the baseline tangent and the inflection point tangent of the decomposition step.
-
Residual Mass: The mass remaining at the end of the experiment, which may correspond to a stable char or inorganic residue.
TGA Experimental Workflow
Caption: Workflow for TGA analysis.
Combustion Calorimetry: Enthalpy of Combustion and Formation
Theoretical Principles
Constant volume calorimetry, commonly known as bomb calorimetry, is the definitive method for measuring the heat of combustion of a substance.[13] The sample is combusted in a sealed, high-pressure oxygen environment (the "bomb"). The heat released by the reaction is absorbed by a surrounding water bath, and the precise measurement of the water's temperature change allows for the calculation of the change in internal energy of combustion (ΔU_c).[14] This value is then used to calculate the standard enthalpy of combustion (ΔH°c) and, subsequently, the standard enthalpy of formation (ΔH°f), a fundamental measure of a molecule's thermodynamic stability.
Experimental Protocol
-
Calorimeter Calibration: Determine the heat capacity (Cᵥ) of the calorimeter system. This is achieved by combusting a certified standard, typically benzoic acid, under identical conditions to the sample runs.[15] This step is paramount for achieving accurate results.
-
Sample Preparation:
-
Press approximately 0.5-0.8 g of this compound into a firm pellet.
-
Measure and record the mass of the pellet to a precision of ±0.1 mg.
-
Measure and attach a nickel-chromium fuse wire to the bomb's electrodes, ensuring it is in firm contact with the pellet.[15]
-
-
Bomb Assembly:
-
Place the sample pellet in the crucible inside the bomb head.
-
Add 1 mL of deionized water to the bottom of the bomb. This water is essential to dissolve the acid products (HCl, HF, HNO₃) formed during combustion, ensuring a defined final state.
-
Carefully seal the bomb.
-
Pressurize the bomb with high-purity oxygen to 30 atm.[16]
-
-
Calorimetric Run:
-
Submerge the sealed bomb in the calorimeter's water bath, which contains a precisely known mass of water.
-
Allow the system to reach thermal equilibrium (typically 5-10 minutes).
-
Ignite the sample by passing a current through the fuse wire.
-
Record the water temperature at regular intervals until a stable maximum temperature is reached and a post-period cooling trend is established.
-
Data Analysis and Corrections
-
Temperature Correction: Correct the observed temperature rise (ΔT) for any heat exchange with the surroundings using established methods (e.g., Regnault-Pfaundler or Dickinson).
-
Gross Heat Calculation: Calculate the total heat evolved (q_total) using the formula: q_total = Cᵥ * ΔT.
-
Correction for Ancillary Heats: Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid (from residual N₂ in the bomb).
-
Halogen Correction: This is the most critical correction for this specific compound. The combustion of a C, H, O, Cl, F compound produces a mixture of CO₂, H₂O, HCl(aq), and HF(aq). The energy of combustion must be corrected to the standard state reaction, which involves calculating the energy associated with the formation of the aqueous acids.
-
Calculation of ΔU°c and ΔH°c: The corrected heat value gives the standard internal energy of combustion (ΔU°c). This is converted to the standard enthalpy of combustion (ΔH°c) using the relation ΔH°c = ΔU°c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.[13]
-
Calculation of ΔH°f: The standard enthalpy of formation (ΔH°f) of the compound is calculated using Hess's Law, utilizing the experimentally determined ΔH°c and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl(aq), and HF(aq)).
Combustion Calorimetry Workflow
Caption: Workflow for Bomb Calorimetry analysis.
Synthesis of Thermochemical Data
The power of this analytical approach lies in the integration of data from all three techniques to build a comprehensive material profile. The results should be consolidated for clarity and ease of interpretation.
Table 6.1: Summary of Key Thermochemical Parameters for this compound
| Parameter | Symbol | Method | Significance |
| Melting Point | Tₘ (°C) | DSC | Purity indicator, solid-state stability |
| Enthalpy of Fusion | ΔHfus (kJ/mol) | DSC | Crystal lattice energy, polymorphism screening |
| Decomposition Onset | T_onset (°C) | TGA | Upper limit for thermal stability |
| Enthalpy of Combustion | ΔH°c (kJ/mol) | Bomb Calorimetry | Energy content, reaction hazard assessment |
| Enthalpy of Formation | ΔH°f (kJ/mol) | Bomb Calorimetry | Fundamental thermodynamic stability |
Interpretation: A high melting point coupled with a significant enthalpy of fusion would suggest a stable, well-ordered crystalline solid. The decomposition onset temperature determined by TGA defines the safe upper-temperature limit for processing and storage. The enthalpy of formation provides a quantitative measure of the molecule's intrinsic thermodynamic stability relative to its constituent elements.
Conclusion
The thermochemical analysis of this compound, or any novel pharmaceutical compound, is a non-negotiable component of its development. The multi-technique approach detailed in this guide, employing DSC, TGA, and combustion calorimetry, provides a holistic and scientifically rigorous characterization. This integrated dataset is fundamental for ensuring the safety, quality, and stability of the material, thereby accelerating its journey through the development pipeline and providing the authoritative data required for process scale-up and regulatory submission.
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A-Z Guide to Preliminary Toxicity Screening of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid: An In-Depth Technical Guide
Introduction: Navigating the Preclinical Gauntlet
In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising candidate to a therapeutic reality is fraught with challenges. A significant hurdle in this process is the preclinical safety evaluation, where a compound's potential for toxicity is rigorously assessed. Drug-induced toxicities, particularly hepatotoxicity and cardiotoxicity, are leading causes for the attrition of drug candidates in late-stage development and even post-market withdrawal.[1] Therefore, a robust and comprehensive preliminary toxicity screening is not merely a regulatory requirement but a critical step in de-risking a program and ensuring the allocation of resources to compounds with the highest probability of success.
This guide provides a detailed technical framework for the preliminary toxicity screening of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a novel phenylacetic acid derivative. Phenylacetic acid and its analogues are found in various applications, from perfumes to pharmaceuticals, and are known to possess biological activity.[2] Given the structural alerts inherent in a halogenated aromatic acetic acid, a thorough toxicological assessment is paramount.
This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-tiered screening cascade. We will delve into the causality behind experimental choices, moving from rapid in silico predictions to a battery of in vitro assays, and culminating in foundational in vivo studies. The objective is to construct a comprehensive, self-validating toxicological profile that informs go/no-go decisions with a high degree of confidence.
Chapter 1: The Foundation - Physicochemical Properties and In Silico Predictions
Before embarking on costly and time-consuming experimental assays, a wealth of information can be gleaned from the molecule's intrinsic properties and computational modeling.
Physicochemical Characterization
The physicochemical properties of this compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [3] |
| Molecular Weight | 264.68 g/mol | [3] |
| Storage Temperature | 2-8°C | [3] |
In Silico Toxicity Prediction: A First Look
Computational or in silico models provide a rapid, cost-effective initial assessment of potential toxicities. These models leverage large datasets of known toxic compounds to identify structural alerts and predict potential liabilities.
-
Genotoxicity Prediction: Software platforms can predict the mutagenic potential of a compound by identifying structural fragments associated with DNA reactivity.
-
hERG Inhibition Prediction: Models can estimate the likelihood of a compound blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.[4]
-
Hepatotoxicity Prediction: In silico tools can flag compounds with a higher probability of causing drug-induced liver injury (DILI) based on structural features and physicochemical properties.[5]
It is crucial to recognize that in silico predictions are probabilistic and serve as a hypothesis-generating tool. They guide the selection and design of subsequent experimental assays.
Chapter 2: In Vitro Assays - Probing Cellular Responses
In vitro assays are the cornerstone of early toxicity screening, offering a controlled environment to assess the effects of a compound on specific biological targets and cellular processes.[1]
Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits overt cellular damage.[6] A panel of cell lines, including both cancerous and non-cancerous human cell lines (e.g., HepG2 for liver and HEK293 for kidney), should be employed to assess both general and cell-type-specific toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
Data Presentation: Cytotoxicity Profile
The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | 24 | >100 |
| HepG2 | 48 | 85.2 |
| HEK293 | 24 | >100 |
| HEK293 | 48 | 92.7 |
Genotoxicity Assessment: The Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[8] It is a standard regulatory requirement and a critical early screen for carcinogenicity.
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol is adapted from established methodologies.[9][10]
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).[11]
-
Preparation: Mix the test compound at various concentrations with the bacterial strain and, if applicable, the S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Cardiotoxicity Screening: The hERG Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[12] Therefore, assessing a compound's potential to block the hERG channel is a mandatory step in preclinical safety evaluation.[4]
Experimental Protocol: Automated Patch Clamp hERG Assay
Automated patch clamp systems provide a higher throughput method for assessing hERG inhibition compared to traditional manual patch clamp.[12]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording: Measure the hERG channel current using a specific voltage protocol.[13]
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.
Hepatotoxicity Assessment: Mechanisms and Assays
Drug-induced liver injury (DILI) is a major concern in drug development.[14] The liver is the primary site of drug metabolism, and reactive metabolites can lead to cellular damage through various mechanisms, including mitochondrial dysfunction and oxidative stress.[15][16][17]
2.4.1 Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes is a common cause of drug-drug interactions, which can lead to adverse drug reactions.[18][19]
Experimental Protocol: In Vitro CYP Inhibition Assay
This assay assesses the potential of a compound to inhibit the major drug-metabolizing CYP isoforms.[20][21]
-
System: Use human liver microsomes, which contain a full complement of CYP enzymes.
-
Probes: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubation: Incubate the microsomes, probe substrates, and a range of concentrations of the test compound.
-
Analysis: Measure the formation of the probe substrate metabolites using LC-MS/MS.
-
IC₅₀ Determination: Calculate the IC₅₀ value for each CYP isoform.
Chapter 3: In Vivo Studies - The Whole Organism Perspective
While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to understand the toxicological profile of a compound in a whole organism.
Acute Oral Toxicity Study
An acute oral toxicity study provides information on the adverse effects of a single oral dose of a substance.[22] The study is typically conducted in rodents according to OECD guidelines.[23]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals.[24]
-
Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).
-
Dosing: Administer the test substance orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next dose level to be tested.
-
Classification: The results allow for the classification of the substance according to its acute oral toxicity.
Chapter 4: Data Integration and Risk Assessment
The final and most critical step is to integrate the data from all the preceding studies to form a comprehensive risk assessment. This involves:
-
Correlating In Vitro and In Vivo Data: Do the in vitro findings translate to the observed in vivo effects?
-
Identifying Key Toxicities: What are the primary toxicity concerns for this compound?
-
Establishing a Safety Margin: What is the therapeutic index (the ratio of the toxic dose to the therapeutic dose)?
-
Go/No-Go Decision: Based on the overall toxicological profile, is it prudent to advance this compound to the next stage of development?
This integrated risk assessment provides the foundation for informed decision-making in the drug discovery and development process.
Conclusion
The preliminary toxicity screening of a novel chemical entity like this compound is a complex but essential undertaking. By employing a tiered approach that progresses from in silico predictions to in vitro assays and finally to in vivo studies, a robust and informative toxicological profile can be constructed. This guide has provided a technical framework for this process, emphasizing the importance of understanding the scientific rationale behind each experimental choice. Ultimately, a thorough and well-executed preliminary toxicity screening is a cornerstone of successful drug development, ensuring that only the safest and most promising candidates advance towards clinical application.
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- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
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- 14. ovid.com [ovid.com]
- 15. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of drug induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. enamine.net [enamine.net]
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- 22. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 23. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Introduction
4-(3-Chloro-5-fluorophenyl)phenylacetic acid is a synthetic organic compound with potential biological activity. As a derivative of phenylacetic acid, a molecule known to have roles as a plant auxin and a human metabolite, this compound warrants investigation for its effects in various cellular contexts.[1][2][3] The introduction of halogen atoms, such as chlorine and fluorine, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its bioactivity and cell permeability.[4][5]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the in vitro effects of this compound. The protocols outlined herein are designed to be a starting point for investigating a novel compound with unknown biological targets. The experimental workflow emphasizes establishing fundamental parameters such as solubility and cytotoxicity before proceeding to functional assays. The causality behind each experimental step is explained to empower the researcher to adapt these protocols to their specific cell models and research questions. This guide is built upon established principles of cell-based assay development and best practices for handling small molecule inhibitors in a research setting.[6][7]
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [8] |
| Molecular Weight | 264.68 g/mol | [8] |
| Appearance | Typically a white to off-white solid | Assumed based on similar compounds[1] |
| Storage Temperature | -20°C | [8] |
Safety Precautions:
Experimental Workflow for Cellular Characterization
The following diagram illustrates a logical workflow for the initial characterization of a novel small molecule inhibitor like this compound.
Caption: A generalized workflow for the cellular characterization of a novel compound.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
Accurate preparation of the test compound is fundamental to reliable and reproducible results. Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
-
Vortex mixer
Methodology:
-
Stock Solution Preparation (10 mM):
-
To avoid weighing small, milligram-level quantities and potential loss of compound, it is recommended to prepare the stock solution directly in the supplier's vial.[13]
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock from 5 mg of the compound (MW = 264.68 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.005 g / 264.68 g/mol ) / 0.010 mol/L = 0.001889 L
-
Volume (µL) = 1889 µL of DMSO
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[14]
-
Store the aliquots at -20°C, protected from light.[8]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).[15][16]
-
Protocol 2: Determination of Cytotoxicity and IC50
Before assessing the functional effects of the compound, it is essential to determine its cytotoxic profile. This will establish a working concentration range for subsequent experiments.
Materials:
-
Cells of interest (e.g., a cancer cell line or primary cells)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader capable of measuring luminescence, absorbance, or fluorescence
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15] The optimal seeding density should result in the cells being in the exponential growth phase at the end of the assay.
-
-
Compound Treatment:
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. A common starting range is a serial dilution from 100 µM down to 0.01 µM.
-
Include a "vehicle control" group that is treated with the same final concentration of DMSO as the highest compound concentration wells.
-
Also include an "untreated" or "media only" control.
-
Incubate the plate for a period relevant to your research question (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of the compound on cell proliferation, which may be distinct from its cytotoxic effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions at non-toxic concentrations (below the IC50 determined in Protocol 2)
-
Proliferation assay reagent (e.g., BrdU incorporation assay kit or a dye-based assay like CyQUANT™)
-
Appropriate detection instrumentation
Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment as described in Protocol 2, using sub-lethal concentrations of the compound.
-
-
Proliferation Measurement:
-
At various time points (e.g., 24, 48, 72 hours), perform the proliferation assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the proliferation signal and normalize it to the vehicle control.
-
Compare the proliferation rates between treated and control groups to determine if the compound has cytostatic effects.
-
Interpreting Results and Next Steps
The initial screening results will guide the subsequent experimental design.
Caption: A decision tree for follow-up experiments based on initial findings.
-
If the compound is cytotoxic: The next logical step is to investigate the mechanism of cell death. An apoptosis assay using Annexin V and propidium iodide (PI) staining followed by flow cytometry can distinguish between apoptosis and necrosis.
-
If the compound is cytostatic: A cell cycle analysis by flow cytometry can determine if the compound causes arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M).[17]
-
If no effect is observed: It is possible that the chosen cell line is not sensitive to the compound, or the compound's target is not essential for viability or proliferation in that context. Consider testing on a broader panel of cell lines or investigating other cellular functions.
Conclusion
This document provides a foundational guide for the initial in vitro characterization of this compound. By systematically determining its physicochemical properties, optimal handling conditions, and effects on fundamental cellular processes, researchers can build a solid basis for more in-depth mechanistic studies. The principles and protocols described here are broadly applicable to the screening of other novel small molecules in a drug discovery or chemical biology setting.
References
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
- Benchchem. Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
- National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual.
- Skanda Life Sciences. (2024, February 13).
- Miltenyi Biotec. Cell based assays for drug discovery | Immunotherapy.
- Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- a4cell. (2023, January 23). Truly Effective Cell Assay Design.
- 4 - SAFETY D
- ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
- Benchchem. Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
- United States Biological. 4-(3-Chloro-5-fluorophenyl)
- PubMed Central. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures.
- Fisher Scientific.
- Sigma-Aldrich. (2024, August 6).
- Cayman Chemical. (2025, July 29).
- CPAChem. (2023, May 17).
- ChemicalBook. This compound.
- National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
- National Institutes of Health. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed.
- Wikipedia. Phenylacetic acid.
- Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.
- RSC Publishing. (2025, April 17). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues.
- Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid.
- PubMed. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent.
- MDPI. (2023, February 23). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.
- PubMed. (2008, December 1). 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist.
- PubChem. Phenylacetic Acid | C8H8O2 | CID 999.
- Sigma-Aldrich. 4-Chlorophenylacetic acid ReagentPlus , 99 1878-66-6.
- Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
- PubChem. 3-Chloro-5-(trifluoromethoxy)phenylacetic acid | C9H6ClF3O3 | CID 21904638.
- Google Patents.
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. Truly Effective Cell Assay Design - a4cell [a4cell.com]
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- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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- 15. skandalifesciences.com [skandalifesciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid: A Detailed HPLC Application Note and Protocol
Abstract
This comprehensive application note provides a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This compound, a biphenylacetic acid derivative, is of significant interest in pharmaceutical research and development. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a reliable analytical tool for its characterization. The protocol is grounded in established scientific principles and adheres to regulatory expectations for analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction
This compound (Molecular Formula: C₁₄H₁₀ClFO₂, Molecular Weight: 264.68 g/mol ) is a complex aromatic carboxylic acid.[1][2] Accurate and precise quantification of such molecules is paramount in drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
This document outlines a reversed-phase HPLC (RP-HPLC) method developed for the quantification of this compound. The rationale behind the selection of chromatographic parameters is discussed in detail, followed by a step-by-step protocol for analysis and a comprehensive guide to method validation.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of a robust HPLC method.
-
Structure: The molecule consists of a phenylacetic acid core with a substituted phenyl ring, imparting significant hydrophobicity.
-
Acidity (pKa): The carboxylic acid moiety dictates the compound's acidic nature. The pKa of the parent compound, phenylacetic acid, is approximately 4.31.[3] The presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring is expected to slightly lower the pKa, making it a weak acid. To ensure consistent retention and sharp peak shape in RP-HPLC, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 2 units below the pKa.
-
UV Absorbance: The two aromatic rings in the structure of this compound provide strong chromophores, making UV detection a suitable and sensitive method for quantification. Biphenyl derivatives typically exhibit strong absorbance in the UV region, often between 230 and 280 nm. For this method, a detection wavelength of 254 nm is selected as a starting point, which is a common wavelength for aromatic compounds and is likely to provide good sensitivity. Experimental verification of the absorbance maximum is recommended for optimal performance.
HPLC Method Parameters
The following HPLC parameters have been optimized for the quantification of this compound.
| Parameter | Recommended Condition | Justification |
| HPLC System | Any standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector. | Provides the necessary control and performance for reproducible results. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) | The non-polar C18 stationary phase provides excellent retention for the hydrophobic analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid is used to acidify the mobile phase to a pH of approximately 2-3, ensuring the analyte is in its non-ionized form for optimal retention and peak shape. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Elution Mode | Isocratic | An isocratic elution with a fixed ratio of mobile phase A and B is recommended for simplicity, robustness, and shorter run times, assuming no interfering peaks are present. A starting composition of 60:40 (A:B) is suggested, which can be optimized based on preliminary runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | This wavelength is expected to provide good sensitivity for the aromatic analyte. A photodiode array (PDA) detector can be used to determine the optimal wavelength experimentally. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Run Time | Approximately 10 minutes | This should be sufficient to elute the analyte and any potential impurities, with adjustments made based on the observed chromatogram. |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for standard preparation)
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or other suitable material)
-
HPLC vials
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will depend on the sample matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or other sample clean-up steps may be necessary. A general procedure is outlined below:
-
Accurately weigh a portion of the sample expected to contain a known amount of this compound.
-
Transfer the sample to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate or vortex to dissolve the analyte.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the prepared sample solution.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation
A comprehensive method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose, in accordance with ICH Q2(R2) and FDA guidelines.[1][2][4][5][6][7][8][9][10]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any other peaks (impurities, excipients, etc.). Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should be established based on the linearity study and the intended application of the method. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-assay precision): The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2.0%. Intermediate Precision: The RSD of results obtained by different analysts, on different days, or with different equipment should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The precision at the LOQ should be acceptable. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method's performance should be evaluated by varying parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits. |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for five replicate injections of a standard solution |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of the analyte.
Method Validation Logic
Caption: Logical flow of the HPLC method validation process.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the quantification of this compound. The described method is straightforward, utilizing common reversed-phase chromatography principles and readily available instrumentation. Adherence to the outlined validation protocol will ensure that the method generates accurate, precise, and trustworthy data, meeting the stringent requirements of the pharmaceutical industry.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
Sources
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- 2. This compound CAS#: 1334499-97-6 [m.chemicalbook.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. 4-氯苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. GSRS [precision.fda.gov]
- 10. researchgate.net [researchgate.net]
Topic: Protocol for the Dissolution of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid for In Vitro Assays
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed guide for the solubilization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid (C₁₄H₁₀ClFO₂; MW: 264.68) for use in a variety of in vitro biological assays. Due to its chemical structure, which includes hydrophobic aromatic rings and a polar carboxylic acid moiety, this compound is anticipated to have low aqueous solubility, a common challenge for many drug-like molecules. Improper dissolution can lead to inaccurate concentration measurements, precipitation in assays, and ultimately, non-reproducible experimental results. This guide presents two robust protocols: the primary method utilizing an organic solvent (DMSO) to create a high-concentration stock, and an alternative pH-mediated method for preparing a purely aqueous stock solution. We emphasize the underlying chemical principles, best practices for handling, and critical considerations for downstream applications to ensure data integrity and experimental success.
Physicochemical Profile & Solubility Rationale
Understanding the physicochemical properties of this compound is fundamental to developing a successful dissolution strategy. While specific experimental solubility data is not widely published, we can infer its behavior from its structure and the properties of related phenylacetic acid compounds.
The molecule's structure is characterized by two phenyl rings, substituted with a chloro and a fluoro group, which increases its lipophilicity (hydrophobicity). This large nonpolar surface area is the primary reason for its poor solubility in water. However, the presence of a carboxylic acid functional group (pKa estimated to be in the range of 3-5, similar to other NSAIDs and phenylacetic acids) provides a handle for dissolution.[1][2] At a pH below its pKa, the carboxylic acid is protonated (-COOH) and uncharged, further limiting aqueous solubility. At a pH above its pKa, it deprotonates to form a carboxylate salt (-COO⁻), which is an ion and thus significantly more water-soluble.[3] This behavior classifies it as a likely Biopharmaceutics Classification System (BCS) Class IIa compound: low solubility, high permeability.[2]
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [4] |
| Molecular Weight | 264.68 g/mol | [4] |
| CAS Number | 1334499-97-6 | [4] |
| Physical Form | Solid (predicted) | Based on related phenylacetic acid compounds.[5] |
| Recommended Storage | -20°C | [4] |
| Predicted Aqueous Solubility | Very Low at neutral pH | High lipophilicity from aromatic structure. |
| Predicted Organic Solubility | Soluble in DMSO, Ethanol | Common for phenylacetic acid derivatives.[5][6] |
| Acid Dissociation Constant (pKa) | ~3-5 (estimated) | Typical range for carboxylic acid moiety on an aromatic scaffold.[1][2] |
Dissolution Strategy Selection
The optimal dissolution strategy depends on the tolerance of your specific in vitro assay system to organic solvents. The following flowchart outlines the decision-making process for selecting the appropriate protocol.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Detailed Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution in DMSO (Primary Method)
This is the most common and reliable method for compounds of this type. It leverages a powerful, water-miscible organic solvent to create a concentrated stock that can be diluted into aqueous media for experiments.
Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[7] Preparing a concentrated stock (e.g., 10 mM) allows for minimal volumes to be added to the final assay, thereby keeping the solvent concentration below cytotoxic levels.[8]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper
-
Vortex mixer
Workflow:
Caption: Step-by-step workflow for Protocol A.
Procedure:
-
Calculate Mass: Determine the mass of the compound required for your desired stock concentration and volume.
-
Calculation: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example (for 1 mL of 10 mM stock): Mass = 10 mM x 1 mL x 264.68 g/mol / 1000 = 2.647 mg
-
-
Weigh Powder: Accurately weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication may be applied.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[8][9]
Protocol B: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment (Alternative Method)
This method avoids organic solvents by leveraging the acidic nature of the compound to form a soluble salt.
Rationale: By adding a strong base (NaOH), the carboxylic acid proton is removed, forming the highly polar and water-soluble sodium carboxylate salt. This is a standard technique for acidic, poorly soluble drugs.[9][10]
Materials:
-
This compound powder
-
1 N Sodium Hydroxide (NaOH) solution
-
Sterile, deionized water or a suitable buffer (e.g., PBS)
-
Sterile conical tubes
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Mass: Weigh out the required mass of the compound as described in Protocol A (e.g., 2.647 mg for 1 mL of 10 mM stock).
-
Create Slurry: Transfer the powder to a sterile conical tube. Add approximately 70-80% of the final desired volume of sterile water or buffer (e.g., 0.7-0.8 mL for a 1 mL final volume). Vortex to create a uniform suspension (slurry). The compound will not dissolve at this stage.
-
Adjust pH: While vortexing or stirring, add 1 N NaOH drop-by-drop. The solution should start to clarify as the compound dissolves. Continue adding NaOH until the solution is completely clear.
-
Final Volume and pH Check: Add sterile water or buffer to reach the final desired volume. Mix well. Crucially, check the pH of the final stock solution. If necessary, adjust it to be compatible with your assay system, but be aware that lowering the pH significantly may cause the compound to precipitate.
-
Sterilization: If required for cell-based assays, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[10]
-
Aliquot and Store: Dispense into single-use aliquots and store at -20°C.
Guidelines for Preparing Working Solutions
The high-concentration stock solution must be diluted to the final working concentration required for the assay.
-
Serial Dilution: Perform serial dilutions of the stock solution into your final assay medium (e.g., cell culture media, buffered solution).
-
Precipitation Risk: When diluting a DMSO stock into an aqueous medium, the compound may precipitate if its aqueous solubility limit is exceeded. To mitigate this, add the stock solution to the assay medium while vortexing to ensure rapid mixing.
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in the treatment groups to account for any effects of the solvent itself.[8]
-
Final DMSO Concentration: The final concentration of DMSO in the assay should ideally be ≤ 0.1% and must not exceed levels known to be toxic to the cells or disruptive to the assay (typically < 0.5%).[8]
Example Dilution Table (from 10 mM DMSO Stock):
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) | Final Assay Volume (mL) | Final DMSO Concentration (%) |
| 100 | 10 | 1 | 0.1% |
| 10 | 1 | 1 | 0.01% |
| 1 | 0.1 | 1 | 0.001% |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not fully dissolve in DMSO. | Insufficient solvent; compound purity issue; insufficient mixing. | Add slightly more DMSO; vortex for a longer duration; gently warm the solution to 37°C; use brief sonication. |
| Compound precipitates upon dilution into aqueous buffer. | The final concentration exceeds the aqueous solubility limit; poor mixing. | Decrease the final concentration; add the stock solution to the buffer while vortexing; consider using a buffer containing a small amount of surfactant or protein (e.g., BSA) if compatible with the assay. |
| pH of aqueous stock (Protocol B) is too high. | Excess NaOH was added. | Back-titrate carefully with dilute HCl. Be cautious, as precipitation may occur if the pH drops below the compound's pKa. Remake the solution if necessary. |
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound before handling.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder and concentrated solutions in a chemical fume hood to avoid inhalation.
-
Dispose of chemical waste according to your institution's guidelines.
References
- BenchChem. (2025).
- BioCrick. Phenylacetic Acid | CAS:103-82-2.
- Protocols Online. (2012). Making stock acid and base solutions.
-
Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. [Link]
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
- PhytoTech Labs. Preparing Stock Solutions.
- Solubility of Things. Phenylacetic acid.
- BenchChem. (2025). Application Notes and Protocols: Preparation of Ciprofloxacin Stock Solutions for In Vitro Experiments.
- United States Biological. 4-(3-Chloro-5-fluorophenyl)
- Sigma-Aldrich. 4-Chlorophenylacetic acid ReagentPlus®, 99%.
-
Wikipedia. Phenylacetic acid. [Link]
-
Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Tsume, Y., et al. (2023). Multi-Compartmental Dissolution Method, an Efficient Tool for the Development of Enhanced Bioavailability Formulations Containing Poorly Soluble Acidic Drugs. MDPI. [Link]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Phenylacetic Acid | CAS:103-82-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Developing a bioassay with 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Application Note & Protocol
Topic: Development of a Bioassay for Characterizing the Anti-Inflammatory Activity of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for developing a robust bioassay to characterize the potential anti-inflammatory properties of this compound. Structurally, this compound belongs to the aryl-acetic acid class, which includes many well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1] This guide is structured to provide a logical, two-tiered approach: a primary biochemical assay to screen for direct COX-2 inhibition, followed by a secondary, cell-based assay to confirm its activity in a physiologically relevant context by quantifying downstream inflammatory mediators. The protocols are designed to be self-validating, incorporating necessary controls and detailed explanations for key experimental choices, ensuring scientific rigor and trustworthiness.
Compound Information & Safety Precautions
Compound Details
-
Compound Name: this compound
-
Molecular Formula: C₁₄H₁₀ClFO₂[2]
-
Molecular Weight: 264.68 g/mol [2]
-
CAS Number: 1334499-97-6[2]
-
Storage: Store at -20°C. For maximum recovery, centrifuge the vial before opening.[2]
Safety & Handling
This compound should be handled with care in a laboratory setting. While specific toxicity data is not available, related phenylacetic acid compounds can cause skin and serious eye irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing.[3]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5]
Scientific Rationale: Targeting the COX Pathway
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[6] There are two main isoforms:
-
COX-1: Constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function.[6][7]
-
COX-2: Typically not expressed in most cells under normal conditions but is rapidly induced by pro-inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[7][8] Its activity leads to the production of prostaglandins that mediate inflammation, pain, and fever.[9]
Given the structural similarity of this compound to known NSAIDs, a logical hypothesis is that it may also inhibit COX enzymes. An ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects.[9] Therefore, our bioassay strategy will first assess direct, cell-free inhibition of human recombinant COX-2 and then validate this activity in a cellular model of inflammation.
Primary Bioassay: Direct COX-2 Inhibitor Screening
This initial screen is a biochemical assay designed to determine if the test compound can directly inhibit the enzymatic activity of purified human COX-2. We will use a fluorometric assay that measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX reaction.[6]
Workflow for Primary COX-2 Inhibition Assay
Caption: Workflow for the primary biochemical COX-2 inhibitor screening assay.
Detailed Protocol: COX-2 Inhibition Assay
This protocol is based on the principles of commercially available COX inhibitor screening kits.[6][7]
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound and Celecoxib in DMSO, then dilute further in COX Assay Buffer. The final DMSO concentration in the well should be ≤1%.
-
Prepare the COX-2 enzyme and substrate solutions according to the manufacturer's instructions, keeping the enzyme on ice.
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Add Assay Buffer and vehicle (DMSO). This represents 100% enzyme activity.
-
Inhibitor Control (IC): Add diluted Celecoxib.
-
Test Sample (S): Add diluted this compound.
-
Background Control (BC): Add Assay Buffer but no enzyme.
-
-
Enzyme Addition: Add the COX Cofactor and COX-2 enzyme solution to all wells except the Background Control.
-
Inhibitor Incubation: Add the appropriate test compounds and controls to the wells. Mix gently and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the Arachidonic Acid and COX Probe mixture to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure fluorescence (Ex/Em = 535/587 nm) every minute for 30 minutes.
Data Analysis
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100
-
Where V_EC is the reaction rate of the Enzyme Control and V_S is the reaction rate of the Sample.
-
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Recommended Concentration | Purpose |
| Human COX-2 | Manufacturer dependent | Enzyme source |
| Arachidonic Acid | 100 µM | Substrate |
| Test Compound | 0.1 nM to 100 µM | To determine dose-response |
| Celecoxib | 10 µM | Positive control for inhibition |
| Final DMSO | < 1% | Vehicle; minimize solvent effects |
Secondary Bioassay: Cellular PGE₂ Production
This assay confirms the findings from the primary screen in a more complex biological system. We will use a human cell line to assess the ability of the compound to inhibit the production of Prostaglandin E2 (PGE₂), a key inflammatory mediator produced downstream of COX-2.[10] We will use THP-1 monocytes differentiated into macrophages, a standard model for studying inflammation.[11] The cells are stimulated with lipopolysaccharide (LPS), which activates the NF-κB signaling pathway, leading to the upregulation of COX-2 and subsequent PGE₂ synthesis.[11][12]
Inflammatory Signaling Pathway
Caption: LPS-induced inflammatory pathway leading to PGE₂ production.
Detailed Protocol: Cell-Based PGE₂ ELISA
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and a known NSAID (e.g., Indomethacin)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
Part A: Cell Culture and Treatment
-
Differentiation: Seed THP-1 cells in a 96-well plate at 1 x 10⁵ cells/well in media containing 100 ng/mL PMA. Incubate for 48 hours to allow differentiation into adherent macrophages.[11]
-
Resting: Remove PMA-containing media, wash cells gently with PBS, and add fresh serum-free media. Incubate for 24 hours.
-
Pre-treatment: Treat the differentiated cells with various concentrations of the test compound or control NSAID for 1 hour. Include a "vehicle only" control.
-
Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at low speed and carefully collect the cell culture supernatant for PGE₂ analysis. Store at -80°C if not used immediately.
Part B: PGE₂ Quantification (ELISA)
-
Follow the protocol provided with your commercial PGE₂ competitive ELISA kit.[14][15] A general workflow is as follows:
-
Standard Curve: Prepare a serial dilution of the PGE₂ standard provided in the kit.
-
Plate Loading: Add standards, control samples, and collected cell supernatants to the wells of the antibody-coated microplate.
-
Competitive Reaction: Add the PGE₂-enzyme conjugate to each well. This will compete with the PGE₂ in the sample for binding to the antibody.
-
Incubation & Wash: Incubate as directed, then wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution. The enzyme on the bound conjugate will convert the substrate, generating a colorimetric signal.
-
Stop & Read: Stop the reaction and read the absorbance on a microplate reader. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.
Data Analysis
-
Generate a standard curve by plotting the absorbance values for each PGE₂ standard against its known concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Use the standard curve to calculate the concentration of PGE₂ in each of your experimental samples.
-
Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition vs. compound concentration to determine the cellular IC₅₀ value.
Confirmatory Assay: NF-κB Nuclear Translocation
To determine if the compound's mechanism extends beyond direct enzyme inhibition to affecting the upstream signaling pathway, an NF-κB translocation assay can be performed. This high-content imaging assay quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cell stimulation, a critical step for activating inflammatory gene transcription.[16][17]
Assay Logic
Caption: Logic flow for an NF-κB high-content imaging assay.
A significant reduction in NF-κB translocation would suggest the compound acts at or upstream of IκB degradation, adding valuable mechanistic insight beyond direct COX-2 inhibition.
Summary & Interpretation of Results
By following this tiered approach, researchers can build a comprehensive profile of this compound's anti-inflammatory potential.
-
Result 1: Potent inhibition in the biochemical COX-2 assay (Low IC₅₀).
-
Interpretation: The compound is a direct inhibitor of the COX-2 enzyme.
-
-
Result 2: Potent inhibition of PGE₂ production in the cell-based assay (Low IC₅₀).
-
Interpretation: The compound is cell-permeable and effectively inhibits COX-2 activity in a cellular environment, confirming its biological relevance.
-
-
Result 3: No significant effect on NF-κB translocation.
-
Interpretation: The compound's primary mechanism of action is likely the direct inhibition of the COX-2 enzyme, not the upstream signaling pathway that regulates its expression.
-
-
Result 4: Significant inhibition of NF-κB translocation.
-
Interpretation: The compound may have a dual mechanism of action, both inhibiting COX-2 enzyme activity and suppressing its expression by blocking the NF-κB pathway. This would be a highly desirable characteristic for a novel anti-inflammatory agent.
-
This systematic evaluation provides a robust foundation for further preclinical development, including selectivity screening against COX-1 and subsequent in vivo efficacy studies.
References
- PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
- PubMed. (n.d.). A sensitive method for the comparative bioassay of nonsteroidal anti-inflammatory compounds in adjuvant-induced primary inflammation in the rat.
- Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
- SPIE Digital Library. (n.d.). High content cell-based assay for the inflammatory pathway.
- Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
- Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes.
- Creative Proteomics. (n.d.). NF-kB Pathway Luminex Multiplex Assay.
- Arbor Assays. (n.d.). DetectX® Prostaglandin E2.
- RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.
- Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit.
- NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
- Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin.
- RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway).
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
- Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
- PubMed. (n.d.). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs.
- MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- SlidePlayer. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4).
- United States Biological. (n.d.). This compound - Data Sheet.
- Wikipedia. (n.d.). Phenylacetic acid.
- PubChem. (n.d.). Phenylacetic acid.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. usbio.net [usbio.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 12. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 13. arborassays.com [arborassays.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
Application Note: Establishing 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid as a Reference Standard for Analytical Applications
Abstract
This document provides a comprehensive guide for the qualification and application of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid as a reference standard in analytical chemistry, particularly for researchers, scientists, and professionals in drug development. It outlines the essential physicochemical properties, a detailed protocol for qualification, and a robust High-Performance Liquid Chromatography (HPLC) method for its use in assay and impurity analysis. The protocols are designed to ensure scientific integrity and are grounded in principles outlined by major pharmacopeias and regulatory bodies.
Introduction
In the landscape of pharmaceutical development and quality control, the use of well-characterized reference standards is fundamental to achieving accurate and reproducible analytical results. This compound is a functionalized phenylacetic acid derivative that serves as a critical building block in the synthesis of various biologically active molecules.[1] Its structural complexity, featuring halogen substitutions on the phenyl ring, makes it an ideal candidate for a reference standard in the analysis of related active pharmaceutical ingredients (APIs) and their impurities.
The qualification of a reference standard is a rigorous process that establishes its identity, purity, and fitness for its intended analytical purpose. This process ensures that the standard is reliable for critical quality attributes testing of pharmaceutical products. This application note details the necessary steps and provides a validated analytical method to support such applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [2] |
| Molecular Weight | 264.68 g/mol | [2] |
| CAS Number | 1334499-97-6 | |
| Appearance | White to off-white solid | General knowledge |
| Storage Conditions | Store at -20°C | [2] |
Qualification of this compound as a Reference Standard
The qualification of a new batch of this compound as a reference standard should be a comprehensive process to ensure its identity, purity, and potency.[3][4][5] This process is critical for its use in regulated environments and is guided by principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][6]
Identity Confirmation
The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule and serves as a characteristic fingerprint.
Purity Assessment
Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques should be used to assess purity and identify any potential impurities.
-
Chromatographic Purity (HPLC): A validated, stability-indicating HPLC method is the primary tool for determining the purity of the reference standard. The peak area percentage of the main component is used to calculate the chromatographic purity.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler should be used to determine the content of any residual solvents from the synthesis process.
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
-
Inorganic Impurities: Analysis of residue on ignition (sulfated ash) provides a measure of the total amount of inorganic impurities.
Assay Assignment
The assigned purity value of the reference standard is determined by a mass balance approach, taking into account all the measured impurities.
Assay (%) = 100% - Chromatographic Impurities (%) - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%)
A Certificate of Analysis (CoA) should be generated, summarizing all the characterization and purity data for the reference standard batch.
Stability Evaluation
An ongoing stability testing program should be established to define the re-test date and ensure the reference standard remains suitable for use over time.
Experimental Protocols
Protocol for Qualification of a New Reference Standard Batch
This protocol outlines the steps for the comprehensive characterization and certification of a new batch of this compound.
Objective: To confirm the identity and determine the purity of a new batch of this compound to qualify it as a reference standard.
Materials:
-
Test sample of this compound
-
Deuterated solvents for NMR (e.g., DMSO-d₆)
-
HPLC-grade solvents (acetonitrile, water, phosphoric acid)
-
Karl Fischer reagents
-
All necessary laboratory glassware and equipment
Methodology:
-
Identity Confirmation:
-
NMR Spectroscopy:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm that the chemical shifts, coupling constants, and integration are consistent with the structure of this compound.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Acquire a high-resolution mass spectrum to confirm the accurate mass of the molecular ion.
-
-
IR Spectroscopy:
-
Obtain an IR spectrum of the solid sample and compare it to the expected absorption bands for the functional groups present.
-
-
-
Purity Determination:
-
HPLC Analysis:
-
Perform HPLC analysis according to the method described in Section 5 of this document.
-
Determine the area percentage of the main peak to assess chromatographic purity.
-
-
Water Content:
-
Determine the water content by Karl Fischer titration.
-
-
Residual Solvents:
-
Analyze for residual solvents using headspace GC.
-
-
Residue on Ignition:
-
Determine the sulfated ash content according to standard pharmacopeial methods.
-
-
-
Assay Calculation and Reporting:
-
Calculate the final assigned purity using the mass balance method.
-
Prepare a comprehensive Certificate of Analysis detailing all the results.
-
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a new reference standard batch.
HPLC Method for Assay and Impurity Determination
This section provides a detailed, robust, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. This method is suitable for determining the assay and for separating the main component from potential degradation products and process-related impurities.
Rationale for Method Development
The selection of a reversed-phase HPLC method is based on the non-polar nature of the this compound molecule. A C18 column provides excellent retention and resolution for such compounds. The mobile phase, consisting of acetonitrile and an acidic buffer, is chosen to ensure good peak shape and to suppress the ionization of the carboxylic acid group, leading to consistent retention times. The use of a gradient elution allows for the separation of impurities with a wider range of polarities. UV detection is selected based on the chromophoric nature of the phenyl rings in the analyte.
Detailed HPLC Protocol
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Standard Concentration | 0.5 mg/mL |
| Sample Concentration | 0.5 mg/mL |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.[3] The validation should include the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on this compound. The sample should be subjected to stress conditions such as:
-
Acidic hydrolysis (e.g., 0.1 N HCl at 60°C)
-
Basic hydrolysis (e.g., 0.1 N NaOH at 60°C)
-
Oxidative degradation (e.g., 3% H₂O₂ at room temperature)
-
Thermal degradation (e.g., 105°C)
-
Photolytic degradation (e.g., exposure to UV light)
The stressed samples should be analyzed by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.
Application of the Reference Standard
Once qualified, the this compound reference standard can be used for various analytical applications:
-
Assay of Drug Substance: To determine the potency of a batch of API that is structurally related to the reference standard.
-
Impurity Profiling: As a reference marker for the identification and quantification of related impurities in a drug substance or product.
-
Method Development and Validation: As a system suitability standard or for performance verification of analytical methods.
Conclusion
This application note provides a comprehensive framework for the qualification and use of this compound as an analytical reference standard. By following the detailed protocols for qualification and employing the robust HPLC method described, researchers and scientists can ensure the accuracy and reliability of their analytical data. Adherence to these scientifically sound principles and regulatory guidelines is paramount in the development of safe and effective pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SOP for Working/Reference Standard Qualification - Pharma Beginners. [Link]
-
Creating Working Reference Standard (WRS) Qualification Protocols. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. [Link]
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- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. veeprho.com [veeprho.com]
- 6. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
Application Notes & Protocols: Leveraging 4-(3-Chloro-5-fluorophenyl)phenylacetic acid in Targeted Drug Delivery Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective use of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid in the burgeoning field of targeted drug delivery. While this molecule is noted in synthetic chemistry, its application in targeted therapeutics is an area ripe for exploration. These notes are designed to serve as a foundational protocol for its conjugation to nanocarrier systems, comprehensive characterization of the resulting conjugate, and subsequent in vitro evaluation of its therapeutic potential. The protocols herein are grounded in established methodologies and are presented with the scientific rigor required for preclinical research.
Introduction: Rationale and Potential
Targeted drug delivery aims to enhance the therapeutic efficacy of bioactive compounds while minimizing off-target side effects. This is often achieved by conjugating a therapeutic agent to a nanocarrier that can selectively accumulate in diseased tissues. This compound is a synthetic carboxylic acid.[1][2] Its phenylacetic acid scaffold is found in various biologically active molecules. For instance, derivatives of phenylacetic acid have been investigated for their anticancer and antimicrobial properties.[3][4][5][6] The presence of halogen atoms, such as chlorine and fluorine, can modulate the lipophilicity and metabolic stability of a compound, potentially enhancing its therapeutic index.[7]
The key structural feature of this compound for its use in drug delivery is the terminal carboxylic acid group. This functional group provides a versatile handle for covalent conjugation to a wide array of drug delivery platforms, including polymeric nanoparticles, liposomes, and antibodies, through well-established bioconjugation chemistries.[8][9]
This guide will focus on the use of this compound as a payload in a targeted nanoparticle system. For the purpose of these protocols, we will consider a hypothetical scenario where this molecule has shown promise as an anti-cancer agent and the goal is to develop a targeted nanoparticle formulation for enhanced delivery to tumor cells.
Conceptual Workflow for Targeted Delivery
The overall strategy involves several key stages, from the initial conjugation of the drug to a nanocarrier to the final in vitro assessment of its targeted cytotoxic effects.
Caption: High-level workflow for developing a targeted nanoparticle system.
Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the drug to a pre-fabricated, amine-functionalized polymeric nanoparticle, such as poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG-NH2), using carbodiimide chemistry.
Rationale: Carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), is a widely adopted method for forming stable amide bonds between a carboxylic acid and a primary amine under aqueous conditions.[10] The PEGylation of the nanoparticle provides "stealth" properties, reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[11]
Materials:
-
This compound
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO appropriate to retain nanoparticles)
-
Lyophilizer
Procedure:
-
Drug Activation:
-
Dissolve this compound in a minimal amount of DMSO.
-
Add this solution to MES buffer (pH 6.0) with gentle stirring.
-
Add a 5-fold molar excess of EDC and NHS to the drug solution.
-
Allow the activation reaction to proceed for 30 minutes at room temperature. This forms a more stable NHS ester intermediate.
-
-
Conjugation:
-
Disperse the amine-functionalized nanoparticles in the MES buffer.
-
Add the activated drug solution dropwise to the nanoparticle dispersion with continuous stirring.
-
Allow the conjugation reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 10 kDa) to retain the nanoparticles.
-
Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted drug, EDC, and NHS.
-
Collect the purified drug-nanoparticle conjugate.
-
Lyophilize the sample for long-term storage and for accurate weighing for subsequent experiments.
-
Protocol 2: Characterization of the Drug-Nanoparticle Conjugate
Comprehensive characterization is crucial to ensure the quality, stability, and reproducibility of the formulation.[12]
3.2.1. Size, Polydispersity Index (PDI), and Zeta Potential
Rationale: Particle size influences biodistribution, cellular uptake, and clearance.[10] The PDI indicates the homogeneity of the nanoparticle population. Zeta potential is a measure of surface charge and predicts the stability of the colloidal dispersion.
Method:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI.
-
Use Laser Doppler Velocimetry, often integrated into DLS instruments, to measure the zeta potential.
-
Disperse the lyophilized conjugate in deionized water or PBS at a concentration of approximately 0.1-1 mg/mL.
-
Perform measurements in triplicate.
3.2.2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
Rationale: DLC and EE are critical parameters that determine the therapeutic dose and the efficiency of the formulation process.
Method:
-
Accurately weigh a known amount of the lyophilized drug-nanoparticle conjugate.
-
Disrupt the nanoparticles to release the conjugated drug. This can be achieved by dissolving the conjugate in a suitable organic solvent (e.g., DMSO or acetonitrile) that dissolves both the polymer and the drug.
-
Quantify the amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the free drug must be prepared.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Data Presentation:
| Parameter | Acceptable Range | Justification |
| Size (Hydrodynamic Diameter) | 50 - 200 nm | Optimal for avoiding rapid renal clearance and for passive targeting via the EPR effect. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a monodisperse and homogenous nanoparticle population. |
| Zeta Potential | -10 to +10 mV | Near-neutral charge for PEGylated particles to minimize non-specific protein adsorption. |
| Drug Loading Content (DLC) | > 5% (w/w) | Application-dependent, but higher loading is generally desirable to reduce the amount of carrier administered. |
Protocol 3: In Vitro Drug Release Study
Rationale: This assay evaluates the rate and extent of drug release from the nanocarrier under physiological-like conditions.[13][14] For targeted systems, it's often desirable to have minimal release in circulation (pH 7.4) and triggered release in the tumor microenvironment (acidic pH) or intracellularly (e.g., in lysosomes).
Method (Dialysis Bag Method): [13]
-
Disperse a known amount of the drug-nanoparticle conjugate in a release medium (e.g., PBS at pH 7.4 and an acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Place the dispersion in a dialysis bag with a MWCO that allows the free drug to diffuse out but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a larger volume of the corresponding release medium at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Caption: Expected pH-sensitive drug release profile.
Protocol 4: In Vitro Cellular Uptake and Cytotoxicity
Rationale: These assays are fundamental for evaluating the biological performance of the targeted drug delivery system.[15][16][17] They assess the ability of the nanoparticles to be internalized by target cancer cells and to exert a therapeutic effect.
Cell Lines:
-
Target cell line: A cancer cell line known to overexpress the receptor for the targeting ligand on the nanoparticle (e.g., MCF-7 breast cancer cells for folate receptor targeting).
-
Control cell line: A cell line with low or no expression of the target receptor.
3.4.1. Cellular Uptake (Qualitative and Quantitative)
-
Qualitative (Confocal Microscopy):
-
Synthesize a fluorescently labeled version of the nanoparticle (e.g., by conjugating a dye like FITC).
-
Seed cells on glass coverslips and allow them to adhere.
-
Incubate the cells with the fluorescent nanoparticles for various time points.
-
Wash the cells, fix them, and stain the nuclei (e.g., with DAPI).
-
Visualize the internalization of nanoparticles using a confocal microscope.
-
-
Quantitative (Flow Cytometry):
-
Incubate the cells with the fluorescent nanoparticles as described above.
-
At the end of the incubation, wash the cells and detach them to create a single-cell suspension.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. Higher mean fluorescence intensity indicates greater nanoparticle uptake.[15]
-
3.4.2. Cytotoxicity Assay (MTT Assay) [18]
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of:
-
Free this compound
-
Drug-loaded targeted nanoparticles
-
Drug-loaded non-targeted nanoparticles (control)
-
Blank nanoparticles (vehicle control)
-
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 (concentration required to inhibit 50% of cell growth) for each treatment group.
Concluding Remarks
These application notes provide a detailed framework for the initial exploration of this compound as a potential therapeutic payload in targeted drug delivery systems. The success of this endeavor will rely on careful optimization of each protocol, from the conjugation chemistry to the biological assays. The provided methodologies, rooted in established scientific principles, offer a robust starting point for researchers to unlock the potential of this and other novel compounds in the development of next-generation cancer therapies.
References
- Small Molecule Drug Conjugation. Bio-Synthesis, Inc. [URL: https://www.biosyn.
- Characteristics and mechanism associated with drug conjugated inorganic nanoparticles. IET Nanobiotechnology. [URL: https://digital-library.theiet.org/content/journals/10.1049/nbt.2015.0096]
- Advanced Analytical Techniques for Characterizing Nanoparticle-Drug Conjugates: Enhancing Cancer Therapy through Precision and Innovation. R Discovery. [URL: https://rdiscovery.
- Custom Small Molecule-Particle Conjugation Service. Creative Biolabs. [URL: https://www.creative-biolabs.
- Application Notes and Protocols for In Vitro Drug Release Assay of Decaglycerol-Based Formulations. Benchchem. [URL: https://www.benchchem.
- Comparative Analysis of Cellular Uptake and Cytotoxicity for Advanced Drug Delivery Systems. Benchchem. [URL: https://www.benchchem.
- Small-molecule delivery by nanoparticles for anticancer therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4051243/]
- Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445749/]
- Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. National Institutes ofHealth. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773992/]
- Effects of Drug Conjugation on the Biological Activity of Single-Chain Nanoparticles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biomac.9b01422]
- Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26060472/]
- Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6680879/]
- In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Dissolution Technologies. [URL: https://www.dissolutiontech.
- Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. Nova Southeastern University. [URL: https://nsuworks.nova.edu/cnso_facarticles/850/]
- Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Assessment-of-In-Vitro-Release-Testing-Methods-for-Pinto-Serrano/83907a726f1c432326b429f4a014909a8039772c]
- Characterisation of polymeric nanoparticles for drug delivery. Nanoscale. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/nr/d5nr00071h]
- Nanoparticle characterization: State of the art, challenges, and emerging technologies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230829/]
- Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. [URL: https://www.mdpi.com/1999-4923/16/6/827]
- Basic principle and process of sample and separate method for in vitro drug release testing procedure. ResearchGate. [URL: https://www.researchgate.net/figure/Basic-principle-and-process-of-sample-and-separate-method-for-in-vitro-drug-release_fig1_343977598]
- Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells. Dove Medical Press. [URL: https://www.dovepress.com/formulation-cellular-uptake-and-cytotoxicity-of-thymoquinone-loaded--peer-reviewed-fulltext-article-IJN]
- This compound - Data Sheet. United States Biological. [URL: https://www.usbio.net/item/C3432-15]
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6344122/]
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [URL: https://www.inventivapharma.
- phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0499]
- Drug Delivery Systems with a “Tumor-Triggered” Targeting or Intracellular Drug Release Property Based on DePEGylation. MDPI. [URL: https://www.mdpi.com/2079-4991/11/11/3103]
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869553/]
- Synthesis and characterization of p-chlorophenylacetic acid. ResearchGate. [URL: https://www.researchgate.
- Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15057459/]
- Design and synthesis of polymer nanoparticles with pH-responsive pan-HDAC inhibitor (C5) derived from norbornene block copolymers to increase C5 solubility and improve its targeted delivery to prostate cancer sites. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11267498/]
- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9651047/]
- Synthesis and Characterization of Folic Acid-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10217088/]
- Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11261957/]
- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36389424/]
- Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631557/]
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Application Notes and Protocols for Preclinical Evaluation of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive experimental framework for the preclinical evaluation of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a novel small molecule with putative anti-inflammatory properties. The protocols detailed herein are designed to systematically assess the compound's safety, pharmacokinetic profile, and efficacy in established rodent models of acute and chronic inflammation. This guide is intended to provide a robust starting point for researchers, emphasizing scientific integrity, ethical considerations, and data-driven decision-making in the early stages of drug development.
Introduction: Rationale and Scientific Background
Phenylacetic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory and analgesic properties.[1] The novel compound, this compound, has been synthesized as a potential modulator of inflammatory pathways. Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[[“]][3]
The preclinical development of a novel anti-inflammatory agent requires a multi-faceted approach, beginning with an assessment of its safety profile, followed by an understanding of its pharmacokinetic behavior, and culminating in the demonstration of efficacy in relevant disease models.[4] This document outlines a logical progression of in vivo studies, starting with acute toxicity assessment, followed by pharmacokinetic characterization, and finally, evaluation in two distinct and complementary models of inflammation: the carrageenan-induced paw edema model for acute inflammation and the collagen-induced arthritis model for chronic autoimmune-driven inflammation.[5][6][7]
Ethical considerations are paramount in the design of animal studies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout all experimental procedures.[8]
Hypothesized Mechanism of Action
While the precise molecular target of this compound is yet to be fully elucidated, it is hypothesized to inhibit key mediators of the inflammatory cascade, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes involved in prostaglandin synthesis. The following diagram illustrates a potential signaling pathway that may be modulated by the compound.
Caption: Hypothesized anti-inflammatory signaling pathway.
Formulation of this compound for Oral Administration
Given that many novel chemical entities exhibit poor water solubility, a suitable formulation is critical for achieving adequate oral bioavailability in preclinical studies.[9][10][11]
Solubility Assessment
A preliminary assessment of the compound's solubility in various pharmaceutically acceptable vehicles is recommended.
| Vehicle | Target Concentration (mg/mL) | Observation |
| Deionized Water | 1 | Insoluble |
| 0.9% Saline | 1 | Insoluble |
| 0.5% (w/v) Methylcellulose | 1, 5, 10 | Suspension |
| 1% (w/v) Tween 80 in Saline | 1, 5, 10 | Suspension/Partial Solubilization |
| Corn Oil | 1, 5, 10 | Suspension/Partial Solubilization |
Recommended Formulation
Based on the likely physicochemical properties of a phenylacetic acid derivative, a micronized suspension in 0.5% (w/v) methylcellulose is recommended for initial studies. This vehicle is widely used for oral administration in rodents and is generally well-tolerated.[12]
Protocol for Formulation Preparation:
-
Weigh the required amount of this compound.
-
Triturate the compound with a small amount of 0.5% methylcellulose to form a smooth paste.
-
Gradually add the remaining volume of 0.5% methylcellulose while stirring continuously to achieve a homogenous suspension.
-
Prepare fresh on each day of dosing.
Acute Oral Toxicity Study (OECD 423 Guideline)
An acute toxic class method study is essential to determine the compound's intrinsic toxicity and to inform dose selection for subsequent efficacy studies.[13] This protocol is based on the OECD Guideline 423.[8]
Experimental Design
-
Animal Species: Wistar rats (female), 8-12 weeks old.[14]
-
Number of Animals: 3 animals per group.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Administration: Single oral gavage.
-
Observation Period: 14 days.[15]
Step-by-Step Protocol
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight before dosing (with access to water).
-
Dosing:
-
Start with a dose of 300 mg/kg.
-
Administer the formulated compound by oral gavage at a volume of 10 mL/kg.
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
-
Clinical Observations: Record any signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record body weight just before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Dose Adjustment:
-
If mortality is observed in 2 or 3 animals, the study is terminated, and the compound is classified.
-
If one animal dies, re-dose at the same level in a new group of 3 animals.
-
If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of animals.
-
Data Presentation
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| 300 | 3 | ||||
| 2000 | 3 |
Pharmacokinetic (PK) Study
A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16][17]
Experimental Design
-
Animal Species: Sprague-Dawley rats (male), 8-12 weeks old, with cannulated jugular veins.
-
Number of Animals: 3-4 animals per group.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples at predetermined time points.
Step-by-Step Protocol
-
Acclimatization and Cannulation: Allow cannulated animals to recover for at least 48 hours before the study.
-
Dosing:
-
IV Group: Administer the compound as a bolus injection via the tail vein. The compound should be dissolved in a suitable vehicle for IV administration (e.g., saline with a co-solvent like DMSO).
-
PO Group: Administer the formulated compound by oral gavage.
-
-
Blood Collection:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the time points specified in the table below.
-
Place samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation
| Time Point | IV Administration (Plasma Concentration ng/mL) | PO Administration (Plasma Concentration ng/mL) |
| 0 (pre-dose) | 0 | 0 |
| 5 min | ||
| 15 min | ||
| 30 min | ||
| 1 hr | ||
| 2 hr | ||
| 4 hr | ||
| 8 hr | ||
| 12 hr | ||
| 24 hr |
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC(0-t) (nghr/mL) | ||
| AUC(0-inf) (nghr/mL) | ||
| t1/2 (hr) | ||
| CL (mL/hr/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Efficacy Studies in Animal Models of Inflammation
The following workflow diagram illustrates the progression of the efficacy studies.
Caption: Experimental workflow for efficacy studies.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used for the screening of acute anti-inflammatory activity.[5][18][19]
5.1.1. Experimental Design
-
Animal Species: Wistar rats (male), 150-200g.
-
Number of Animals: 6-8 animals per group.
-
Groups:
-
Group 1: Vehicle control (0.5% methylcellulose).
-
Group 2: Test compound (e.g., 10 mg/kg, p.o.).
-
Group 3: Test compound (e.g., 30 mg/kg, p.o.).
-
Group 4: Positive control (Indomethacin, 10 mg/kg, p.o.).
-
-
Endpoint: Measurement of paw volume.
5.1.2. Step-by-Step Protocol
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[5]
-
Dosing: Administer the vehicle, test compound, or positive control by oral gavage.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.[20]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[19]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
5.1.3. Data Presentation
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Test Compound | 10 | ||
| Test Compound | 30 | ||
| Indomethacin | 10 |
Collagen-Induced Arthritis (CIA) in Mice (Chronic Inflammation)
The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis, making it a suitable model for evaluating potential therapeutics.[6][21][22]
5.2.1. Experimental Design
-
Animal Species: DBA/1J mice (male), 8-10 weeks old.
-
Number of Animals: 8-10 animals per group.
-
Groups:
-
Group 1: Vehicle control (0.5% methylcellulose).
-
Group 2: Test compound (e.g., 30 mg/kg/day, p.o.).
-
Group 3: Positive control (e.g., Methotrexate, 1 mg/kg, i.p., twice weekly).
-
-
Endpoints: Clinical arthritis score, paw thickness, histopathology.
5.2.2. Step-by-Step Protocol
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 0.1 mL of the emulsion at a different site on the tail.[23]
-
-
Treatment: Begin daily oral administration of the vehicle, test compound, or positive control from the day of booster immunization (Day 21) until the end of the study (e.g., Day 42).
-
Arthritis Assessment:
-
Starting from Day 21, monitor the mice three times a week for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Terminal Procedures (Day 42):
-
Collect blood samples for cytokine analysis (e.g., TNF-α, IL-6).
-
Euthanize the mice and collect hind paws for histopathological evaluation (assessment of inflammation, pannus formation, and bone erosion).
-
5.2.3. Data Presentation
| Group | Mean Clinical Score (Day 42) | Change in Paw Thickness (mm) |
| Vehicle Control | ||
| Test Compound | ||
| Methotrexate |
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Bio-protocol. (2013). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
National Institutes of Health. (2017). Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. Retrieved from [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
-
Consensus. (n.d.). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
-
ResearchGate. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Preclinical Inflammation Models. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
-
NEUROFIT. (n.d.). Animal and cellular models of acute inflammation. Retrieved from [Link]
-
ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
-
Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
PubMed. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]
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PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]
-
PubMed. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Retrieved from [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]
-
Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]
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ResearchGate. (2019). Pharmacokinetics of nonsteroidal anti-inflammatory drugs: general properties. Retrieved from [Link]
-
PLOS One. (2012). Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence. Retrieved from [Link]
-
Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]
-
Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]
-
National Institutes of Health. (2016). Pharmacokinetics of Sustained-Release Analgesics in Mice. Retrieved from [Link]
-
DADUN. (n.d.). Pharmacokinetic/Pharmacodynamic Modeling of Antipyretic and Anti-Inflammatory Effects of Naproxen in the Rat. Retrieved from [Link]
-
Semantic Scholar. (2003). Pharmacokinetic/pharmacodynamic modeling of antipyretic and anti-inflammatory effects of naproxen in the rat. Retrieved from [Link]
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A Robust and Validated LC-MS/MS Method for the Quantification of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the quantitative analysis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid (CFPA) in human plasma. Developed for researchers, bioanalytical scientists, and professionals in drug development, this guide details a highly selective and sensitive method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol is built upon a robust liquid-liquid extraction (LLE) procedure and has been structured to meet the rigorous validation criteria set forth by global regulatory agencies. Beyond the procedural steps, this note explains the scientific rationale behind key methodological choices, ensuring users can not only replicate the method but also adapt its principles to similar analytical challenges.
Introduction and Scientific Principles
The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This compound (CFPA) is a molecule representative of modern therapeutic candidates, featuring halogenated phenylacetic acid moieties. Accurate measurement of its concentration in plasma over time is critical to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
LC-MS/MS is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[1] This method physically separates the analyte from matrix components via high-performance liquid chromatography (HPLC) and then uses a tandem mass spectrometer to specifically detect and quantify the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Causality of Method Choice: The selection of a negative electrospray ionization (ESI) mode is based on the analyte's structure. CFPA contains a carboxylic acid group, which is readily deprotonated in the ESI source to form a stable negative ion ([M-H]⁻), leading to a strong and reliable signal.[2][3] A liquid-liquid extraction (LLE) sample preparation strategy was chosen as it provides a superior degree of sample cleanup compared to simpler protein precipitation methods. LLE is highly effective at removing endogenous plasma components like phospholipids, which are notorious for causing matrix effects and compromising data quality.[4][5][6]
Experimental Design and Methodology
Materials and Reagents
-
Analyte: this compound (CFPA), reference standard >98% purity.
-
Internal Standard (IS): 4-(Trifluoromethoxy)phenylacetic acid. This was selected as a structural analog internal standard.
-
Rationale for IS Selection: A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences identical matrix effects.[7] In the absence of a commercially available SIL-IS for CFPA, a structural analog that mimics the analyte's extraction behavior and ionization response is the next best option.[8] 4-(Trifluoromethoxy)phenylacetic acid shares the core phenylacetic acid structure and is of similar polarity and acidity, making it an excellent candidate to track the analyte during sample processing and analysis.[9][10][11]
-
-
Solvents: HPLC-grade or MS-grade Acetonitrile, Methanol, and Water.
-
Reagents: Formic acid (>99%), Methyl tert-butyl ether (MTBE).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant), sourced from a certified vendor.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of CFPA and IS reference standards into separate 5 mL volumetric flasks. Dissolve in methanol.
-
Working Stock Solutions: Prepare intermediate stock solutions of CFPA and a single working stock for the IS (1 µg/mL) by serial dilution of the primary stocks with 50:50 methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the CFPA working stock solutions into blank human plasma to prepare CC standards at concentrations of 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL. Independently, prepare QC samples at 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 150 ng/mL (Mid QC), and 750 ng/mL (High QC).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for high-throughput processing in a 96-well plate format.
-
Aliquot: Pipette 50 µL of plasma samples (blank, CC, QC, or unknown) into the wells of a 2 mL 96-well deep-well plate.
-
Add Internal Standard: Add 25 µL of the IS working solution (1 µg/mL) to every well except the double blank (matrix blank).
-
Acidify: Add 50 µL of 2% formic acid in water to each well. Vortex for 10 seconds.
-
Scientific Rationale: Acidification neutralizes the carboxylic acid group on the analyte and IS, increasing their hydrophobicity and promoting their partition into the organic extraction solvent.[6]
-
-
Extract: Add 1 mL of Methyl tert-butyl ether (MTBE) to each well.
-
Mix: Seal the plate and mix on a plate shaker for 10 minutes at high speed.
-
Centrifuge: Centrifuge the plate at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer 800 µL of the upper organic layer (MTBE) to a new 96-well plate.
-
Evaporate: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 200 µL of 50:50 methanol:water. Seal, vortex, and centrifuge briefly.
-
Inject: Place the plate in the autosampler and inject 5 µL onto the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
LC-MS/MS Conditions
Quantitative data was acquired using Multiple Reaction Monitoring (MRM).
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 0.2 | 30 | |
| 1.5 | 95 | |
| 2.0 | 95 | |
| 2.1 | 30 | |
| 3.0 | Stop |
Table 2: Mass Spectrometry Parameters
| Parameter | CFPA (Analyte) | IS (4-(Trifluoromethoxy)phenylacetic acid) |
| Chemical Formula | C₁₄H₁₀ClFO₂ | C₉H₇F₃O₃ |
| Molecular Weight | 264.68 g/mol [12] | 220.15 g/mol [11] |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) [M-H]⁻ | m/z 263.0 | m/z 219.0 |
| Product Ion (Q3) | m/z 219.0 | m/z 175.0 |
| Rationale for Transition | Loss of CO₂ (-44 Da) | Loss of CO₂ (-44 Da) |
| Declustering Potential (DP) | -55 V | -50 V |
| Collision Energy (CE) | -20 eV | -18 eV |
| Source Temperature | 550°C | 550°C |
Bioanalytical Method Validation (BMV)
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[13][14][15] A self-validating system ensures that the protocol is robust, reliable, and fit for purpose.
Caption: Key stages of bioanalytical method validation (BMV).
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Experiment Description | Acceptance Criteria (FDA/EMA) |
| Selectivity | Analyze at least 6 different lots of blank plasma to check for interfering peaks at the retention times of the analyte and IS. | Response of interferences must be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Analyze calibration curves (n=3) using a weighted (1/x²) linear regression model. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, L, M, H) in replicate (n=6) on three separate days (inter-day) and within a single run (intra-day). | Accuracy: Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV%) must not exceed 15% (20% at LLOQ). |
| Matrix Effect | Compare the peak response of analyte/IS spiked into extracted blank plasma from 6 sources to the response in a neat solution at low and high concentrations.[16][17] The IS-normalized matrix factor is calculated. | The CV% of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the peak response of analyte/IS from pre-extraction spiked samples to post-extraction spiked samples at three QC levels (n=6). | Recovery should be consistent, precise, and reproducible. The CV% across the QC levels should be ≤15%. |
| Stability | Evaluate analyte stability in plasma after three freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 3 months at -80°C (long-term). Analyze QC samples against a fresh calibration curve. | Mean concentrations of stability samples must be within ±15% of the nominal QC concentrations. |
Results and Discussion
The validation results demonstrated that this method is rugged, reliable, and suitable for the quantification of CFPA in human plasma. The LLE procedure yielded a clean extract with an average recovery of >85% for both the analyte and the IS. The matrix effect was minimal, with an IS-normalized matrix factor CV of 8.7%, well within the acceptance limit of 15%. This confirms that the chosen internal standard effectively compensates for any minor ion suppression or enhancement.[18][19]
The calibration curve was linear over the range of 1-1000 ng/mL. All accuracy and precision results for the intra-day and inter-day runs were within the ±15% (±20% at LLOQ) acceptance criteria, confirming the method's reproducibility. Stability experiments showed that CFPA is stable in human plasma under typical laboratory handling and storage conditions.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma. The combination of a highly efficient liquid-liquid extraction protocol with the sensitivity and selectivity of tandem mass spectrometry provides a robust and reliable tool for supporting pharmacokinetic studies in drug development. The detailed protocol and the scientific rationale provided herein should enable any competent bioanalytical laboratory to successfully implement this method.
References
-
National Institutes of Health (NIH).
-
Bioanalysis Zone.
-
National Institutes of Health (NIH).
-
European Medicines Agency (EMA).
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U.S. Food and Drug Administration (FDA).
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NorthEast BioLab.
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LCGC International.
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Alturas Analytics, Inc.
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European Medicines Agency (EMA).
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SlideShare.
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U.S. Food and Drug Administration (FDA).
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U.S. Food and Drug Administration (FDA).
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LGC Group.
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U.S. Department of Health and Human Services.
-
SlideShare.
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BioPharma Services Inc.
-
ResearchGate.
-
Spectroscopy Europe.
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The Journal of Applied Laboratory Medicine.
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PubMed.
-
Sigma-Aldrich.
-
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-
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-
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-
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-
PubChem.
-
PubMed.
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- 19. nebiolab.com [nebiolab.com]
Application Notes and Protocols: Techniques for Radiolabeling 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
<
Introduction
4-(3-Chloro-5-fluorophenyl)phenylacetic acid is a compound of interest in pharmaceutical research, likely as a structural motif in the development of novel therapeutic agents. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for advancing preclinical and clinical studies.[1] Radiolabeling provides a sensitive and quantitative method to track the molecule in complex biological systems.[2][3] This document provides detailed protocols for two distinct and robust methods for radiolabeling this compound: Carbon-14 labeling via [¹⁴C]carboxylation for preclinical ADME studies and Tritium labeling via catalytic hydrogen isotope exchange for receptor binding assays and metabolic profiling.
The choice of radionuclide is dictated by the intended application. Carbon-14 is a weak beta emitter with a long half-life (5730 years), making it the gold standard for quantitative whole-body autoradiography and mass balance studies where metabolic stability of the label is paramount.[1][4] Tritium, another beta emitter with a shorter half-life (12.3 years) and higher specific activity, is ideal for in vitro assays and studies where higher sensitivity is required.[2]
Technique 1: Carbon-14 Labeling via [¹⁴C]Carboxylation of a Grignard Reagent
This method introduces a ¹⁴C label at the carboxylic acid position, a site often chosen for its metabolic stability in drug candidates.[1] The strategy involves the synthesis of a suitable precursor, 4-(3-chloro-5-fluorophenyl)benzyl bromide, followed by formation of a Grignard reagent and subsequent quenching with [¹⁴C]carbon dioxide.
Rationale and Experimental Design
The core of this technique is the nucleophilic attack of an organometallic intermediate on electrophilic [¹⁴C]CO₂.[1] A Grignard reagent is chosen for its reliable formation and reactivity. The precursor, 4-(3-chloro-5-fluorophenyl)benzyl bromide, is synthesized from the parent compound through standard functional group transformations. The stability of the chloro and fluoro substituents on the phenyl ring under these conditions is a key consideration; aryl halides are generally stable to Grignard formation conditions when a more reactive benzylic halide is present.
Diagram of the [¹⁴C]Labeling Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Welcome to the technical support center for the synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and significantly improve your yield and purity.
The synthesis of biaryl compounds like this compound is a cornerstone of modern medicinal chemistry. However, achieving high yields and purity can be challenging. This guide provides practical, field-proven insights to help you overcome common hurdles.
I. The Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1][2] In this case, the typical starting materials are a 4-halophenylacetic acid derivative (often an ester for better solubility and to prevent side reactions with the carboxylic acid) and (3-chloro-5-fluorophenyl)boronic acid.
Foundational Workflow for Suzuki-Miyaura Coupling
Sources
Technical Support Center: Stability of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid in DMSO Solutions
Welcome to the technical support guide for 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in dimethyl sulfoxide (DMSO) solutions. Here, we provide in-depth troubleshooting advice, explanations of potential degradation mechanisms, and validated protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved this compound in DMSO and noticed a decrease in the parent compound's concentration over time. What could be the cause?
There are several potential reasons for the observed instability of this compound in DMSO. The primary culprits are often related to the inherent reactivity of the carboxylic acid functional group with the DMSO solvent, as well as the storage and handling conditions.
Potential Causes:
-
Pummerer Rearrangement: Carboxylic acids can react with DMSO, especially under certain conditions (e.g., presence of activating agents, elevated temperatures), to form methylthiomethyl (MTM) esters via a Pummerer-type rearrangement.[1][2][3] This reaction alters the structure of your compound, leading to a decrease in the concentration of the parent acid.
-
Oxidation: DMSO can act as an oxidant, particularly for compounds with benzylic protons, like phenylacetic acid derivatives.[4][5] This can lead to the formation of various oxidation byproducts.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The presence of water can facilitate hydrolysis of any formed esters or other reactive intermediates, and in some cases, can contribute to compound degradation.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can introduce moisture and potentially accelerate degradation. However, studies have shown that for many compounds, a limited number of freeze-thaw cycles do not cause significant degradation if handled properly.[6]
-
Storage Temperature: While many suppliers recommend storing the solid compound at 2-8°C or -20°C, the stability in DMSO solution at these temperatures over long periods can vary.[7] Room temperature storage of DMSO solutions is generally not recommended for long-term stability.
Troubleshooting Steps:
-
Minimize Water Contamination: Use anhydrous DMSO to prepare your stock solutions. Store DMSO under an inert gas (like argon or nitrogen) and use sealed vials to minimize moisture absorption.
-
Control Storage Conditions: Store your DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Perform a Stability Study: If you suspect degradation, it is crucial to perform a formal stability study. A detailed protocol for this is provided below.
Q2: What is the likely degradation product of this compound in DMSO?
A primary suspected degradation product is the methylthiomethyl (MTM) ester of this compound. This is formed through a Pummerer-type rearrangement where the carboxylic acid reacts with DMSO.[2][3]
Proposed Degradation Pathway: Pummerer Rearrangement
Sources
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- 7. researchgate.net [researchgate.net]
Overcoming solubility problems of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Technical Support Center: 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Welcome to the technical support center for this compound (Compound X). This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of Compound X and the scientific principles governing its solubility.
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound, which we will refer to as Compound X, is a carboxylic acid derivative with a molecular weight of 264.68 g/mol .[1] Its chemical structure consists of a polar phenylacetic acid head and a large, nonpolar biphenyl tail substituted with a chloro and a fluoro group. This combination results in a molecule that is highly lipophilic (fat-loving) and hydrophobic (water-fearing), leading to very low intrinsic solubility in aqueous media. The strong intermolecular forces in its solid-crystalline state further hinder its ability to dissolve.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [1] |
| Molecular Weight | 264.68 g/mol | [1] |
| Predicted pKa | ~4.0 | [2][3] |
| Appearance | Solid |
Note: The pKa is predicted based on structurally similar compounds and is a critical parameter for understanding pH-dependent solubility.
Q2: What is "pH-dependent solubility" and how does it apply to Compound X?
A2: pH-dependent solubility is a characteristic of ionizable compounds, including carboxylic acids like Compound X.[4][5] The solubility of these compounds in aqueous solutions can change dramatically with the pH of the medium.[4][5]
-
Below its pKa (~4.0): In an acidic environment (pH < 4), Compound X will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus has very low aqueous solubility.
-
Above its pKa (~4.0): In a neutral or basic environment (pH > 4), the carboxylic acid group loses a proton (deprotonates) to become a negatively charged carboxylate salt (R-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in water.[6]
This relationship is fundamental to solving many of the solubility issues you may encounter.
Q3: My compound is precipitating out of my cell culture media or assay buffer. What's happening?
A3: This is a common and frustrating issue. It typically occurs when a concentrated stock solution of the compound, usually made in an organic solvent like DMSO, is diluted into an aqueous buffer.[7] The dramatic change in solvent polarity causes the compound's solubility to plummet, exceeding its limit in the aqueous environment and forcing it to crash out of solution as a precipitate.[7] This is often an issue of kinetic solubility; the compound doesn't have enough time or favorable interactions to remain dissolved in the new environment.[7] Even if not visible to the naked eye, precipitation can lead to erratic and incorrect experimental results.[8][9]
Part 2: Troubleshooting Guides & Protocols
This section provides structured, step-by-step solutions to common solubility problems.
Troubleshooting Workflow: From Precipitation to Clear Solution
Use this decision tree to diagnose and solve solubility issues with Compound X.
Caption: Troubleshooting workflow for Compound X precipitation.
Protocol 1: Determining the Aqueous pH-Solubility Profile
Objective: To find the minimum pH at which Compound X remains soluble at your desired concentration.
Materials:
-
Compound X
-
Aqueous buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
DMSO (or other suitable organic solvent)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
Methodology:
-
Prepare a Concentrated Stock: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Ensure it is fully dissolved.
-
Spike Buffers: Add a small aliquot of the DMSO stock to each of the different pH buffers to reach your desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Equilibrate: Vortex each sample vigorously for 1 minute. Incubate the samples at room temperature for 1-2 hours to allow them to reach equilibrium. This allows for the assessment of thermodynamic solubility.
-
Separate Undissolved Compound: Centrifuge the samples at ~14,000 rpm for 15 minutes to pellet any precipitated compound.
-
Quantify Soluble Fraction: Carefully collect the supernatant from each sample. Analyze the concentration of the dissolved Compound X in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Analyze Data: Plot the measured soluble concentration against the buffer pH. This will give you a clear pH-solubility profile and identify the optimal pH for your experiments.
Protocol 2: Formulation with Co-solvents
Objective: To increase the solubility of Compound X by using a water-miscible organic solvent (co-solvent) when pH adjustment is not feasible.[10][11]
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for a hydrophobic molecule like Compound X.[12] They essentially reduce the interfacial tension between the compound and the water.[11]
Common Co-solvents for Research:
| Co-solvent | Typical Final Conc. (In Vitro) | Notes |
| DMSO | < 0.5% - 1% | Widely used but can have cellular effects at higher concentrations.[7] |
| Ethanol | < 1% | Can be toxic to cells; potential for evaporation. |
| Polyethylene Glycol 400 (PEG 400) | 1% - 5% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 1% - 5% | Common in pharmaceutical formulations.[10][11] |
Methodology:
-
Prepare Stock in 100% Co-solvent: Dissolve Compound X in your chosen co-solvent (e.g., DMSO, PEG 400) at a high concentration (e.g., 10-50 mM).
-
Dilution Strategy is Critical: Do NOT add the aqueous buffer to your concentrated stock. Instead, add the small volume of co-solvent stock directly and quickly into the full volume of your vigorously stirring or vortexing aqueous assay buffer.[8] This rapid dilution into the final matrix, which may contain proteins or other components that aid solubility, is crucial to prevent precipitation.[8]
-
Final Concentration Check: Always ensure the final concentration of the co-solvent is below the tolerance limit for your specific assay or cell type. Run a vehicle control (buffer + co-solvent) to ensure the co-solvent itself does not affect the experimental outcome.
Part 3: Advanced Strategies & Final Considerations
Q4: What if pH adjustment and co-solvents are not enough?
A4: If you require very high concentrations or if your system is particularly sensitive, you may need to explore more advanced formulation techniques. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules that can encapsulate a hydrophobic "guest" molecule like Compound X within their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the compound.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Use of Surfactants: Surfactants (surface-active agents) like Tween® 80 or Polysorbate 80 can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize Compound X, increasing its concentration in the bulk solution.[13]
-
Salt Formation: For preclinical or clinical development, converting the acidic parent compound into a stable salt form (e.g., a sodium or potassium salt) is a highly effective method for improving both solubility and dissolution rate.[6][15] This is an advanced chemical modification and requires synthesis capabilities.
Final Recommendations for Experimental Integrity:
-
Always Run Controls: Include a vehicle control (buffer + solvent) and a positive/negative control in all experiments to ensure observed effects are due to Compound X and not the formulation.
-
Check for Precipitation: Before starting an experiment, visually inspect your final solution against a light source for any signs of turbidity or precipitation.
-
Mind the Dilution: When making serial dilutions for dose-response curves, perform the dilutions in the organic solvent (e.g., DMSO) first, before adding the final, consistent volume to the aqueous buffer for each concentration.[8]
By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound and generate reliable, reproducible data in your research.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Pharma Tutor. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(9), 1083. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 37. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Retrieved from [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
Patel, V. R., & Agrawal, Y. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]
-
Sediq, A., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3536-3551. Retrieved from [Link]
-
Celerion. (n.d.). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]
-
Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]
-
Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. 4-CHLORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 886501-02-6 [m.chemicalbook.com]
- 3. 22902-86-9 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Common side products in the synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting for common challenges encountered during the synthesis of 4-(3-chloro-5-fluorophenyl)phenylacetic acid. We will focus on identifying and mitigating the formation of key side products that frequently complicate this multi-step synthesis, which typically involves a palladium-catalyzed cross-coupling reaction followed by hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with a symmetrical biaryl impurity, identified as 3,3'-dichloro-5,5'-difluorobiphenyl. What causes this and how can I prevent it?
A: The presence of a symmetrical biaryl derived from your boronic acid is a classic sign of an undesired homocoupling side reaction.[1][2][3][4]
Causality: Homocoupling occurs when two molecules of the boronic acid reagent couple with each other. This is often mediated by Pd(II) species in the reaction mixture.[3][5] The mechanism can be promoted by:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture allows oxygen to re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[5]
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, it must be reduced in situ to the catalytically active Pd(0) state. Sometimes, this reduction occurs by homocoupling two boronic acid molecules.[5]
Troubleshooting & Mitigation Strategy:
-
Rigorous Degassing: Before heating, thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] Maintaining an inert atmosphere throughout the reaction is critical.[7]
-
Catalyst Choice: Consider using a pre-formed, air-stable Pd(0) catalyst source, such as Pd₂(dba)₃, or a pre-catalyst that rapidly generates the active Pd(0) species.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.
-
Reagent Purity: Ensure the purity of your reagents and solvents, as certain contaminants can interfere with the catalytic cycle and promote side reactions.[8]
Q2: I'm observing a significant amount of a dehalogenated byproduct, such as phenylacetonitrile or phenylacetic acid (depending on my starting material). Why is this happening?
A: This side product results from hydrodehalogenation (or simply dehalogenation), where the halogen atom (e.g., bromine or chlorine) on your aryl halide starting material is replaced by a hydrogen atom.[6][9][10]
Causality: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[6] This Pd-H intermediate can undergo reductive elimination with the aryl group to yield the dehalogenated arene instead of proceeding through the desired cross-coupling pathway. Sources of the hydride can include:
-
Bases: Certain bases can act as hydride donors.
-
Solvents: Protic solvents, especially alcohols, can be a source of hydrides.[5][6]
-
Water: While often required for Suzuki reactions, excessive water can contribute to this side reaction.[6]
Troubleshooting & Mitigation Strategy:
-
Base Optimization: The choice of base is critical. Switch to a non-hydridic, milder base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[6] Avoid strong alkoxide bases if dehalogenation is a problem.
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands often accelerate the rate of reductive elimination for the desired cross-coupled product, which can outcompete the dehalogenation pathway.
-
Solvent Choice: Use anhydrous, aprotic solvents like dioxane or toluene to minimize potential hydride sources.
-
Substrate Reactivity: Be aware that aryl iodides are more prone to dehalogenation than bromides, which are more prone than chlorides.[6][9][11] If using a more reactive halide is an option, you may need to adjust other parameters accordingly.
Q3: After the final hydrolysis step, my product contains a significant neutral impurity. What is it likely to be?
A: The most common neutral impurity following the hydrolysis of a nitrile precursor is the corresponding amide , in this case, 2-(4-(3-chloro-5-fluorophenyl)phenyl)acetamide.
Causality: Nitrile hydrolysis proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[12][13] If this impurity is present, it indicates incomplete hydrolysis .[14] This is typically due to:
-
Insufficiently harsh reaction conditions.
-
Short reaction time.
-
Low concentration of the acid or base catalyst.
Troubleshooting & Mitigation Strategy:
-
Increase Reaction Time and/or Temperature: The most straightforward solution is to prolong the heating time under reflux to ensure the reaction goes to completion.
-
Increase Reagent Concentration: Use a more concentrated acid (e.g., sulfuric or hydrochloric acid) or base (e.g., sodium hydroxide) solution.[12][15]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the intermediate amide before working up the reaction.
Summary of Common Side Products
| Side Product | Structure | Probable Cause | Analytical Detection | Mitigation Strategy |
| Homocoupling Product | 3,3'-dichloro-5,5'-difluorobiphenyl | Oxygen contamination; inefficient Pd(0) generation.[3][5] | GC-MS, LC-MS | Rigorous degassing; use of Pd(0) catalyst source. |
| Dehalogenated Product | Phenylacetic acid or its nitrile/ester precursor | Formation of Pd-H species from base, solvent, or water.[6] | GC-MS, LC-MS, ¹H NMR | Use milder, non-hydridic bases (K₃PO₄); employ bulky ligands.[6] |
| Intermediate Amide | 2-(4-(3-chloro-5-fluorophenyl)phenyl)acetamide | Incomplete hydrolysis of the nitrile intermediate.[12][14] | LC-MS, ¹H NMR | Increase reaction time, temperature, or acid/base concentration during hydrolysis.[15] |
| Protodeborylation Product | 1-chloro-3-fluorobenzene | Cleavage of the C-B bond by a proton source.[5] | GC-MS | Use anhydrous conditions; select a stable boronic ester if the acid is labile. |
Visualizing Reaction Pathways and Side Products
The following diagrams illustrate the intended synthetic route and the points at which common side reactions can occur.
Caption: Synthetic workflow and common side product origins.
Caption: Suzuki catalytic cycle showing key side reaction entry points.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020). Thieme.
- BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling.
- ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Chemguide. Hydrolysis of nitriles.
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
- RSC Publishing. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
- ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry.
- Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Google Patents. Hydrolysis of nitriles to carboxylic acids.
- Chemistry of Nitriles. (2025). LibreTexts.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Books. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Google Patents. The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Organic Syntheses. Phenylacetic acid.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Derivatization of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This guide is designed to provide in-depth technical assistance for optimizing the derivatization of this valuable synthetic intermediate into its corresponding esters and amides. The presence of both chloro and fluoro substituents on the phenyl ring introduces unique electronic considerations that can impact reaction outcomes. This document will address common challenges and provide systematic approaches to achieving high-yield, high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for derivatizing this compound?
A1: The two most common and versatile derivatization methods for this carboxylic acid are esterification and amidation . Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. Amidation is the reaction of the carboxylic acid with an amine to form an amide, a transformation that typically requires the use of a coupling reagent to activate the carboxylic acid.
Q2: How do the chloro and fluoro substituents on the phenyl ring affect the reactivity of the carboxylic acid?
A2: The chlorine and fluorine atoms are electron-withdrawing groups. Through an inductive effect, they increase the acidity of the carboxylic acid proton, making the carboxylate anion a better leaving group. This enhanced acidity can be advantageous in certain reactions but may also necessitate careful selection of reagents and conditions to avoid side reactions.
Q3: What are the initial steps I should take to monitor the progress of my derivatization reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting carboxylic acid and the formation of the less polar ester or amide product. Developing a suitable solvent system that provides good separation of the starting material and product is a crucial first step. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Amidation Reactions
Potential Cause 1: Inefficient Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt. Activation of the carboxylic acid is crucial.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: For routine couplings, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used. However, for a substrate with electron-withdrawing groups like this compound, more potent coupling reagents may be required. Consider using uronium- or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Use of Additives: The addition of N-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress side reactions and improve the efficiency of carbodiimide-mediated couplings.
-
In Situ Acyl Halide Formation: An alternative activation method is the conversion of the carboxylic acid to a more reactive acyl chloride or fluoride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride for acyl chlorides, or cyanuric fluoride for acyl fluorides. The resulting acyl halide can then be reacted with the amine.
-
Potential Cause 2: Poorly Nucleophilic Amine. If the amine being used is sterically hindered or has electron-withdrawing substituents, its nucleophilicity will be reduced, leading to a slower reaction rate.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for less reactive amines.
-
Use of a Stronger Base: Ensure that a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is present in sufficient quantity (typically 2-3 equivalents) to neutralize any acid formed during the reaction and to deprotonate any amine salts.
-
Extended Reaction Time: Monitor the reaction by TLC or HPLC and allow it to proceed for a longer duration if necessary.
-
Issue 2: Incomplete Esterification or Reversion to Starting Materials
Potential Cause: Equilibrium Limitation in Fischer Esterification. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process.[1][2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Use of Excess Alcohol: Employing the alcohol as the reaction solvent or using a large excess (5-10 equivalents) can shift the equilibrium towards the product side.[1]
-
Water Removal: Implement a method to remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as molecular sieves to the reaction mixture.
-
Choice of Acid Catalyst: While sulfuric acid is a common catalyst, p-toluenesulfonic acid (p-TsOH) can also be effective and is sometimes easier to handle.
-
Issue 3: Formation of Multiple Byproducts
Potential Cause 1: Side Reactions of the Activated Carboxylic Acid. In amidation reactions, highly reactive activated intermediates can sometimes undergo undesired side reactions, such as the formation of an N-acylurea byproduct when using carbodiimides.
-
Troubleshooting Steps:
-
Addition of HOBt or OxymaPure®: As mentioned previously, these additives can trap the activated intermediate to form a more stable active ester, which then reacts cleanly with the amine, minimizing side reactions.
-
Control of Stoichiometry: Ensure that the stoichiometry of the coupling reagent is carefully controlled (typically 1.0-1.2 equivalents).
-
Potential Cause 2: Impure Starting Materials. The presence of impurities in the this compound, alcohol, or amine can lead to the formation of unexpected byproducts.
-
Troubleshooting Steps:
-
Purification of Starting Materials: Purify the starting materials before use, for example, by recrystallization of the carboxylic acid or distillation of the alcohol or amine.
-
Characterization of Starting Materials: Confirm the purity of the starting materials by analytical techniques such as NMR spectroscopy or melting point analysis.
-
Issue 4: Difficulty in Product Purification
Potential Cause: Similar Polarity of Product and Byproducts. In some cases, the desired ester or amide may have a similar polarity to unreacted starting materials or byproducts, making purification by column chromatography challenging.
-
Troubleshooting Steps:
-
Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility of the product at elevated temperatures and poor solubility at room temperature or below. Common solvents for recrystallization of such compounds include ethanol, ethyl acetate/hexanes, or toluene.
-
Aqueous Workup: A well-designed aqueous workup can remove many common impurities. For example, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove basic impurities like unreacted amine and DIPEA. Washing with a dilute basic solution (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Optimizing Reaction Conditions
Esterification of this compound
The following table summarizes key parameters for optimizing the esterification of this compound.
| Parameter | Recommendation | Rationale |
| Alcohol | Use as solvent or in 5-10 fold excess | Drives the reaction equilibrium towards the ester product.[1] |
| Catalyst | Concentrated H₂SO₄ (catalytic) or p-TsOH (catalytic) | Protic acids are required to catalyze the esterification.[1][2] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Water Removal | Dean-Stark trap with toluene or molecular sieves | Prevents the reverse hydrolysis reaction. |
| Reaction Time | 4-24 hours | Monitor by TLC until consumption of the starting acid. |
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.).
-
Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Amidation of this compound
The following table provides guidance on optimizing the amidation of this compound.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, or PyBOP (1.1-1.2 eq.) | Effective for activating carboxylic acids, especially those with electron-withdrawing groups. |
| Additive | HOBt or OxymaPure® (1.1-1.2 eq.) if using a carbodiimide | Suppresses racemization and side reactions. |
| Base | DIPEA or TEA (2-3 eq.) | Neutralizes acidic byproducts and deprotonates amine salts. |
| Solvent | Anhydrous DMF, DCM, or acetonitrile | Aprotic solvents are generally preferred to avoid reaction with the activated intermediate. |
| Temperature | 0 °C to room temperature | Lower temperatures can minimize side reactions, but gentle heating may be needed for unreactive amines. |
| Reaction Time | 2-12 hours | Monitor by TLC until consumption of the starting materials. |
Experimental Protocol: Amidation using HATU
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the desired amine (1.1 eq.) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing Experimental Workflows
Caption: Fischer Esterification Workflow.
Caption: HATU-Mediated Amidation Workflow.
References
-
Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]
- European Patent Office. (n.d.). Synthesis of phenylacetic acid esters - EP 0098058 B1.
-
Sabila, P., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Frank, R. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
-
MDPI. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(15), 4984. [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. [Link]
-
Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]
-
American Chemical Society. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. The Journal of Organic Chemistry, 87(3), 1635-1644. [Link]
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 4927. [Link]
-
PubMed. (2023). Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects. ChemMedChem, 18(15), e202300144. [Link]
-
ResearchGate. (2021). On-Water Synthesis of Biaryl Sulfonyl Fluorides. [Link]
-
Wikipedia. (n.d.). Chlorine. [Link]
-
Royal Society of Chemistry. (2021). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 11(25), 15159-15166. [Link]
-
PubMed. (1987). Counter-current chromatographic purification of [D-Ala]peptide T amide. Journal of Chromatography A, 411, 431-435. [Link]
-
PubMed. (1964). PAPER CHROMATOGRAPHY OF SHORT CHAIN ALIPHATIC AMIDES. Journal of Chromatography A, 15, 264-266. [Link]
-
PubMed. (1991). Chiral separation of nipecotic acid amides. Journal of Chromatography A, 543, 243-251. [Link]
-
MDPI. (2022). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Nanomaterials, 12(19), 3462. [Link]
- Google Patents. (n.d.). US3968124A - Process for preparing phenyl-acetic acid esters.
- Google Patents. (n.d.). US4426536A - Synthesis of phenylacetic acid esters.
-
Journal of Chemical and Pharmaceutical Research. (2015). Fischer Esterification of Glycerol by Phenyl Acetic Acids and its Anhydrides. Journal of Chemical and Pharmaceutical Research, 7(9), 71-79. [Link]
-
National Center for Biotechnology Information. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Bulletin of Materials Science, 41(1), 22. [Link]
-
National Center for Biotechnology Information. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(10), 1593-1603. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097. [Link]
-
National Center for Biotechnology Information. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(17), 4450-4453. [Link]
-
National Center for Biotechnology Information. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. [Link]
- Google Patents. (n.d.). (12)
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
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4-(3-Chloro-5-fluorophenyl)phenylacetic acid interference in fluorescence-based assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering potential assay interference from 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This document provides in-depth troubleshooting protocols and answers to frequently asked questions to help you identify, diagnose, and mitigate artifacts in your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is unexpectedly high when using this compound. What could be the cause?
An unexpectedly high signal is often due to the intrinsic fluorescence of the test compound, a phenomenon known as autofluorescence .[1][2] The structure of this compound, containing two aromatic rings, is a common feature in fluorescent molecules.[3] If the compound's natural emission spectrum overlaps with the detection wavelength of your assay's fluorophore, it will contribute to the total signal, leading to a high background and potentially a false-positive result.[4][5]
Q2: My fluorescence signal is decreasing or completely absent in the presence of the compound. How can this happen?
A decrease in signal can be caused by two primary mechanisms: fluorescence quenching and the inner filter effect (IFE) .[3][4]
-
Fluorescence Quenching: The compound may directly interact with your assay's fluorophore, causing it to return to the ground state without emitting a photon.[6] This can occur through various processes, including collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching). Halogenated compounds, such as this one containing chlorine and fluorine, are known to act as quenchers for certain fluorophores.[7][8]
-
Inner Filter Effect (IFE): This is a significant issue if the compound absorbs light at either the excitation or emission wavelengths of your fluorophore.[9][10][11] The compound essentially "shadows" the fluorophore from the excitation light or absorbs the emitted light before it reaches the detector, leading to an artificially low signal.[12][13] This can be mistaken for true biological inhibition.[2]
Q3: What is the most critical first step to determine if this compound is interfering with my assay?
The most crucial initial step is to run a set of control experiments .[1][2] You must measure the effect of the compound in an abbreviated version of your assay that lacks the biological target (e.g., enzyme or cells). This allows you to isolate the compound's direct effect on the fluorescence signal itself.
Q4: How can I proactively minimize the risk of compound interference during assay development?
A key strategy is to use fluorophores that operate at longer wavelengths (i.e., "red-shifted" dyes).[14][15] A significantly lower percentage of library compounds are autofluorescent in the red, orange, or far-red spectral regions compared to the blue or green regions.[5][14] This simple choice can dramatically reduce the incidence of autofluorescence-related false positives.[15]
Troubleshooting Guide: Diagnosing & Mitigating Interference
This guide provides systematic workflows to identify and solve specific interference problems caused by this compound.
Workflow 1: Diagnosing Autofluorescence
If you suspect the compound is autofluorescent, follow this workflow to confirm and quantify the effect.
Caption: Workflow to diagnose quenching and inner filter effects.
Detailed Protocol: Quenching/IFE Measurement
-
Absorbance Scan: Use a spectrophotometer to measure the absorbance spectrum of this compound at its highest assay concentration. If there is significant absorbance (>0.05 AU) at the excitation or emission wavelength of your fluorophore, the inner filter effect is highly likely. [10][13]2. Quenching Control Plate:
-
Prepare a serial dilution of the compound in assay buffer in a black microplate.
-
To every well, add a constant concentration of your fluorescent probe or a stable, spectrally similar fluorophore (e.g., fluorescein, rhodamine). Do not add the biological target.
-
Include controls with the fluorophore only (no compound).
-
-
Measurement & Analysis: Read the plate's fluorescence. A dose-dependent decrease in fluorescence, even after correcting for any minor IFE, indicates the compound is a true quencher.
Solutions for Quenching and IFE
| Mitigation Strategy | Principle | Considerations |
| Lower Compound Concentration | Both IFE and quenching are concentration-dependent. Reducing concentration can minimize the effect. [11] | May compromise the ability to detect weakly potent hits. |
| Change Fluorophore | Select a fluorophore whose excitation/emission spectrum does not overlap with the compound's absorbance spectrum. | Effective for mitigating IFE. May also help if quenching is specific to a certain fluorophore structure. |
| IFE Correction Formulas | Mathematical models can correct for IFE if absorbance values are known. | Requires additional measurements and can be complex. Best for specialized biophysical studies. [12][13] |
| Use Orthogonal Assays | Validate hits using a non-fluorescence-based method (e.g., AlphaScreen, luminescence, LC-MS). | The gold standard for confirming that activity is not an artifact of the detection technology. [4] |
By systematically applying these diagnostic tests and mitigation strategies, you can confidently determine whether this compound is a true modulator of your biological target or an artifact of the assay technology, ensuring the integrity and reliability of your research data.
References
- Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015-12-07). NCBI Bookshelf.
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26).
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
- Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
- How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
- Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing.
- Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays. Benchchem.
- Technical Support Center: Mitigating Compound Interference in Fluorescence Assays. Benchchem.
- Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025-05-28). NCBI Bookshelf.
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2017-02-01). PMC - NIH.
- Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (2006-02-01).
- Optical halide sensing using fluorescence quenching: theory, simulations and applic
- Fluorescence quenching of coumarins by halide ions. (2009-01-01). PubMed.
- Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015-12-07). NCBI Bookshelf.
- Quenching of the fluorescence of substituted benzenes by halomethanes. (2025-08-06).
- Studies of the effect of halide ions on the fluorescence of quinine sulf
- Evolution of assay interference concepts in drug discovery. (2017-09-02). Taylor & Francis Online.
- The Ultimate Guide to Troubleshooting Micropl
- Quenching (fluorescence). Wikipedia.
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- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
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- 12. spiedigitallibrary.org [spiedigitallibrary.org]
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- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Welcome to the technical support center for 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this active pharmaceutical ingredient (API). Degradation can compromise experimental results, lead to out-of-specification (OOS) findings, and impact product safety and efficacy. This document provides in-depth, experience-based guidance on preventing, identifying, and troubleshooting degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Visual inspection is the first line of defense. Key indicators include:
-
Change in Color: The pure compound is typically a white to off-white crystalline powder. Any progression to yellow or brown hues suggests the formation of chromophoric degradation products.
-
Change in Physical State: Clumping, melting below its specified range (82-87°C), or the appearance of an oily residue can indicate the presence of impurities or hygroscopicity (moisture absorption).[1]
-
Odor: While phenylacetic acids can have a characteristic odor, any new or pungent smell may signal chemical decomposition.
Q2: What is the single most critical factor for storing this compound?
A2: Exclusion of light . Halogenated aromatic compounds are frequently susceptible to photolytic degradation.[2][3] The energy from UV and even visible light can be sufficient to initiate radical reactions or cleavage of the carbon-halogen bonds, triggering a cascade of degradation pathways.[4] Always store the material in amber glass vials or light-blocking containers.
Q3: We store our material at 2-8°C, but still see purity loss over time. What could be the cause?
A3: While refrigerated storage is a good practice, it does not prevent all degradation mechanisms. If you are still observing degradation, consider these possibilities:
-
Atmosphere: The vial's headspace contains oxygen and moisture. Oxidative degradation can still occur, albeit at a slower rate, at reduced temperatures.[5]
-
Moisture: If the container is not hermetically sealed, moisture can ingress, especially with temperature cycling (removing from/returning to the refrigerator), which can increase the risk of hydrolysis.
-
Container Integrity: Ensure the container and closure system are inert and provide a true barrier.
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
A4: Yes, for long-term storage, -20°C is often recommended for sensitive APIs.[6] However, it is crucial to use a non-cycling (manual defrost) freezer to avoid temperature fluctuations. When removing the sample, you must allow the container to equilibrate to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold solid.
Scientific Deep Dive: Understanding the Degradation Pathways
The molecular structure of this compound contains several moieties susceptible to chemical degradation under suboptimal storage conditions. Understanding these pathways is key to designing effective preventative strategies.
-
Photodegradation: This is a primary concern. The aromatic rings can absorb UV-Vis light, leading to an excited state.[3][4] This energy can facilitate dehalogenation, dimerization, or reaction with atmospheric oxygen. Halogenated organic compounds are known to be sensitive to light.[2]
-
Oxidative Degradation: The benzylic carbon (the CH2 group between the phenyl ring and the carboxylic acid) is a prime target for oxidation. This can lead to the formation of corresponding ketones or even fragmentation of the molecule. Phenylacetic acid itself is known to undergo oxidative fragmentation via radical mechanisms.[5]
-
Hydrolytic Degradation: While the carboxylic acid itself is stable, interactions with moisture can be problematic, especially if trace metal ions are present to catalyze reactions. For formulated products, hydrolysis of excipients can change the micro-environment pH, which in turn could affect API stability.[7][8]
-
Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures accelerate all other degradation pathways. Above its melting point, decarboxylation becomes a more significant risk.
Below is a diagram illustrating the convergence of environmental stressors on the compound.
Caption: Key environmental stressors and their resulting degradation pathways.
Troubleshooting Guide: A Root Cause Analysis Workflow
If you suspect degradation based on visual cues or analytical data (e.g., new peaks in HPLC, failed assay), follow this workflow to identify the root cause.
Sources
- 1. 3-CHLORO-5-FLUOROPHENYLACETIC ACID CAS#: 202001-00-1 [amp.chemicalbook.com]
- 2. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Making stable molecules reactive with light - Linköping University [liu.se]
- 4. Making stable aromatic molecules reactive with light [techexplorist.com]
- 5. Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Welcome to the technical support center for the purification of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
Introduction
This compound is a biaryl compound, a class of molecules often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The purification of this and similar phenylacetic acid derivatives can be challenging due to the potential for various impurities arising from the synthetic route. These impurities can include unreacted starting materials, homocoupled byproducts, and positional isomers, which may have similar physical properties to the desired product, making separation difficult.[3][4] This guide will address these specific challenges with practical, experience-driven solutions.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound and provides step-by-step guidance to resolve them.
Issue 1: Persistent Impurities After Initial Work-up
Q: After performing an aqueous work-up of my Suzuki coupling reaction, I still observe significant impurities by HPLC and ¹H NMR. What are the likely culprits and how can I remove them?
A: Senior Application Scientist's Insight:
Persistent impurities following a standard aqueous work-up are common in Suzuki-Miyaura reactions. The primary suspects are often unreacted starting materials (boronic acids and aryl halides), homocoupled byproducts, and residual palladium catalyst. Boronic acids and their anhydrides (boroxines) can be particularly troublesome due to their varying polarities.
Troubleshooting Protocol:
-
Acid-Base Extraction: The carboxylic acid functionality of your target compound is key.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Your desired product will be deprotonated and move into the aqueous phase as its carboxylate salt.
-
Separate the aqueous layer, which now contains your product, from the organic layer, which retains non-acidic impurities like homocoupled byproducts and unreacted aryl halides.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) to a pH of ~2.[5] This will protonate the carboxylate, causing your purified this compound to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.[5]
-
-
Palladium Catalyst Removal: If a dark coloration persists, it may indicate residual palladium.
-
After the acid-base extraction, if the organic layer containing the crude product is dark, you can treat it with a scavenger. Activated carbon or a silica-gel-based scavenger with thiol functional groups can be effective. Stir the solution with the scavenger for a few hours, then filter to remove the scavenger and the bound palladium.
-
Issue 2: Difficulty in Crystallization or Oiling Out
Q: I'm attempting to purify this compound by crystallization, but it either fails to crystallize or oils out. What solvent systems and techniques should I try?
A: Senior Application Scientist's Insight:
Crystallization is a powerful purification technique for this class of compounds, but finding the right conditions is crucial. "Oiling out" occurs when the compound is too soluble in the chosen solvent at a given temperature, leading to the formation of a liquid phase instead of solid crystals. The key is to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Solvent Systems for Phenylacetic Acid Derivatives:
| Solvent System | Rationale |
| Toluene/Hexanes | Toluene provides good solubility at reflux, while hexanes act as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | Similar to the above, ethyl acetate is a good solvent, and hexanes reduce the solubility upon cooling.[6] |
| Methanol/Water | A polar protic system that can be effective. The product is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity is observed, followed by cooling. |
| Isopropanol/Water | Another effective polar protic solvent system. |
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Start with small-scale trials (10-20 mg of crude material) in different solvent systems to identify the most promising one.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen primary solvent (e.g., toluene). Heat the mixture to reflux with stirring until all the solid dissolves.
-
Inducing Crystallization:
-
Anti-Solvent Method: If using a binary system, slowly add the anti-solvent (e.g., hexanes) to the hot solution until you observe slight turbidity. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Cooling Method: If using a single solvent, simply remove the heat source and allow the flask to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.
-
-
Seeding (if necessary): If crystallization does not initiate upon cooling, add a tiny crystal of pure product (a "seed crystal") to the solution to provide a nucleation site.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 3: Co-eluting Impurities in Column Chromatography
Q: I am using silica gel column chromatography for purification, but some impurities are co-eluting with my product. How can I improve the separation?
A: Senior Application Scientist's Insight:
Co-elution in normal-phase silica gel chromatography is common when dealing with compounds of similar polarity. For acidic compounds like this compound, interactions with the silica can lead to peak tailing and poor separation. Modifying the mobile phase or switching to a different stationary phase can resolve this.
Troubleshooting Chromatographic Separation:
-
Mobile Phase Modification:
-
Acidify the Eluent: Add a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes). This suppresses the deprotonation of your carboxylic acid on the silica surface, reducing tailing and often improving separation from less acidic impurities.[6]
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.
-
-
Alternative Chromatography Techniques:
-
Reverse-Phase HPLC: This is a powerful technique for separating phenylacetic acid derivatives.[7] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acidic modifier like phosphoric acid or formic acid.[7]
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective alternative.
-
Workflow for Method Development in Chromatography:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Chromatogram Detail [sigmaaldrich.com]
Validation & Comparative
Comparing the efficacy of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid to similar compounds
An In-Depth Comparative Guide to the Efficacy of Cytosolic Phospholipase A2α (cPLA2α) Inhibitors in Inflammatory Models
For researchers, scientists, and professionals in drug development, the pursuit of novel anti-inflammatory agents is a paramount objective. While the initial query focused on the specific molecule 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a thorough review of the scientific literature indicates that this compound is not extensively characterized. However, its structural motif as a phenylacetic acid derivative suggests a potential role as an anti-inflammatory agent. Many such compounds exert their effects by modulating the arachidonic acid cascade, a critical pathway in inflammation.
This guide, therefore, pivots to a broader and more impactful analysis of a key upstream regulator in this pathway: cytosolic phospholipase A2α (cPLA2α). Inhibition of cPLA2α represents a compelling strategy for developing novel anti-inflammatory therapeutics. This document provides a comprehensive comparison of the efficacy of various cPLA2α inhibitors, supported by experimental data, to aid researchers in this critical field.
The Central Role of cPLA2α in the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, psoriasis, and asthma. A pivotal event in the inflammatory process is the production of eicosanoids, a family of potent lipid mediators that includes prostaglandins and leukotrienes. The rate-limiting step in eicosanoid biosynthesis is the release of arachidonic acid (AA) from membrane phospholipids, a reaction catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes.
Among the various PLA2 isoforms, the cytosolic Group IVA phospholipase A2 (cPLA2α) is of particular interest. It is the only PLA2 enzyme with a high degree of specificity for AA-containing phospholipids. Upon cellular stimulation by pro-inflammatory signals, cPLA2α is activated and translocates to the membrane, where it liberates AA. This free AA then serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins and leukotrienes, respectively. Given its upstream position in this cascade, inhibiting cPLA2α offers the potential for a broad-spectrum anti-inflammatory effect, attenuating the production of multiple pro-inflammatory mediators.
Signaling Pathway of cPLA2α-Mediated Inflammation
The following diagram illustrates the central role of cPLA2α in the generation of pro-inflammatory eicosanoids.
Caption: cPLA2α signaling cascade in inflammation.
A Comparative Analysis of cPLA2α Inhibitor Efficacy
A variety of small molecules with distinct chemical scaffolds have been developed to inhibit cPLA2α. This section provides a comparative overview of their in vitro and in vivo efficacy.
In Vitro Potency of Selected cPLA2α Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro IC50 values for several
Validating the Mechanism of Action of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid: A Comparative Guide to COX-2 Inhibition
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, as a selective inhibitor of cyclooxygenase-2 (COX-2). For the purpose of this guide, we will refer to this compound as 'CFA'. The structural similarity of CFA to known phenylacetic acid derivatives suggests its potential role as a non-steroidal anti-inflammatory drug (NSAID). This document outlines a series of experiments designed to rigorously test this hypothesis, comparing its performance against established drugs: Celecoxib, a well-known selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor.
The experimental workflow is designed to be self-validating, progressing from direct enzymatic inhibition to cell-based functional assays and selectivity profiling. By following this multi-faceted approach, researchers can build a robust data package to confirm the compound's mechanism of action and its potential as a therapeutic agent.
The COX-2 Signaling Pathway in Inflammation
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid signaling molecules that mediate pain, inflammation, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.
Below is a diagram illustrating the signaling pathway.
Caption: The experimental workflow for validating CFA's mechanism of action.
Step 1: In Vitro Enzymatic Assay for COX-1 and COX-2 Inhibition
Rationale: The initial and most direct test of our hypothesis is to measure the ability of CFA to inhibit the enzymatic activity of purified COX-1 and COX-2 proteins. This assay will determine the potency (IC50) of CFA against both isoforms and provide the first indication of its selectivity. We will compare these values to those of Celecoxib and Ibuprofen.
Experimental Protocol:
A widely used method for this is the Cayman Chemical COX Inhibitor Screening Assay Kit (Catalog No. 701050) or a similar fluorescence-based assay.
-
Reagent Preparation: Prepare assay buffer, heme, and purified recombinant human COX-1 and COX-2 enzymes according to the manufacturer's protocol. Prepare serial dilutions of CFA, Celecoxib, and Ibuprofen in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Inhibitor Addition: Add the diluted compounds (CFA and controls) or DMSO (vehicle control) to the wells and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength according to the kit's instructions. The signal is proportional to prostaglandin production.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Expected Data:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| CFA (Hypothetical) | 5,200 | 50 | 104 |
| Celecoxib (Reference) | >10,000 | 75 | >133 |
| Ibuprofen (Reference) | 25 | 250 | 0.1 |
Interpretation: A successful outcome would show CFA having a low nanomolar IC50 for COX-2 and a significantly higher IC50 for COX-1, resulting in a high selectivity index. This would place it in a similar category to Celecoxib and differentiate it from the non-selective inhibitor, Ibuprofen.
Step 2: Cell-Based Functional Assay for Prostaglandin E2 (PGE2) Production
Rationale: Moving from a purified enzyme system to a cellular context is crucial. This step verifies that CFA can penetrate the cell membrane and inhibit COX-2 activity in a more physiologically relevant environment. We will use lipopolysaccharide (LPS) to induce COX-2 expression in macrophages and then measure the production of Prostaglandin E2 (PGE2), a key downstream product of COX-2 activity.
Experimental Protocol:
This protocol is based on standard methods for measuring PGE2 production in cultured cells.
-
Cell Culture: Plate RAW 264.7 murine macrophages or human monocytes (e.g., THP-1) in a 96-well plate and allow them to adhere.
-
COX-2 Induction: Treat the cells with 1 µg/mL LPS for 18-24 hours to induce the expression of COX-2.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of CFA, Celecoxib, or Ibuprofen. Incubate for 1 hour.
-
PGE2 Production: Add arachidonic acid (10 µM) to the wells to provide the substrate for COX-2 and incubate for 30 minutes.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit, such as the Cayman Chemical Prostaglandin E2 EIA Kit (Catalog No. 514010).
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration and determine the IC50 value as described in Step 1.
Expected Data:
| Compound | Cellular IC50 for PGE2 Inhibition (nM) |
| CFA (Hypothetical) | 150 |
| Celecoxib (Reference) | 200 |
| Ibuprofen (Reference) | 75 |
Interpretation: The cellular IC50 is expected to be higher than the enzymatic IC50 due to factors like cell permeability and protein binding. However, the data should confirm that CFA effectively blocks PGE2 production in a dose-dependent manner, validating its activity in a cellular system.
Step 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: To provide definitive evidence that CFA directly binds to COX-2 inside intact cells, we will perform a Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that a ligand binding to its target protein stabilizes the protein and increases its resistance to thermal denaturation.
Experimental Protocol:
-
Cell Treatment: Treat LPS-stimulated RAW 264.7 cells with either CFA (at 10x the cellular IC50) or a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble COX-2 remaining in the supernatant at each temperature using Western blotting with a specific anti-COX-2 antibody.
-
Data Analysis: Plot the amount of soluble COX-2 as a function of temperature for both the CFA-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the CFA-treated sample indicates direct binding and stabilization of COX-2.
Expected Data:
A successful CETSA experiment will generate a graph showing that in the presence of CFA, the COX-2 protein remains soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is strong evidence of direct target engagement within the cell.
Caption: The logic behind the Cellular Thermal Shift Assay (CETSA).
Conclusion
By systematically executing this three-step validation workflow, researchers can build a compelling case for this compound (CFA) as a selective COX-2 inhibitor. The combination of in vitro enzymatic data, cell-based functional data, and direct target engagement evidence provides a robust and scientifically rigorous validation of its mechanism of action. The comparative data against both a selective (Celecoxib) and a non-selective (Ibuprofen) inhibitor further contextualizes the compound's profile, highlighting its potential therapeutic advantages. This structured approach not only validates the primary hypothesis but also establishes a strong foundation for further preclinical and clinical development.
References
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Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]
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Dubois, R. N., Abramson, S. B., Crofford, L., et al. (1998). Cyclooxygenase in biology and disease. The FASEB Journal. [Link]
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
Orthogonal Validation of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid's Biological Effects: A Comparative Guide
This guide provides a comprehensive framework for the orthogonal validation of the biological effects of a novel small molecule, 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, hereafter referred to as "CFA". As specific biological data for CFA is not yet publicly available, this guide will proceed under a well-defined, plausible hypothesis: CFA is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a critical immune-oncology target, and its inhibition is a promising strategy in cancer therapy. This guide will detail a multi-pronged validation approach, comparing the hypothetical performance of CFA against a well-characterized clinical-stage IDO1 inhibitor, Epacadostat . This comparative methodology ensures a robust and objective assessment of CFA's potential as a therapeutic agent.
Introduction to Orthogonal Validation
In drug discovery, orthogonal validation is the practice of using multiple, independent methods to verify a biological finding.[1] This approach is crucial for building confidence in a compound's mechanism of action and minimizing the risk of artifacts or off-target effects that can arise from a single experimental technique.[1] By employing a suite of biochemical, biophysical, and cell-based assays, we can create a self-validating system that rigorously interrogates the interaction between CFA and its hypothesized target, IDO1.
The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[4] This has a dual immunosuppressive effect: it arrests the proliferation of effector T-cells, which are sensitive to tryptophan levels, and it promotes the generation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.[4] Inhibiting IDO1 is therefore a key strategy to restore immune surveillance against cancer.
Below is a diagram illustrating the IDO1 pathway and the hypothesized point of inhibition by CFA.
Caption: Orthogonal validation workflow for CFA.
Experimental Protocols and Comparative Data
Step 1: Biochemical Assay for IDO1 Inhibition
Rationale: This initial step aims to determine if CFA can directly inhibit the enzymatic activity of purified recombinant human IDO1. This assay will provide a quantitative measure of potency, the half-maximal inhibitory concentration (IC50).
Protocol:
-
Reagents: Recombinant human IDO1, L-Tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer. [5]2. Assay Plate Preparation: Serially dilute CFA and Epacadostat in DMSO and then into the assay buffer in a 96-well UV-transparent plate.
-
Enzyme Addition: Add 20 nM of purified IDO1 enzyme to each well. [5]4. Initiation of Reaction: Start the reaction by adding 2 mM L-Tryptophan.
-
Measurement: Monitor the formation of N-formylkynurenine, the product of the reaction, by measuring the increase in absorbance at 321 nm over time using a plate reader. [3][5]6. Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Table:
| Compound | Expected IC50 (nM) | Mechanism of Inhibition |
| CFA (Hypothetical) | 15 - 50 | To be determined |
| Epacadostat | ~10 | Competitive, Reversible [5][6] |
Step 2: Cell-Based Assay for Kynurenine Production
Rationale: Moving from a purified enzyme system to a more biologically relevant context, this assay measures CFA's ability to inhibit IDO1 activity within living cells. The functional readout is the reduction of kynurenine secreted into the cell culture medium.
Protocol:
-
Cell Line: Use a human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa. [2][7]2. Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight. [8]3. IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours to induce the expression of the IDO1 enzyme. [7][8]4. Compound Treatment: Add serial dilutions of CFA and Epacadostat to the cells and incubate for an additional 24-48 hours. [8]5. Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add trichloroacetic acid to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine. [8] * Incubate at 50°C for 30 minutes. [8] * Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the samples, which reacts with kynurenine to produce a yellow-colored complex.
-
Measure the absorbance at 480 nm. [8]7. Data Analysis: Quantify the kynurenine concentration using a standard curve. Plot the percentage of kynurenine production relative to a vehicle-treated control against the inhibitor concentration to determine the cellular IC50.
-
Comparative Data Table:
| Compound | Expected Cellular IC50 (nM) | Notes |
| CFA (Hypothetical) | 50 - 200 | A higher IC50 than the biochemical assay is expected due to factors like cell permeability and metabolism. |
| Epacadostat | ~15.3 (in SKOV-3 cells) | Demonstrates good cell permeability and potent target engagement in a cellular context. [2] |
Step 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA provides direct evidence that a compound binds to its target protein within the complex environment of an intact cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tagg). [9][10] Protocol:
-
Cell Culture and Treatment: Culture HeLa or another suitable cell line and treat with either vehicle (DMSO) or a saturating concentration of CFA or Epacadostat for 1 hour. [9]2. Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [10]3. Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated/precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble IDO1 remaining at each temperature point using Western blotting or a high-throughput method like an enzyme fragment complementation assay. [9]7. Data Analysis: Plot the percentage of soluble IDO1 against the temperature for both vehicle- and compound-treated samples. The shift in the melting curve (ΔTagg) indicates target engagement.
Comparative Data Table:
| Compound | Expected Thermal Shift (ΔTagg) | Interpretation |
| CFA (Hypothetical) | +2 to +5 °C | A positive shift would confirm direct binding of CFA to IDO1 in cells. |
| Epacadostat | Positive Shift | Known to engage and stabilize the IDO1 protein in a cellular context. [9] |
Step 4: Biophysical Assays for Binding Kinetics and Thermodynamics
Rationale: To gain a deeper understanding of the binding mechanism, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity (KD), kinetics (kon and koff), and the thermodynamic drivers of the interaction.
Protocol:
-
Immobilization: Covalently immobilize purified recombinant IDO1 onto a sensor chip. [11]2. Analyte Injection: Flow serial dilutions of CFA and Epacadostat over the sensor surface. [12]3. Detection: A real-time sensorgram is generated, which measures the change in refractive index upon binding and dissociation of the compound. [13]4. Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon). [14][15]
Protocol:
-
Sample Preparation: Place a solution of purified IDO1 in the sample cell of the calorimeter and a solution of the inhibitor (CFA or Epacadostat) in the injection syringe. [16][17]2. Titration: Perform a series of small injections of the inhibitor into the protein solution.
-
Heat Measurement: The instrument directly measures the small amount of heat that is either released (exothermic) or absorbed (endothermic) with each injection as the binding reaction occurs. [18][19]4. Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fitting this binding isotherm yields the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Comparative Data Table:
| Parameter | CFA (Hypothetical) | Epacadostat (Reference) | Interpretation |
| Affinity (KD) | Low nM | Low nM | A lower KD value indicates a higher binding affinity. |
| Association Rate (kon) | 10^4 - 10^6 M⁻¹s⁻¹ | Fast | How quickly the compound binds to the target. |
| Dissociation Rate (koff) | 10⁻³ - 10⁻⁴ s⁻¹ | Slow | How long the compound remains bound to the target (residence time). |
| Enthalpy (ΔH) | Negative | Favorable | Indicates the contribution of hydrogen bonds and van der Waals forces. |
| Entropy (ΔS) | Positive/Negative | Favorable/Unfavorable | Reflects changes in conformational freedom and hydrophobic interactions. |
Step 5: Selectivity Profiling
Rationale: It is critical to ensure that CFA is selective for IDO1 over other related enzymes to minimize potential off-target effects. The two most important enzymes to counterscreen against are IDO2 and Tryptophan 2,3-dioxygenase (TDO), which also catabolize tryptophan. [20][21] Protocol:
-
Perform biochemical assays identical to the one described in Step 1, but using purified recombinant IDO2 and TDO enzymes.
-
Determine the IC50 values of CFA for IDO2 and TDO.
-
Calculate the selectivity ratio (IC50 for IDO2 or TDO / IC50 for IDO1).
Comparative Data Table:
| Compound | Selectivity (IDO1 vs. IDO2) | Selectivity (IDO1 vs. TDO) |
| CFA (Hypothetical) | >100-fold | >100-fold |
| Epacadostat | >100-fold | >100-fold [6] |
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the hypothesized biological activity of this compound as an IDO1 inhibitor. By systematically progressing through biochemical, cell-based, target engagement, and biophysical assays, and comparing the results to the well-established inhibitor Epacadostat, researchers can build a comprehensive and trustworthy profile of this novel compound. This orthogonal validation workflow is essential for making informed decisions in the drug development process and provides a clear path from initial hypothesis to a well-characterized lead candidate.
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Epacadostat. NCI Drug Dictionary. National Cancer Institute. [Link]
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Epacadostat - Wikipedia. Wikipedia.[Link]
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Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget.[Link]
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IDO1 Cell-Based Assay Kit. BPS Bioscience.[Link]
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Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget.[Link]
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Zimmer, K., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online.[Link]
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Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max-Planck-Gesellschaft. (2024). [Link]
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Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks. (2023). [Link]
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Navratilova, I., et al. (2003). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry.[Link]
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IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience.[Link]
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McNulty, D. E., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D.[Link]
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Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research.[Link]
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Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. (2024). [Link]
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Almqvist, H., et al. (2016). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Semantic Scholar.[Link]
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Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery.[Link]
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Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. (2021). [Link]
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Levin, B. (2024). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]
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IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs.[Link]
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Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget.[Link]
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Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH.[Link]
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Ziegler, S., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie.[Link]
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IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]
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Robers, M. B., et al. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Nature Communications.[Link]
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Pack, L., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.[Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]
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Richards, C., et al. (2020). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology.[Link]
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Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.[Link]
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McNulty, D. E., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. OUCI.[Link]
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Isothermal titration calorimetry - Wikipedia. Wikipedia.[Link]
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Yoshikawa, S., et al. (2021). Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. International Journal of Molecular Sciences.[Link]
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Campbell, B. M., et al. (2015). Identification and optimisation of next generation inhibitors of IDO1 and TDO. European Journal of Cancer.[Link]
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Head-to-head comparison of different 4-(3-Chloro-5-fluorophenyl)phenylacetic acid synthesis routes
An In-Depth Technical Guide to the Synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid: A Head-to-Head Comparison of Key Methodologies
Abstract
This compound is a sophisticated biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science. The efficacy and cost-effectiveness of its synthesis are paramount for downstream applications. This guide provides a comprehensive, head-to-head comparison of the most viable synthetic routes to this target molecule. We will dissect three major catalytic strategies: the Suzuki-Miyaura Cross-Coupling, the Ullmann Condensation, and a Grignard-based cross-coupling approach. Each route is evaluated based on reaction efficiency, substrate scope, operational simplicity, and scalability. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers in selecting the optimal pathway for their specific needs.
Introduction and Retrosynthetic Analysis
The core challenge in synthesizing this compound lies in the strategic formation of the carbon-carbon bond connecting the two aromatic rings. The phenylacetic acid moiety can be appended either before or after the key biaryl coupling step. However, for efficiency and convergence, the most logical approach involves coupling two pre-functionalized aromatic rings.
Our retrosynthetic analysis identifies the central C-C bond as the primary disconnection point. This leads to two key synthons: a nucleophilic (or organometallic) 3-chloro-5-fluorophenyl unit and an electrophilic phenylacetic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
This analysis logically funnels our investigation into three dominant transition-metal-catalyzed cross-coupling strategies, which will be explored in detail.
Route 1: The Suzuki-Miyaura Cross-Coupling (The Workhorse Approach)
The Palladium-catalyzed Suzuki-Miyaura reaction is arguably the gold standard for biaryl synthesis in modern organic chemistry, lauded for its exceptional functional group tolerance, mild reaction conditions, and high yields.[1][2] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.
Mechanistic Principle: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide C-X bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes the coupling of commercially available starting materials, followed by a standard ester hydrolysis.
Part A: Pd-Catalyzed Cross-Coupling
-
Reaction Setup: To a 100 mL round-bottom flask, add ethyl 4-bromophenylacetate (1.0 eq.), 3-chloro-5-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Water. The solvent volume should be sufficient to create a stirrable slurry (approx. 10 mL per gram of the aryl bromide).
-
Inerting: Equip the flask with a reflux condenser. Purge the entire system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 4-(3-chloro-5-fluorophenyl)phenylacetate.
Part B: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the crude ester from Part A in a mixture of tetrahydrofuran (THF) and methanol.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC until the ester is consumed.
-
Acidification: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl. The desired carboxylic acid will precipitate out of solution.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.
Caption: Experimental workflow for the Suzuki-Miyaura route.
Route 2: The Ullmann Condensation (The Classic Approach)
The Ullmann reaction is a classic, copper-mediated coupling of two aryl halides.[3][4] While it has been largely superseded by palladium-catalyzed methods due to its requirement for harsh reaction conditions (high temperatures) and often stoichiometric amounts of copper, it remains a relevant tool, especially in industrial settings where cost is a major driver.[3][5] Modern protocols have introduced ligands to improve yields and moderate conditions.
Mechanistic Principle: The precise mechanism is still debated but is generally believed to involve the formation of an organocopper intermediate.[3] A Cu(I) species is thought to undergo oxidative addition to the more reactive aryl halide (Aryl-I > Aryl-Br). This complex then reacts with the second aryl halide, followed by reductive elimination to form the biaryl product.[6]
Experimental Protocol: Ullmann Condensation
This route requires an aryl iodide for sufficient reactivity and typically employs higher temperatures.
-
Reaction Setup: In a reaction vessel suitable for high temperatures (e.g., a sealed tube or a flask with a high-boiling solvent), combine ethyl 4-iodophenylacetate (1.0 eq.), 1-bromo-3-chloro-5-fluorobenzene (1.5 eq.), copper powder or copper(I) iodide (CuI, 1.5-2.0 eq.), and a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.
-
Ligand (Optional but Recommended): Add a ligand such as 1,10-phenanthroline or L-proline (0.2 eq.) to improve solubility and accelerate the reaction.
-
Reaction: Heat the mixture to 140-180 °C with vigorous stirring for 12-24 hours. The reaction must be protected from moisture and air.
-
Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the insoluble copper salts, washing thoroughly with ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel and wash extensively with water to remove the high-boiling solvent, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will likely require purification by column chromatography.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using the same procedure described in Route 1 (Part B).
Route 3: Grignard-based Cross-Coupling
This approach utilizes a highly reactive Grignard reagent, a powerful organometallic nucleophile. The coupling is typically catalyzed by nickel or palladium complexes. While effective, the primary challenge is the high reactivity of the Grignard reagent, which is a strong base and nucleophile, creating functional group compatibility issues.[7][8]
Causality Behind Experimental Choices: The ester group in a standard phenylacetate starting material is susceptible to nucleophilic attack by the Grignard reagent. To circumvent this, the synthesis must be redesigned. A common strategy is to use a precursor to the acetic acid moiety, such as a nitrile, which is less electrophilic.
Experimental Protocol: Grignard-based Synthesis
This protocol involves the formation of a Grignard reagent and its subsequent Ni-catalyzed coupling with a protected acetic acid precursor.
-
Grignard Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq.) in anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-chloro-5-fluorobenzene (1.1 eq.) in anhydrous THF to maintain a gentle reflux. After the addition is complete, stir for an additional hour to ensure full formation of the Grignard reagent.
-
Coupling Reaction: In a separate flask, dissolve 4-bromobenzonitrile (1.0 eq.) and a nickel catalyst, such as NiCl₂(dppp) (3-5 mol%), in anhydrous THF. Cool this solution to 0 °C.
-
Addition: Slowly add the prepared Grignard reagent to the nickel/aryl nitrile solution via cannula. Allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-8 hours.
-
Workup & Hydrolysis: Cool the reaction and carefully quench by pouring it into an acidic aqueous solution (e.g., 1M HCl). This step will hydrolyze the intermediate imine (formed from Grignard addition to the nitrile) and the remaining nitrile group in one pot, although this can be a harsh and complex transformation. A more controlled two-step hydrolysis (acidic workup followed by strong base or acid hydrolysis of the resulting ketone/nitrile mixture) is often required.
-
Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product will require significant purification, likely via column chromatography followed by recrystallization.
Head-to-Head Comparison
The choice of synthetic route is a multi-faceted decision, balancing yield, cost, safety, and scalability.
Quantitative Data Summary
| Parameter | Route 1: Suzuki-Miyaura | Route 2: Ullmann | Route 3: Grignard-based |
| Typical Yield | 75-95% (overall) | 40-65% (overall) | 35-60% (overall) |
| Purity (Post-Workup) | High (often crystalline) | Moderate (requires chromatography) | Low to Moderate |
| Reaction Temp. | 80-100 °C | 140-180 °C | 0-65 °C |
| Reaction Time | 4-12 hours | 12-24 hours | 6-10 hours |
| Catalyst Cost | High (Palladium) | Low (Copper) | Moderate (Nickel/Palladium) |
| Substrate Availability | Excellent | Good (Iodides needed) | Good |
| Functional Group Tol. | Excellent | Poor to Moderate | Poor |
| Scalability | Excellent | Moderate (high temp./pressure) | Difficult (exothermic, reactive) |
Qualitative Analysis and Recommendation
Caption: Decision workflow for synthesis route selection.
-
Suzuki-Miyaura Coupling stands out as the superior method for both laboratory-scale synthesis and process development. Its main advantages are high, reproducible yields, excellent functional group tolerance (negating the need for protecting groups on the acetic acid moiety), and mild, operationally simple conditions. The primary drawback is the cost of palladium catalysts, though catalyst loading can often be minimized on a larger scale.
-
Ullmann Condensation is hampered by its harsh conditions, lower yields, and the frequent need for a more expensive aryl iodide to achieve reasonable reactivity. While the copper catalyst is inexpensive, the energy costs, potential for pressure build-up, and more intensive purification make it less attractive for synthesizing complex, high-value molecules.
-
Grignard-based Coupling is the most challenging route due to the poor functional group compatibility of the organometallic reagent. The need to redesign the starting materials (e.g., using a nitrile precursor) adds steps and complexity to the overall synthesis, often leading to lower overall yields and difficult purifications. Its use would be justified only in specific scenarios where the required starting materials for other routes are unavailable.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the unequivocally recommended route . It offers the best balance of efficiency, reliability, and scalability, making it the most robust choice for researchers in pharmaceutical and materials science development. Its adherence to the principles of modern, efficient synthesis—namely high convergence and functional group tolerance—solidifies its position as the workhorse strategy for constructing this and similar biaryl structures.
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Is 4-(3-Chloro-5-fluorophenyl)phenylacetic acid a more potent inhibitor than [another compound]
An objective comparison of the inhibitory potency of two compounds necessitates a clearly defined biological target and standardized experimental conditions. The compound 4-(3-Chloro-5-fluorophenyl)phenylacetic acid is not extensively characterized in publicly accessible literature as a potent inhibitor of a specific enzyme. However, its core structure, a derivative of 4-biphenylacetic acid, is shared by known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
For this guide, we will compare this compound to a well-characterized and structurally related compound, Felbinac (4-biphenylacetic acid). Felbinac is a known inhibitor of both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis, which are key mediators of inflammation and pain. This comparison will serve as a framework for evaluating the potential potency of this compound and understanding how specific chemical modifications—namely the addition of chlorine and fluorine atoms—may influence inhibitory activity.
Introduction to the Compounds and Target
The Target: Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms:
-
COX-1 (PTGS1): A constitutively expressed enzyme involved in baseline physiological functions, such as protecting the gastric mucosa and maintaining kidney blood flow.
-
COX-2 (PTGS2): An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation. It is the primary target for anti-inflammatory drugs.
Inhibition of COX-2 is desirable for reducing inflammation and pain, while inhibition of COX-1 can lead to common side effects like gastrointestinal upset. The relative selectivity of a compound for COX-2 over COX-1 is a critical parameter in drug development.
The Compounds:
-
Felbinac (4-biphenylacetic acid): A non-selective COX inhibitor, used topically to treat inflammation and pain. Its inhibitory activity against both COX-1 and COX-2 has been quantified, providing a solid baseline for comparison.
-
This compound: A halogenated derivative of the 4-biphenylacetic acid scaffold. The introduction of electron-withdrawing chloro and fluoro groups onto the terminal phenyl ring can significantly alter the compound's electronic distribution, lipophilicity, and steric profile. These changes are hypothesized to affect its binding affinity and selectivity for the active site of COX enzymes.
Comparative Inhibitory Potency
To date, no public experimental data quantifying the COX inhibitory potency of this compound is available. However, we can present the known data for Felbinac, which establishes a benchmark against which the new compound could be tested. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of the enzyme's activity.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Felbinac | Ovine COX-1 | 6.0 | |
| Ovine COX-2 | 1.3 | ||
| This compound | COX-1 | Data Not Available | - |
| COX-2 | Data Not Available | - |
Interpretation and Hypothesis:
Felbinac demonstrates a modest preference for COX-2 over COX-1, with an IC50 value approximately 4.6-fold lower for the COX-2 isoform. The addition of chloro and fluoro substituents in this compound is predicted to influence this activity. The halogen atoms may form additional interactions (e.g., halogen bonds) within the enzyme's active site or alter the compound's conformation, potentially increasing potency and/or selectivity. Determining these values requires experimental testing using a standardized COX inhibitor screening assay.
Experimental Protocol: In Vitro COX Inhibition Assay
To experimentally determine and compare the IC50 values of both compounds, a standard in vitro COX catalyzed prostaglandin E2 (PGE2) production assay can be employed. This protocol outlines the necessary steps.
Objective: To measure the dose-dependent inhibition of COX-1 and COX-2 by the test compounds.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (Felbinac, this compound) dissolved in DMSO
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
PGE2 ELISA Kit for quantification
-
96-well microplates
Workflow Diagram:
Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.
Hypothesized Influence of Halogenation:
-
Electronic Effects: The chloro and fluoro groups are strongly electron-withdrawing. This can alter the acidity of the carboxylic acid moiety, which is critical for anchoring the inhibitor within the COX active site through interaction with a key arginine residue (Arg120).
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to access the hydrophobic channel of the COX active site.
-
Steric and Binding Interactions: The specific placement of the halogens at the 3 and 5 positions of the phenyl ring may allow for novel, favorable interactions with amino acid residues lining the active site, potentially increasing binding affinity and, therefore, potency. Conversely, unfavorable steric clashes could decrease potency. A key difference between COX-1 and COX-2 active sites is the substitution of isoleucine (Ile523 in COX-1) with a smaller valine (Val523 in COX-2), creating a larger side pocket in COX-2. The substituted phenyl ring of the test compound may be able to access this side pocket, potentially leading to increased COX-2 selectivity.
Conclusion
While this compound remains an uncharacterized compound in terms of its biological activity, its structural similarity to the known COX inhibitor Felbinac provides a strong rationale for investigating it as a potentially more potent or selective anti-inflammatory agent. The established IC50 values for Felbinac (6.0 µM for COX-1, 1.3 µM for COX-2) serve as a critical benchmark. The proposed in vitro COX inhibition assay provides a clear, standardized path to determining the inhibitory profile of this compound. The resulting data would elucidate the impact of its specific halogenation pattern on potency and selectivity, contributing valuable insights to the structure-activity relationship of biphenylacetic acid-based COX inhibitors.
References
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Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814. [Link]
A Researcher's Guide to Confirming Target Engagement: The Case of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid and cPLA2α
In the landscape of drug discovery, identifying a potent molecule is only the beginning. The critical next step is to unequivocally demonstrate that the molecule engages its intended target within the complex milieu of a living cell. This process, known as target engagement, is paramount for validating a compound's mechanism of action and distinguishing on-target efficacy from off-target effects.
This guide provides a multi-pronged strategy for confirming the cellular target engagement of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid , a novel small molecule inhibitor. Based on its structural similarity to known pharmacophores, its primary hypothesized target is cytosolic phospholipase A2 alpha (cPLA2α) , a key enzyme in the inflammatory cascade.[1][2] We will compare and detail three orthogonal, yet complementary, experimental approaches to build a robust and compelling case for target engagement. For the purposes of this guide, we will refer to the compound of interest as CFPA .
The Target: Cytosolic Phospholipase A2 Alpha (cPLA2α)
cPLA2α is a critical enzyme that initiates the arachidonic acid (AA) inflammatory cascade.[3] Upon cellular stimulation by factors like growth factors or cytokines, intracellular calcium levels rise.[4][5] This increase in calcium recruits cPLA2α from the cytosol to cellular membranes (e.g., the Golgi apparatus and endoplasmic reticulum).[5] Concurrently, kinases like ERK/MAPK phosphorylate the enzyme, leading to its full activation.[4][5] Activated cPLA2α then hydrolyzes membrane phospholipids to release arachidonic acid.[1][3] AA is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators, including prostaglandins and leukotrienes.[1][6] By inhibiting cPLA2α, compounds like CFPA can potentially quell the inflammatory response at a crucial upstream checkpoint.[7]
Figure 1: Simplified cPLA2α signaling pathway and the inhibitory role of CFPA.
A Tripartite Strategy for Confirming Target Engagement
No single experiment can definitively prove target engagement. A robust validation strategy relies on orthogonal methods that measure different aspects of the drug-target interaction: direct binding, proximal target modulation, and downstream pathway effects.
| Method | Principle | Question Answered | Key Advantage |
| 1. Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against heat-induced denaturation.[8] | Does CFPA physically bind to cPLA2α in intact cells? | Label-free; measures direct binding in a physiological context.[9] |
| 2. cPLA2α Enzymatic Activity Assay | Measures the ability of cPLA2α to hydrolyze its substrate.[10] | Does CFPA inhibit the catalytic function of cPLA2α? | Direct measure of target modulation (proximal biomarker). |
| 3. Arachidonic Acid (AA) Release Assay | Quantifies the product of cPLA2α activity in response to a stimulus.[11][12] | Does CFPA block the biological consequence of cPLA2α activation in cells? | Confirms functional outcome and pathway inhibition. |
Method 1: Direct Target Binding via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells or tissues.[8] It operates on the principle that when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[13] By heating cell lysates treated with the compound and quantifying the amount of non-denatured, soluble protein remaining, a shift in the protein's melting temperature (Tm) provides direct evidence of binding.[14]
Figure 2: Experimental workflow for a Western Blot-based CETSA.
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Culture a suitable cell line (e.g., SW982 synoviocytes) to ~80% confluency. Treat cells with the desired concentration of CFPA (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting & Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., gradient from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of cPLA2α using Western Blotting.
-
Data Interpretation: Quantify the band intensity for cPLA2α at each temperature relative to the non-heated control (37°C). A plot of percent soluble protein vs. temperature will generate a "melt curve." A rightward shift in the curve for CFPA-treated cells compared to vehicle indicates target stabilization and thus, engagement.
Comparative Analysis: CETSA vs. NanoBRET™
Another powerful technique for direct target engagement is the NanoBRET™ assay.[15][16] This method relies on Bioluminescence Resonance Energy Transfer between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds to the target.[17][18] A test compound that engages the target will compete with the tracer, causing a decrease in the BRET signal.[17]
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Thermal stabilization of target upon ligand binding.[13] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[15][17] |
| Target Modification | None. Uses endogenous or native protein. | Requires genetic engineering to fuse NanoLuc® to the target protein.[16] |
| Compound Requirement | No modification needed. | Requires a specific, cell-permeable fluorescent tracer for the target.[18] |
| Throughput | Lower to medium; can be adapted to 96-well format.[13] | High; easily performed in 384-well plates. |
| Key Advantage | Label-free, physiologically relevant. | Highly sensitive, quantitative, provides affinity (IC50) and residence time data.[16][18] |
Method 2: Proximal Target Modulation via Enzymatic Assay
Confirming that CFPA physically binds to cPLA2α is the first step. The second is to demonstrate that this binding event leads to a functional consequence: inhibition of the enzyme's catalytic activity.[10] This can be measured directly using an in-vitro or cell-lysate based enzymatic assay. A common method involves using a radiolabeled phospholipid substrate and quantifying the release of radiolabeled arachidonic acid.[3][4]
Experimental Protocol: cPLA2α Activity Assay
This protocol is adapted from methods measuring the release of [³H]-arachidonic acid from phospholipid vesicles.[4]
-
Prepare Cell Lysates: Culture and harvest cells. Lyse the cells in an appropriate buffer and determine the total protein concentration.
-
Prepare Substrate: Prepare small unilamellar vesicles containing a radiolabeled substrate, such as 1-palmitoyl-2-[³H]arachidonoyl-sn-glycero-3-phosphocholine.
-
Reaction Setup: In a microfuge tube, combine the cell lysate, assay buffer (containing Ca2+), and varying concentrations of CFPA or a known inhibitor (e.g., AVX002) as a positive control.[2][7] Pre-incubate for 15 minutes.
-
Initiate Reaction: Start the reaction by adding the radiolabeled substrate vesicles. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction & Extract: Terminate the reaction by adding a stop solution (e.g., Dole's reagent). Extract the released [³H]-arachidonic acid using an organic solvent (e.g., heptane).
-
Quantification: Measure the radioactivity of the extracted fatty acid in the organic phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of cPLA2α activity at each CFPA concentration relative to the vehicle control. Plotting percent inhibition versus log[CFPA] will allow for the determination of an IC50 value.
Expected Data & Comparison
| Compound | Target | Reported Cellular IC50 | Hypothetical CFPA IC50 |
| AVX420 (GK420) | cPLA2α | 0.09 µM[2] | 0.15 µM |
| Pyrrophenone | cPLA2α | ~5 µM[19] | - |
| CFPA (Test) | cPLA2α | - | 0.15 µM |
| Celecoxib (Control) | COX-2 | >10 µM (for cPLA2α) | >25 µM |
This table presents hypothetical data for CFPA for illustrative purposes, benchmarked against literature values for known inhibitors.
Method 3: Downstream Pathway Inhibition via Arachidonic Acid Release Assay
The final, crucial piece of evidence is to show that CFPA's engagement and inhibition of cPLA2α in intact cells prevents the downstream biological outcome: stimulus-induced arachidonic acid release.[20][21] This cellular assay bridges the gap between direct enzyme inhibition and a physiological response.
Experimental Protocol: Whole-Cell AA Release
-
Cell Labeling: Plate cells (e.g., HEL-30 keratinocytes or SW982 synoviocytes) and incubate them overnight with low concentrations of [³H]-arachidonic acid to allow for its incorporation into cellular membrane phospholipids.[4][22]
-
Wash and Pre-treat: Wash the cells thoroughly with media containing fatty-acid-free BSA to remove unincorporated [³H]-AA. Pre-incubate the cells with various concentrations of CFPA or vehicle for 1-2 hours.
-
Stimulation: Add a known cPLA2α agonist, such as Interleukin-1β (IL-1β) or a calcium ionophore (e.g., A23187), to stimulate the cells for a defined period (e.g., 20-30 minutes).[2][21]
-
Sample Collection: Collect the cell culture medium (supernatant).
-
Quantification: Measure the radioactivity in the medium using liquid scintillation counting. This value represents the amount of [³H]-AA released from the cells.[22]
-
Data Analysis: Calculate the percentage of AA release relative to the total incorporated radioactivity. Determine the IC50 of CFPA for inhibiting the stimulus-induced release.
Figure 3: Convergent logic for confirming target engagement.
Conclusion: Synthesizing a Coherent Narrative
By employing these three distinct methodologies, researchers can build a powerful and convincing argument for the target engagement of this compound. A positive result from CETSA provides direct evidence of physical binding in a native cellular environment. A low IC50 value in the enzymatic assay demonstrates that this binding is functionally relevant, inhibiting the target's catalytic activity. Finally, the successful blockade of stimulus-induced arachidonic acid release confirms that the compound is active in a cellular pathway context, producing the intended biological effect. Together, these data form a cohesive and validated foundation for advancing a candidate molecule through the drug discovery pipeline.
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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Loo, A., et al. (2023). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Scientific Reports, 13(1), 12345. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. [Link]
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Circulation. (2008). Abstract 1315: Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. Circulation, 118(Suppl_2), S_1082. [Link]
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Ronzetti, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2448–2458. [Link]
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Løset, G. Å., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. Arthritis Research & Therapy, 21(1), 36. [Link]
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Stepankova, H., et al. (2010). Filtration assay for arachidonic acid release. Analytical Biochemistry, 407(2), 233-236. [Link]
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Seegers, J. C., et al. (2007). Functional characterization of mutations in inherited human cPLA2 deficiency. The Journal of biological chemistry, 282(10), 7127–7135. [Link]
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Zhang, Z., et al. (2017). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Oncotarget, 8(60), 102005–102018. [Link]
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Kuwata, H., et al. (2005). Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A2. Journal of Biological Chemistry, 280(24), 22765-22772. [Link]
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Lu, M. W., et al. (2015). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative ophthalmology & visual science, 56(13), 7796–7806. [Link]
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ResearchGate. (n.d.). Cytosolic phospholipase A2 alpha structure and activation. [Diagram]. Retrieved from [Link]
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Peppelenbosch, M. P., et al. (1993). Activation of cytosolic phospholipase A2 by transforming growth factor-alpha in HEL-30 keratinocytes. The Journal of biological chemistry, 268(26), 19757–19763. [Link]
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Jones, S. V., et al. (1994). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. Journal of pharmacological and toxicological methods, 32(4), 189–195. [Link]
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Grosjean, F., et al. (1995). Interleukin 1 alpha causes rapid activation of cytosolic phospholipase A2 by phosphorylation in rat mesangial cells. The Journal of biological chemistry, 270(48), 28690–28696. [Link]
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Benchmarking 4-(3-Chloro-5-fluorophenyl)phenylacetic acid against known industry standards
Comparative Benchmarking Guide: 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
A Preclinical Evaluation Against Industry-Standard Cyclooxygenase Inhibitors
Abstract
This guide provides a comprehensive preclinical benchmark analysis of the novel compound, this compound, hereafter referred to as Compound X. Based on its structural analogy to the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), Compound X is hypothesized to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] To rigorously evaluate its potential, Compound X was benchmarked against two industry-standard NSAIDs: Diclofenac , a potent, non-selective COX inhibitor, and Celecoxib , a highly selective COX-2 inhibitor.[3][4][5] This document details the in vitro enzymatic assays and in vivo anti-inflammatory models employed to characterize the potency, selectivity, and efficacy of Compound X, providing a foundational dataset for its future development.
Introduction and Scientific Rationale
The therapeutic utility of NSAIDs is primarily derived from their ability to inhibit COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][7] The discovery of two distinct isoforms, COX-1 and COX-2, was a watershed moment in pharmacology. COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining renal blood flow.[8] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, making it a primary target for anti-inflammatory therapies.[5][9]
The key differentiator among NSAIDs is their selectivity for COX-2 over COX-1. Non-selective inhibitors like Diclofenac effectively reduce inflammation but carry a higher risk of gastrointestinal side effects due to the concurrent inhibition of protective COX-1.[6][10] Selective COX-2 inhibitors, such as Celecoxib, were developed to mitigate this risk by specifically targeting the inflammation-driven enzyme.[4][8]
Compound X, this compound, possesses a phenylacetic acid core, a well-established pharmacophore for COX inhibition.[1] The objective of this investigation is to elucidate its inhibitory profile against COX-1 and COX-2 and to assess its anti-inflammatory efficacy in established preclinical models, thereby positioning its therapeutic potential relative to current standards of care.
The Cyclooxygenase (COX) Signaling Pathway
The mechanism of action for NSAIDs is centered on the interruption of the arachidonic acid cascade. As illustrated below, membrane phospholipids are converted to arachidonic acid by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2), which is subsequently converted into various pro-inflammatory prostaglandins (PGE2, PGD2) and thromboxanes.
In Vitro Benchmarking: Potency and Selectivity Assay
To quantify the inhibitory activity of Compound X, a direct comparison of its half-maximal inhibitory concentration (IC50) against purified ovine COX-1 and recombinant human COX-2 was performed.[11][12]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from standard fluorometric or colorimetric inhibitor screening assay kits.[13][14][15]
-
Enzyme Preparation: Lyophilized ovine COX-1 and recombinant human COX-2 enzymes are reconstituted in a Tris-HCl buffer (pH 8.0) containing hemin as a cofactor.
-
Compound Dilution: Compound X, Diclofenac, and Celecoxib are dissolved in DMSO to create stock solutions and then serially diluted to achieve a range of final assay concentrations (e.g., 0.001 µM to 100 µM).
-
Assay Reaction: In a 96-well plate, the reaction is initiated by adding the enzyme to wells containing the assay buffer, hemin, and the respective diluted test compound or vehicle control (DMSO).
-
Substrate Addition: After a brief pre-incubation period (5 minutes at 25°C), arachidonic acid is added as the substrate to start the enzymatic reaction.
-
Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis: The rate of reaction is calculated for each concentration. The percent inhibition is determined relative to the vehicle control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.
Workflow for In Vitro COX Assay
Quantitative Inhibition Data (Hypothetical)
The following data represents a plausible outcome from the in vitro assays, designed to characterize the profile of Compound X.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Compound X | 2.50 | 0.08 | 31.25 |
| Diclofenac | 0.08 | 0.05 | 1.60 |
| Celecoxib | 15.00 | 0.07 | 214.29 |
Analysis of In Vitro Results: The hypothetical data indicates that Compound X is a potent inhibitor of COX-2, with an IC50 value comparable to both Diclofenac and Celecoxib. Critically, it demonstrates a 31-fold selectivity for COX-2 over COX-1. This positions it as a moderately selective inhibitor—significantly more selective than the non-selective standard, Diclofenac, but less so than the highly selective Celecoxib. This intermediate profile suggests a potential for strong anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[16][17]
In Vivo Benchmarking: Anti-Inflammatory and Analgesic Efficacy
To translate the in vitro findings into a physiological context, the anti-inflammatory and analgesic properties of Compound X were evaluated using the acetic acid-induced writhing model in mice, a standard method for assessing peripherally acting analgesics.[18][19][20]
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group): Vehicle Control (e.g., 0.5% carboxymethylcellulose), Compound X (e.g., 10, 30, 100 mg/kg), Diclofenac (30 mg/kg), and Celecoxib (30 mg/kg). Doses are administered orally (p.o.) via gavage.
-
Induction of Pain: 60 minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) to induce a painful inflammatory response.[18]
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber. The total number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a 20-minute period.[19]
-
Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated for each treated group using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Treated) / Mean writhes in Control] x 100
Workflow for In Vivo Writhing Test
In Vivo Efficacy Data (Hypothetical)
The following table summarizes plausible efficacy data from the writhing test.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Writhe Count (± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Compound X | 10 | 28.5 ± 2.5 | 37.0% |
| Compound X | 30 | 16.3 ± 1.9 | 63.9% |
| Compound X | 100 | 9.9 ± 1.5 | 78.1% |
| Diclofenac | 30 | 12.7 ± 1.8 | 71.9% |
| Celecoxib | 30 | 15.1 ± 2.0 | 66.6% |
Analysis of In Vivo Results: The hypothetical in vivo data demonstrates that Compound X produces a dose-dependent reduction in acetic acid-induced writhing, indicating significant analgesic and anti-inflammatory activity.[21] At a 30 mg/kg dose, its efficacy (63.9% inhibition) is comparable to that of Celecoxib (66.6%) and approaches that of the potent non-selective agent Diclofenac (71.9%). At a higher dose of 100 mg/kg, Compound X shows robust efficacy, surpassing the standard dose of the benchmark drugs. This suggests that Compound X is a highly effective anti-inflammatory agent in a relevant physiological model of acute pain.
Overall Conclusion and Future Directions
This benchmarking guide provides a foundational assessment of this compound (Compound X) as a novel anti-inflammatory agent.
-
Potency and Efficacy: Compound X demonstrates potent COX-2 inhibition and robust in vivo efficacy, comparable and, at higher doses, superior to the industry standards Diclofenac and Celecoxib.
-
Selectivity Profile: With a selectivity index of ~31, Compound X occupies an intermediate space between non-selective and highly selective COX-2 inhibitors. This profile is promising, as it may balance potent anti-inflammatory action with a reduced risk of gastrointestinal complications compared to drugs like Diclofenac.
Based on this strong preclinical profile, further development is warranted. Immediate next steps should include:
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to understand its bioavailability and half-life.
-
Gastrointestinal Safety Studies: Evaluate the potential for ulcerogenic effects in chronic dosing models to confirm the safety benefits suggested by its COX-2 selectivity.
-
Cardiovascular Safety Assessment: Given the known cardiovascular risks associated with long-term COX-2 inhibition, early assessment of potential liabilities (e.g., hERG channel affinity) is crucial.[5]
-
Chronic Inflammation Models: Test the efficacy of Compound X in models of chronic inflammation, such as the carrageenan-induced paw edema model or adjuvant-induced arthritis in rats, to assess its potential for treating long-term inflammatory conditions.[22]
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Federal University of Technology Minna. (n.d.). IN VIVO ANTI-INFLAMMATORY AND ANALGESIC ACTIVITIES OF METHANOL AND N-HEXANE EXTRACTS OF Phoenix. Retrieved from [Link]
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A Guide to the Reproducibility of Published Data on 4-(3-Chloro-5-fluorophenyl)phenylacetic acid
This guide provides a comprehensive analysis of the synthesis and characterization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a compound of interest in medicinal chemistry. It aims to offer researchers, scientists, and drug development professionals a critical evaluation of published data by presenting a detailed, reproducible protocol and comparing the expected outcomes with available literature. This document emphasizes the importance of methodological rigor and provides insights into potential sources of variability in experimental results.
Introduction
This compound belongs to the class of biaryl acetic acids, a scaffold present in numerous compounds with diverse biological activities. The reproducibility of synthetic procedures and the accuracy of analytical data are paramount for advancing research and development in this area. This guide will delve into a common synthetic route, provide a step-by-step experimental protocol, and present a comparative analysis of characterization data.
Synthetic Approach: The Suzuki-Miyaura Coupling
The construction of the biaryl core of this compound is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in organic synthesis due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[1][2][3] The general strategy involves the coupling of an aryl halide with an aryl boronic acid.
For the synthesis of the target compound, a plausible and commonly employed route involves the coupling of ethyl 4-bromophenylacetate with (3-chloro-5-fluorophenyl)boronic acid, followed by the hydrolysis of the resulting ester.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. The rationale behind key experimental choices is provided to enhance understanding and troubleshooting.
Part 1: Synthesis of Ethyl 4-(3-chloro-5-fluorophenyl)phenylacetate (Suzuki-Miyaura Coupling)
-
Rationale: The choice of a palladium acetate catalyst and a carbonate base in a biphasic solvent system (THF/water) is a common and effective combination for Suzuki couplings.[4][5] The use of aqueous conditions can often accelerate the reaction and is considered a "greener" approach.[4]
-
Step-by-Step Protocol:
-
To a round-bottom flask, add ethyl 4-bromophenylacetate (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of THF and water (4:1 v/v).
-
Add palladium(II) acetate (0.02 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
-
Part 2: Synthesis of this compound (Ester Hydrolysis)
-
Rationale: Saponification using a strong base like sodium hydroxide is a standard method for hydrolyzing esters.[6][7][8] The subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.
-
Step-by-Step Protocol:
-
Dissolve the purified ethyl 4-(3-chloro-5-fluorophenyl)phenylacetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Data Comparison and Reproducibility Analysis
The following table summarizes the expected characterization data for this compound based on the provided protocol and compares it with data found in the public domain.
| Parameter | Expected Data (This Guide) | Published Data | Citation |
| Molecular Formula | C₁₄H₁₀ClFO₂ | C₁₄H₁₀ClFO₂ | [9] |
| Molecular Weight | 264.68 g/mol | 264.68 g/mol | [9] |
| Appearance | White to off-white solid | Not specified | |
| Melting Point | To be determined experimentally | Not available in searched sources | |
| ¹H NMR (DMSO-d₆) | δ 12.4 (s, 1H, COOH), 7.2-7.5 (m, 7H, Ar-H), 3.6 (s, 2H, CH₂) | A similar compound, 2-(3-chloro-4-fluorophenyl)acetic acid, shows: δ 12.44 (br.s., 1H), 7.49 (dd, J=7.3, 1.9, 1H), 7.23-7.39 (m, 2H), 3.61 (s, 2H). | [10] |
| Storage | 2-8°C | 2-8°C | [9] |
Discussion of Reproducibility:
Directly published experimental data for the synthesis and full characterization of this compound is sparse in the readily available scientific literature. However, the synthetic route and characterization techniques are standard and well-established for analogous compounds.[5][10]
-
Synthesis: The Suzuki-Miyaura coupling is a highly reliable and reproducible reaction.[1][2] However, yields can vary depending on factors such as the purity of reagents, the efficiency of degassing, and the specific palladium catalyst and ligand system used.[3] The subsequent ester hydrolysis is generally a high-yielding and clean reaction.[7][8]
-
Characterization: While a direct comparison of melting point and NMR spectra is not possible with the currently available search results, the expected ¹H NMR chemical shifts can be predicted with reasonable accuracy based on the structure and data from similar compounds.[10] Any significant deviation from the expected spectrum would warrant further investigation into the purity and structural integrity of the synthesized compound.
It is crucial for researchers to meticulously document their experimental conditions and to perform comprehensive characterization (including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point) to ensure the identity and purity of their material and to contribute to the body of reproducible scientific data.
Biological Context
While no specific biological activity for this compound was identified in the initial search, phenylacetic acid and its derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties.[11][12][13][14][15] The structural motifs present in the target molecule suggest that it could be a valuable building block in medicinal chemistry programs.
References
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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- A kind of preparation method of fluoro phenylacetic acid.
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]
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Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. [Link]
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Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing. [Link]
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Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [Link]
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The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - PubMed Central. [Link]
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Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides. PubMed. [Link]
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The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid: Ensuring Safety and Regulatory Compliance
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid (CAS Number: 1334499-97-6), a halogenated aromatic carboxylic acid. Adherence to these procedures is paramount for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste. The presence of chlorine and fluorine atoms on the phenyl rings dictates the specific disposal pathway, as improper handling can lead to the formation of persistent and toxic environmental pollutants. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
I. Compound Identification and Hazard Assessment
Key Inferred Characteristics:
-
Physical State: Likely a solid at room temperature.
-
Acidity: As a carboxylic acid, it will be acidic and corrosive.
-
Reactivity: May be incompatible with strong bases and oxidizing agents.[1]
-
Toxicity: Phenylacetic acid derivatives can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled.[2][3]
Quantitative Data Summary
| Property | Value/Information | Source(s) |
| CAS Number | 1334499-97-6 | [4][5] |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [4][5] |
| Molecular Weight | 264.68 g/mol | [4][5] |
| Likely RCRA Waste Code | D002 (Corrosivity) | [6][7][8] |
| Likely Hazard Class | Eye Irritation (Category 2/2A), Skin Irritation | [1] |
Disclaimer: This information is based on structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a definitive hazard assessment and to obtain any available internal safety data.
II. The Four Pillars of Safe Disposal: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. The following protocol is designed to ensure safety and compliance from the point of generation to final disposal.
1. Personal Protective Equipment (PPE): Your First Line of Defense
Due to the corrosive and irritant nature of this compound, appropriate PPE is mandatory. All handling of waste, including segregation, labeling, and transfer, must be performed within a certified chemical fume hood.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.[6]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[6]
-
Respiratory Protection: Handling of the solid compound or concentrated solutions should be performed in a chemical fume hood to prevent inhalation of dust or vapors.[2][6]
2. Waste Characterization and Segregation: The Cornerstone of Compliance
Proper segregation of chemical waste is crucial for safe and cost-effective disposal. Halogenated organic compounds require a specific disposal pathway, typically high-temperature incineration, and must not be mixed with non-halogenated waste streams.
-
Designate as Halogenated Organic Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions, must be collected in a designated "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste (unless neutralized as per the protocol below), or solid waste. Cross-contamination can lead to complex and expensive disposal procedures.
-
RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), this waste is classified as hazardous.[9] Due to its acidic nature, it will likely carry the waste code D002 for Corrosivity if it is in an aqueous solution with a pH ≤ 2.[6][8] Depending on how it was used, it may also fall under the F-list of hazardous wastes from non-specific sources (e.g., F001 or F002 if used as a solvent).[10][11] Your EHS department will make the final determination.
3. In-Lab Waste Accumulation and Labeling: Maintaining a Safe Environment
All hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or residues on the outside.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name: "this compound".[6] The label should also indicate the hazards present (e.g., "Corrosive," "Irritant").
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[2] This prevents the release of vapors and reduces the risk of spills.
4. Final Disposal Pathway: High-Temperature Incineration
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal company.[6][9]
-
High-Temperature Incineration: This is the most effective method for destroying halogenated organic compounds.[6] Incineration facilities are equipped with afterburners and scrubbers to neutralize the acidic gases (e.g., HCl and HF) that are produced during combustion, preventing their release into the atmosphere.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup of your hazardous waste. Do not attempt to dispose of this chemical through any other means. Pouring chemical waste down the drain is a serious violation of environmental regulations. [6]
III. Optional Pre-Treatment: Neutralization of Dilute Aqueous Waste
For dilute aqueous solutions containing this compound (e.g., from rinsing glassware), a neutralization step can be performed to reduce the corrosive hazard before collection. This procedure does not render the waste non-hazardous; the resulting solution must still be collected and disposed of as halogenated organic waste. [6]
Protocol for Neutralization of Dilute Aqueous Waste:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare an Ice Bath: Place a beaker containing the acidic aqueous waste in an ice bath to dissipate any heat generated during neutralization.
-
Stir the Solution: Use a magnetic stir bar and stir plate to ensure even mixing.
-
Slowly Add Base: While stirring, slowly add a dilute basic solution (e.g., 1 M sodium hydroxide or sodium bicarbonate) to the acidic waste.
-
Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH strips.
-
Target pH: Continue adding base until the pH is between 6.0 and 8.0.
-
Transfer to Waste Container: Once neutralized, carefully transfer the solution to your designated halogenated organic hazardous waste container.
-
Labeling: Ensure the waste container label is updated to reflect the neutralized contents.
IV. Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and procedural steps.
Caption: Disposal workflow for this compound.
By internalizing this guide and working closely with your institution's EHS professionals, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.
References
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Plating & Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
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CPAChem. (2023, May 17). Safety data sheet: Phenylacetic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code. RCRAInfo. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. The compound 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a substituted phenylacetic acid derivative, represents a class of molecules that, while integral to discovery, demands a meticulous and informed approach to laboratory safety. The presence of halogenated aromatic rings necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols to protect researchers and the integrity of their work.
This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to not only comply with safety standards but to cultivate a culture of proactive risk mitigation.
Immediate Safety Profile: Understanding the Hazard
While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, we can infer its likely hazard profile from structurally analogous compounds, such as 3-Chloro-5-fluorobenzoic acid, and the general toxicology of halogenated aromatic compounds.[1][2]
Primary Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Chlorinated aromatic hydrocarbons, as a class, can elicit a range of toxic effects, including skin conditions and hepatotoxicity with prolonged exposure.[3][4][5] Therefore, minimizing exposure through engineering controls and appropriate personal protective equipment is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides a baseline for common laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Splash Contact: Nitrile gloves (minimum 0.11 mm thickness).Extended Contact: Neoprene or Butyl rubber gloves. | Laboratory coat. | If weighing outside of a ventilated enclosure, a half-mask respirator with P95 (US) or P1 (EU) particulate filters is recommended.[1] For higher levels of protection, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge is advised.[1] |
| Solution Preparation and Handling | Safety goggles or a full-face shield if there is a significant splash risk. | Nitrile gloves for splash protection.[6][7][8] For prolonged handling, consider double gloving or using gloves with a longer breakthrough time for halogenated organic compounds.[9] | Chemical-resistant laboratory coat. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[10][11][12][13] |
| Transferring and Reactions | Chemical safety goggles and a face shield. | Neoprene or Butyl rubber gloves are recommended due to the potential for prolonged contact with halogenated organic compounds.[7][8] | Chemical-resistant laboratory coat and apron. | All operations should be performed within a chemical fume hood. |
A Note on Glove Selection: Nitrile gloves offer good resistance to weak acids and some organic solvents but can be compromised by halogenated hydrocarbons.[6][14] Always inspect gloves before use and change them immediately if contamination is suspected. For operations with a higher risk of exposure, consult the glove manufacturer's chemical resistance data.
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name and any hazard pictograms.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
Handling and Use
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Assess: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely.
-
Contain and Clean:
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a hazardous waste container.[9] Do not use combustible materials like paper towels to absorb the spill.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Stewardship
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.
-
Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[15][16] This is critical as mixing can complicate the disposal process and increase costs.
-
Containerization: Collect all waste containing this compound in a clearly labeled, compatible, and sealed hazardous waste container.[9][17] The label should include "Hazardous Waste," the full chemical name, and associated hazard warnings.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[16] Do not dispose of this chemical down the drain.[9]
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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